molecular formula C18H32O7 B610260 Propargyl-PEG4-CH2CH2-Boc CAS No. 1245823-50-0

Propargyl-PEG4-CH2CH2-Boc

Cat. No.: B610260
CAS No.: 1245823-50-0
M. Wt: 360.4 g/mol
InChI Key: YPLMNICQRHSVNT-UHFFFAOYSA-N
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Description

Propargyl-PEG5-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLMNICQRHSVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200103
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-50-0
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG4-CH2CH2-Boc: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CH2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, provides a versatile platform for the precise construction of complex biomolecular conjugates. The PEG spacer enhances aqueous solubility and improves the pharmacokinetic profile of the final conjugate, while the orthogonal functional groups allow for sequential and controlled conjugation strategies. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound is a non-cleavable ADC linker.[1][2][3][4] It is also classified as a PEG- and Alkyl/ether-based PROTAC linker.[1][3] The key functional components of the molecule are a terminal alkyne group, which allows for reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1245823-50-0
Molecular Formula C₁₈H₃₃NO₇N/A
Molecular Weight 360.45 g/mol
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.[5]
Storage Conditions Store at -20°C, desiccated and protected from light.[6]

Key Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker is used to attach a potent cytotoxic payload to a monoclonal antibody. The propargyl group enables a stable and specific conjugation to an azide-modified antibody through click chemistry. The PEG4 spacer helps to improve the solubility and reduce aggregation of the final ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase ligand, facilitating the formation of the ternary complex required for proteasomal degradation.[1][7]

Experimental Protocols

The following are detailed protocols for the key chemical transformations involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize any residual acid, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Table 2: Typical Parameters for Boc Deprotection

ParameterValue
Solvent Dichloromethane (DCM)
Acid Trifluoroacetic Acid (TFA)
TFA Concentration 20-50% (v/v)
Reaction Time 1.5 - 2.5 hours
Temperature 0°C to Room Temperature
Typical Yield >95%
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of the propargyl group of the linker to an azide-modified molecule (e.g., an antibody or a small molecule ligand).

Materials:

  • This compound (or its deprotected amine derivative)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecules)

  • Suitable solvent (e.g., a mixture of PBS and DMSO for biomolecules, or an organic solvent like DMF for small molecules)

Procedure:

  • Dissolve the propargyl-functionalized linker and the azide-functionalized molecule in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

  • In another tube, prepare a solution of CuSO₄ in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ solution with a THPTA solution (e.g., 50 mM in water) in a 1:5 molar ratio.

  • Add the copper sulfate solution (with or without THPTA) to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key applications and transformations of this compound.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation Antibody Antibody Azide_Antibody Azide-modified Antibody Antibody->Azide_Antibody Amine Coupling Azide_Linker Azide-functionalized Linker Azide_Linker->Azide_Antibody Final_ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->Final_ADC CuAAC Linker_Payload Propargyl-PEG4-Payload Linker_Payload->Final_ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Orthogonal_Chemistry Start This compound Propargyl Boc-Amine Step1 Deprotected Linker Propargyl Free Amine Start:boc->Step1:amine Boc Deprotection (e.g., TFA) Step2_A Conjugate A Triazole Free Amine Step1:propargyl->Step2_A:triazole CuAAC Click Chemistry (with Azide) Step2_B Conjugate B Propargyl Amide Step1:amine->Step2_B:amide Amide Coupling (with Carboxylic Acid)

Caption: Logical relationships of the orthogonal functional groups.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, enables the precise and efficient construction of sophisticated bioconjugates such as ADCs and PROTACs. The protocols and diagrams presented in this guide provide a solid foundation for the successful application of this linker in the development of next-generation targeted therapies. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Synthesis and Purification of Propargyl-PEG4-CH2CH2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG4-CH2CH2-Boc, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The molecule features a terminal propargyl group for click chemistry applications, a tetraethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation following deprotection.

Synthesis Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy involves the initial Boc protection of the amino group of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol (B1665982), followed by the propargylation of the terminal hydroxyl group. This approach ensures the selective functionalization of the molecule.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG4-CH2CH2-OH

This procedure details the protection of the primary amine of the starting material with a tert-butyloxycarbonyl (Boc) group.

Materials:

Procedure:

  • Dissolve 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.5 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG4-CH2CH2-OH.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol describes the propargylation of the hydroxyl group of the Boc-protected intermediate.

Materials:

  • Boc-NH-PEG4-CH2CH2-OH

  • Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

  • Propargyl bromide or propargyl chloride

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ammonium chloride (NH4Cl) solution (saturated, aqueous)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Boc-NH-PEG4-CH2CH2-OH in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain this compound.

Purification

The purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. The polar nature of PEGylated compounds can present challenges such as streaking on silica gel.[1] The two primary methods for purification are silica gel flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Silica Gel Flash Chromatography

This method is suitable for larger-scale initial purification.[1]

Typical Mobile Phase: A gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is commonly used.[1] Some studies suggest that a solvent system of ethanol/isopropanol in chloroform can provide better separation for PEG-containing compounds.[1]

Procedure:

  • Prepare a slurry of silica gel in the initial non-polar eluent.[1]

  • Pack a column with the silica gel slurry.[1]

  • Load the crude product onto the column.

  • Elute the column with a gradually increasing gradient of the polar solvent.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers higher resolution and is ideal for achieving high purity of the final product.[1]

Typical Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Dissolve the crude product in a minimal amount of the initial mobile phase and filter.

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the product.

  • Collect fractions corresponding to the product peak, monitoring with a UV detector (e.g., at 220 nm).[1]

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent, often by lyophilization.

Data Presentation

Table 1: Summary of Typical Reaction Parameters

StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield
1Boc Protection(Boc)2O, TEA/DIPEADCM/THF0 °C to RT12-24 h>90%
2PropargylationNaH, Propargyl bromideTHF/DMF0 °C to RT12-24 h80-95%

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Silica Gel Flash Chromatography AdsorptionFast, cost-effective for large scale.[1]Lower resolution, potential for streaking.[1]>95%
Reversed-Phase HPLC PartitionHigh resolution, high purity.[1]More time-consuming, requires specialized equipment.>98%

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Propargylation cluster_purification Purification start1 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol product1 Boc-NH-PEG4-CH2CH2-OH start1->product1 reagents1 (Boc)2O, TEA/DIPEA DCM or THF reagents1->product1 product2 This compound product1->product2 reagents2 NaH, Propargyl Bromide Anhydrous THF or DMF reagents2->product2 crude Crude Product product2->crude silica Silica Gel Flash Chromatography crude->silica hplc Reversed-Phase HPLC crude->hplc final_product Pure this compound silica->final_product hplc->final_product

Caption: Synthetic workflow for this compound.

Purification_Logic cluster_silica Initial / Large Scale cluster_hplc Final / High Purity start Crude this compound decision Desired Purity and Scale? start->decision silica Silica Gel Flash Chromatography decision->silica >95% Large Scale hplc Reversed-Phase HPLC decision->hplc >98% Small Scale silica_details Mobile Phase: DCM/MeOH or CHCl3/EtOH/IPA gradient silica->silica_details final_product Purified Product silica->final_product hplc_details Stationary Phase: C18 Mobile Phase: Acetonitrile/Water with TFA hplc->hplc_details hplc->final_product

Caption: Decision logic for the purification of this compound.

References

An In-depth Technical Guide to Propargyl-PEG4-CH2CH2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Propargyl-PEG4-CH2CH2-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional architecture, comprising a terminal propargyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, enables the sequential and controlled linkage of distinct molecular entities. This guide details the core mechanism of action, provides comprehensive experimental protocols, summarizes key quantitative data, and illustrates the strategic workflows for its application in creating complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Mechanism of Action

This compound is not a therapeutic agent with a biological mechanism of action, but rather a molecular tool whose "action" is defined by its chemical reactivity in a multi-step conjugation strategy. The utility of this linker lies in its three key components:

  • Propargyl Group (Terminal Alkyne): This functional group is the cornerstone for its participation in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is prized for its high efficiency, specificity, and bioorthogonality, meaning it proceeds with high yield in complex biological media without interfering with native biochemical processes.[1][2] The propargyl group reacts with an azide-modified molecule to form a highly stable triazole linkage.[3]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol chain is a hydrophilic spacer that confers several critical advantages to the final bioconjugate.[4] It enhances aqueous solubility, which is crucial for preventing the aggregation of often-hydrophobic drug payloads.[5] The PEG linker also provides a flexible, defined-length spatial separation between the conjugated molecules, which can be essential for maintaining their individual biological functions and optimizing pharmacokinetics by increasing the hydrodynamic volume.[4][6]

  • Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] Once deprotected, the newly revealed primary amine serves as a versatile nucleophilic handle for conjugation to a second molecule, typically through the formation of a stable amide bond with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester).[9]

This dual-reactivity design allows for a modular and sequential approach to synthesizing complex molecules.[1] First, the propargyl group is used to "click" the linker onto an azide-functionalized molecule. Following this, the Boc group is removed, and the resulting amine is reacted with a second molecule of interest.

graph "Propargyl_PEG4_CH2CH2_Boc_Structure" {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
  edge [color="#5F6368"];

// Define node positions Propargyl [pos="0,0.5!", label="Propargyl\n(Alkyne)"]; PEG4 [pos="2,0.5!", label="PEG4 Spacer"]; Ethyl [pos="4,0.5!", label="Ethyl Spacer"]; BocAmine [pos="6,0.5!", label="Boc-Protected\nAmine"];

// Chemical structure representation Structure [pos="3,-0.5!", label="HC≡C-CH₂-O-(CH₂CH₂O)₃-CH₂CH₂-CH₂CH₂-NH-Boc", fontsize=14, fontcolor="#4285F4"];

// Connections to functional groups Propargyl -- Structure [style=dashed]; PEG4 -- Structure [style=dashed]; Ethyl -- Structure [style=dashed]; BocAmine -- Structure [style=dashed]; }

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)[8]

  • Anhydrous Dichloromethane (DCM)[8]

  • (Optional) Scavenger, e.g., Triisopropylsilane (TIS), to prevent side reactions[7]

Procedure:

  • Dissolution: Dissolve the lyophilized or dried Boc-protected conjugate in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.[7]

  • TFA Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[8] If the conjugate is sensitive to the tert-butyl carbocation byproduct, add a scavenger like TIS (2.5-5% v/v).[7]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7][8]

  • Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or another suitable solvent (2-3 times) to ensure complete removal of TFA.[8] The resulting product is the amine-TFA salt.

Quantitative Data Summary: Boc Deprotection Conditions

ReagentConcentrationSolventTypical TimeTemperature
TFA 20-50% (v/v)DCM0.5 - 2 hours0°C to RT
HCl 4 M1,4-Dioxane1 - 4 hoursRoom Temp

Data adapted from common laboratory practices.[8]

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NH-Boc) Protonation Protonation by TFA (H⁺) Start->Protonation + H⁺ Intermediate Carbamic Acid Intermediate Protonation->Intermediate Elimination Final Deprotected Amine (R-NH₃⁺•TFA⁻) Intermediate->Final Decarboxylation Byproducts CO₂ + Isobutylene Intermediate->Byproducts

Caption: Acid-catalyzed mechanism of Boc deprotection.

Protocol 3: Amine Conjugation via NHS Ester

This protocol describes the final conjugation step, reacting the deprotected amine with an NHS ester-activated molecule.

Materials:

  • Amine-TFA salt conjugate from Protocol 2

  • NHS ester-activated molecule (e.g., a drug or fluorophore)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)[10]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.5-8.5[11][12]

Procedure:

  • Reagent Preparation: Dissolve the amine-TFA salt in the reaction buffer. If neutralization is required, a mild base can be added. Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.[10][12]

  • Conjugation: Add a 1.5- to 5-fold molar excess of the NHS ester solution to the amine-containing conjugate solution. The final concentration of organic solvent should ideally not exceed 10%.[13]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Monitoring: Monitor the reaction by LC-MS.

  • Quenching (Optional): Add an amine-containing buffer like Tris or glycine (B1666218) (20-50 mM final concentration) to quench any unreacted NHS ester.[9]

  • Purification: Purify the final bioconjugate using reverse-phase HPLC, SEC, or dialysis.

Quantitative Data Summary: NHS Ester Reaction Parameters

ParameterRecommended ConditionNotes
pH 7.5 - 8.5Balances amine reactivity with NHS ester hydrolysis. Below pH 7.0, the reaction is very slow.
Temperature 4°C to 25°CLower temperatures minimize hydrolysis but require longer reaction times.[9]
Buffer Choice Phosphate, Bicarbonate, HEPESAvoid buffers with primary amines (e.g., Tris, Glycine) as they compete in the reaction.[12]
NHS Ester Molar Excess 1.5 - 20 foldDepends on the concentration and reactivity of the amine-containing molecule.[2][13]

Applications in Drug Development

The sequential, bioorthogonal chemistry enabled by this compound is highly valuable in constructing precisely defined therapeutic agents.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a targeting antibody.[] For example, an azide-modified antibody can be reacted with the linker's propargyl group. Subsequently, a cytotoxin bearing an NHS ester can be attached to the deprotected amine, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[4]

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This linker can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand, with the PEG element improving the solubility and cell permeability of the final construct.[15]

ADC_Synthesis_Logic A Azide-Modified Antibody C Step 1: CuAAC 'Click' Reaction A->C B Propargyl-PEG-Boc Linker B->C D Antibody-Linker (Boc Protected) C->D E Step 2: Boc Deprotection (TFA) D->E F Antibody-Linker (Amine) E->F H Step 3: Amide Bond Formation F->H G NHS-Ester Drug Payload G->H I Final ADC Construct H->I

Caption: Logical workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the assembly of complex bioconjugates. Its distinct reactive ends, combined with the beneficial properties of the PEG spacer, enable a robust and sequential conjugation strategy. A thorough understanding of the reaction mechanisms and optimization of the protocols detailed in this guide is paramount for harnessing the full potential of this linker in the development of next-generation therapeutics and advanced research tools.

References

Propargyl-PEG4-CH2CH2-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CH2-Boc is a bifunctional linker molecule increasingly utilized in pharmaceutical sciences, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its expected solubility and stability characteristics, based on its constituent chemical moieties. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters.

Molecular Structure and Physicochemical Properties

This compound incorporates three key functional components: a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent chemical modifications.

FeatureDescription
IUPAC Name tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
CAS Number 1245823-50-0
Molecular Formula C18H33NO7
Molecular Weight 375.46 g/mol

Solubility Profile

The solubility of a compound is a critical factor in its handling, formulation, and biological application. The presence of the PEG4 chain is expected to significantly influence the solubility of this compound.

Expected Solubility
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is expressed in mg/mL or µg/mL.

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the PEG chain under various conditions.

Expected Stability

The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions.[5][6] However, it is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA).[6][7] The ether linkages within the PEG chain are generally stable, but can be susceptible to oxidative degradation over long-term storage or in the presence of strong oxidizing agents.

Factors Affecting Stability:

  • pH: Expected to be stable at neutral and basic pH. Degradation is expected at low pH due to the cleavage of the Boc group.

  • Temperature: As with most organic molecules, stability will decrease with increasing temperature.

  • Light: Photochemical degradation is possible, and the compound should be stored protected from light.

Experimental Protocol for Chemical Stability Assessment

This protocol assesses the stability of the compound in different aqueous buffers over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can also be used.[8]

  • Incubator

  • HPLC system

  • LC-MS/MS system for degradation product identification

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into the different buffer solutions to a final concentration (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Immediately quench any reaction by mixing the aliquot with an equal volume of cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate any proteins and stop degradation.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the concentration at time zero.

  • LC-MS/MS can be used to identify any major degradation products.

Visualization of Key Concepts

Logical Flow for Assessing Compound Suitability

The following diagram illustrates the decision-making process for a researcher evaluating the suitability of this compound for a specific application based on its solubility and stability.

A Define Application Requirements (e.g., aqueous buffer, organic solvent) B Assess Solubility A->B C Assess Stability (pH, temperature) A->C D Solubility Adequate? B->D E Stability Adequate? C->E D->E Yes G Reformulate or Choose Alternative Linker D->G No F Proceed with Application E->F Yes E->G No

Caption: Decision workflow for linker utility.

Factors Influencing the Stability of this compound

This diagram outlines the key chemical moieties and external factors that determine the stability of the molecule.

cluster_molecule This compound cluster_factors External Factors Propargyl Propargyl Group Generally Stable PEG4 PEG4 Chain Ether Linkages (Generally Stable, Prone to Oxidation) Boc Boc-Amine Acid Labile Acid Low pH (Acid) Acid->Boc Cleavage Base High pH (Base) Base->Boc Stable Oxidants Oxidizing Agents Oxidants->PEG4 Degradation

Caption: Key stability-determining factors.

Summary and Recommendations

This compound is a versatile linker whose utility is underpinned by its physicochemical properties. Based on its structure:

  • Solubility: It is expected to be soluble in water and common polar organic solvents. However, empirical determination is crucial for specific formulation development.

  • Stability: The primary liability is the Boc protecting group, which is sensitive to acidic conditions. The compound should be handled and stored accordingly, avoiding low pH environments if the Boc group needs to be preserved.

For any new application, it is strongly recommended that researchers perform the outlined solubility and stability studies under conditions that mimic their intended experimental setup to ensure the integrity and performance of the molecule.

References

Propargyl-PEG4-CH2CH2-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of Propargyl-PEG4-CH2CH2-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics and bioconjugation. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use, and its significant role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile chemical tool characterized by a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection.

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C₁₈H₃₃NO₇
Molecular Weight 360.45 g/mol [1]
CAS Number 1245823-50-0[1]
Appearance Solid at room temperature (inferred from similar compounds)
Solubility Soluble in DMSO, DMF, DCM, and water (inferred from similar PEG-containing molecules)[2][3]
Storage Conditions -20°C for long-term storage[4]

Key Applications in Drug Development

The unique trifunctional design of this compound makes it a valuable asset in the development of complex therapeutic modalities.

PROTAC Development

In the realm of PROTACs, this linker serves to connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), a critical step for efficient protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) PROTAC This compound (as part of PROTAC) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Recruitment Ub->POI Ubiquitination Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Boc_Deprotection_Workflow Start This compound in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 Stir at 0°C, then warm to RT Step2->Step3 Step4 Monitor reaction (TLC/LC-MS) Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 Reaction Complete Step6 Co-evaporate with Toluene (3x) Step5->Step6 End Amine-TFA Salt Step6->End CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Propargyl Propargyl-PEG4 -Molecule Reaction Combine Reactants & Catalyst in Buffer Propargyl->Reaction Azide Azide-Molecule Azide->Reaction CuSO4 CuSO₄ CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand THPTA (optional) Ligand->Reaction Incubate Incubate at RT (1-4h) Reaction->Incubate Monitor Monitor Progress (LC-MS) Incubate->Monitor Purify Purification (e.g., SEC) Monitor->Purify Reaction Complete Product Triazole-Linked Conjugate Purify->Product

References

An In-depth Technical Guide to Click Chemistry with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Propargyl-PEG4-CH2CH2-Boc

Click chemistry refers to a class of reactions that are rapid, efficient, and specific, yielding high product selectivity with minimal byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.[2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[3]

This compound is a heterobifunctional linker molecule designed for click chemistry applications.[4][5] It features a terminal propargyl group (an alkyne) that readily participates in CuAAC reactions.[6] The molecule also contains a tetraethylene glycol (PEG4) spacer, which enhances hydrophilicity, improves solubility, and reduces the potential for steric hindrance.[7] The Boc-protected amine provides an orthogonal handle for subsequent modifications, making it a versatile tool for constructing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6]

Core Applications: ADCs and PROTACs

This compound is instrumental in the synthesis of two cutting-edge classes of therapeutic agents:

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, in this case, derived from this compound, connects the antibody to the drug. The PEG component of the linker can improve the ADC's stability and pharmacokinetic profile.[7][8]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[2][9][10]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for synthesizing ADCs and PROTACs using a propargyl-PEG linker and the mechanism of action for PROTACs.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_drug_conjugation Linker-Payload Conjugation cluster_click_chemistry Click Chemistry Conjugation Antibody Antibody Azide_Modified_Antibody Azide_Modified_Antibody Antibody->Azide_Modified_Antibody Azide Introduction ADC Antibody-Drug Conjugate (ADC) Azide_Modified_Antibody->ADC CuAAC Reaction Propargyl_PEG_Linker Propargyl-PEG4- CH2CH2-Boc Linker_Drug_Conjugate Linker-Payload Conjugate Propargyl_PEG_Linker->Linker_Drug_Conjugate Cytotoxic_Drug Cytotoxic_Drug Cytotoxic_Drug->Linker_Drug_Conjugate Linker_Drug_Conjugate->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand (with Azide) CuAAC CuAAC Click Reaction POI_Ligand->CuAAC Propargyl_Linker Propargyl-PEG4- CH2CH2-Boc Boc_Deprotection Boc Deprotection Propargyl_Linker->Boc_Deprotection E3_Ligase_Ligand E3 Ligase Ligand (with Amine) Amide_Coupling Amide Coupling E3_Ligase_Ligand->Amide_Coupling Boc_Deprotection->Amide_Coupling Amide_Coupling->CuAAC PROTAC PROTAC CuAAC->PROTAC

Caption: Workflow for PROTAC Synthesis via a Sequential Approach.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

Quantitative Data

The efficiency of the CuAAC reaction is influenced by several factors including the catalyst system, solvent, and temperature. The following tables provide representative data for CuAAC reactions, which can be used as a starting point for optimization.

Table 1: Representative Reaction Conditions for CuAAC

ParameterConditionNotes
Solvent Dichloromethane/Water (1:1), THF/Water (1:1), DMSOCo-solvents are often used to dissolve both the biomolecule and the linker.
Catalyst CuSO₄·5H₂O (0.05 - 0.1 eq)Copper(II) sulfate (B86663) is a common precursor for the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate (B8700270) (0.5 - 1.0 eq)Freshly prepared solution is crucial for reducing Cu(II) to Cu(I).
Ligand TBTA or THPTA (0.1 - 0.3 eq relative to copper)Ligands stabilize the Cu(I) catalyst and prevent oxidation.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 12 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Influence of Catalyst Loading on Reaction Conversion (Illustrative)

Catalyst Loading (mol%)Time (h)Conversion (%)
0.05388
0.0052496

Data is illustrative and based on general CuAAC reactions.[11] Actual results may vary depending on the specific substrates and conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: General CuAAC Reaction with an Azide-Modified Molecule

This protocol describes the conjugation of this compound to a molecule containing an azide group.

Materials:

  • This compound

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified molecule and this compound in the chosen degassed solvent system. A slight molar excess of one reactant (e.g., 1.1-1.5 equivalents) is often used.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA/TBTA (e.g., 50 mM in DMSO/water), and sodium ascorbate (e.g., 100 mM in water). The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the azide-modified molecule and this compound.

    • Add the THPTA/TBTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 1 to 4 hours.

  • Purification:

    • Upon completion, purify the conjugate using a suitable method such as size exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove excess reagents and the catalyst.

Protocol 2: Two-Step PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC using this compound, involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling of E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

    • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Amide Bond Formation:

    • Dissolve the deprotected linker and an E3 ligase ligand containing a carboxylic acid in a suitable solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the resulting propargyl-functionalized E3 ligase ligand-linker conjugate by chromatography.

Step 2: CuAAC with POI Ligand

  • Follow the procedure outlined in Protocol 1 to conjugate the propargyl-functionalized E3 ligase ligand-linker with an azide-modified protein of interest (POI) ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

References

The Gatekeeper of Bioconjugation: A Technical Guide to the Role of the Boc Protecting Group in Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), precision and control are paramount. The ability to selectively construct complex molecular architectures is fundamental to achieving therapeutic efficacy and safety. Central to this endeavor is the use of protecting groups, which act as temporary shields for reactive functional groups. This technical guide provides an in-depth examination of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the heterobifunctional linker, Propargyl-PEG4-CH2CH2-Boc. This linker is a valuable tool in bioconjugation, featuring a terminal alkyne for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, and a Boc-protected amine that allows for sequential and controlled conjugation strategies.

The Strategic Importance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines in organic synthesis.[1] Its primary function within the this compound linker is to render the terminal primary amine unreactive, thereby preventing its participation in unintended side reactions during multi-step synthetic processes.[2] The popularity of the Boc group stems from its stability under a broad range of conditions, including basic and nucleophilic environments, while being readily and cleanly removable under mild acidic conditions.[2]

This selective lability is the cornerstone of its strategic utility in bioconjugation. It allows for a modular approach where the propargyl end of the linker can first be conjugated to a molecule of interest (e.g., a payload or a targeting ligand) via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] Following this initial conjugation, the Boc group can be removed to expose the primary amine for a second, specific conjugation reaction, such as the formation of a stable amide bond with a protein or antibody.[4] This level of control is critical for the synthesis of homogeneous and well-defined bioconjugates.

Quantitative Data on Boc Protection and Deprotection

The efficiency of the Boc deprotection step is crucial for the successful application of the this compound linker. The following tables summarize key quantitative data for typical Boc deprotection protocols and subsequent conjugation reactions, adapted from procedures for analogous Boc-protected PEG linkers.

Table 1: Boc Deprotection of this compound

ParameterConditionTypical Yield (%)Purity (%)Reference
Reagents 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)>95>95[4][5]
Temperature 0°C to Room Temperature[4]
Reaction Time 1-2 hours[4]
Monitoring LC-MS, TLC[1]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Post-Deprotection

ParameterConditionTypical Yield (%)Reference
Catalyst Copper(II) Sulfate (B86663) (CuSO₄) / Sodium Ascorbate70-95[3]
Ligand THPTA (optional, for biomolecules)[6]
Solvent t-butanol/water, DMSO[1]
Temperature Room Temperature[1]
Reaction Time 1-4 hours[4]

Experimental Protocols

The following are detailed methodologies for the deprotection of this compound and its subsequent use in a typical bioconjugation workflow.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free primary amine, Propargyl-PEG4-CH2CH2-NH2.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.[4]

  • To neutralize the resulting TFA salt, dissolve the residue in a minimal amount of a suitable buffer and carefully add saturated sodium bicarbonate solution until the pH is neutral (pH 7-7.5).[4]

  • The resulting amine, Propargyl-PEG4-CH2CH2-NH2, can be extracted with an organic solvent or used directly in the subsequent conjugation step.

Protocol 2: Two-Step Bioconjugation using this compound

Objective: To conjugate a payload (via click chemistry) and then a biomolecule (via amidation) using the linker.

Part A: Click Chemistry with the Propargyl Group

Materials:

  • This compound

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • t-butanol and water or DMSO

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve this compound and the azide-functionalized payload in a mixture of t-butanol and water.[1]

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate.[1]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.[4]

  • Upon completion, purify the resulting Payload-Linker-Boc conjugate by reverse-phase HPLC.[1]

Part B: Boc Deprotection and Amide Coupling

Materials:

  • Purified Payload-Linker-Boc conjugate

  • Reagents for Boc deprotection (from Protocol 1)

  • Biomolecule with a carboxylic acid group

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Perform Boc deprotection on the Payload-Linker-Boc conjugate as described in Protocol 1 to obtain the Payload-Linker-NH2.

  • Dissolve the deprotected Payload-Linker-NH2 and the biomolecule with a carboxylic acid in anhydrous DMF.[1]

  • Add the amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).[1]

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins.

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the deprotection and conjugation processes.

Boc_Deprotection_Workflow start Start: this compound in DCM step1 Add 20-50% TFA at 0°C start->step1 step2 Stir at RT for 1-2 hours step1->step2 step3 Monitor by LC-MS/TLC step2->step3 step4 Evaporate solvent and excess TFA step3->step4 step5 Neutralize with NaHCO3 step4->step5 end_product Product: Propargyl-PEG4-CH2CH2-NH2 step5->end_product

Caption: Boc Deprotection Workflow

Two_Step_Conjugation cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Amide Coupling linker_boc This compound click_reaction CuAAC Reaction (CuSO4, NaAsc) linker_boc->click_reaction payload Azide-Payload payload->click_reaction conjugate_boc Payload-Linker-Boc click_reaction->conjugate_boc deprotection Boc Deprotection (TFA/DCM) conjugate_boc->deprotection conjugate_amine Payload-Linker-NH2 deprotection->conjugate_amine amide_coupling Amide Coupling (HATU, DIPEA) conjugate_amine->amide_coupling biomolecule Biomolecule-COOH biomolecule->amide_coupling final_product Final Bioconjugate amide_coupling->final_product

Caption: Two-Step Bioconjugation Strategy

References

Understanding the PEG4 spacer in Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the PEG4 Spacer in Propargyl-PEG4-CH2CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and therapeutic development, bifunctional linkers are critical components that enable the precise connection of two molecular entities. This compound is a heterobifunctional linker that has gained prominence in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key parts: a propargyl group for click chemistry, a Boc-protected amine for subsequent conjugation, and a central PEG4 spacer .

This guide provides a detailed technical overview of the core component: the discrete tetraethylene glycol (PEG4) spacer. We will explore its fundamental physicochemical properties, its functional advantages in bioconjugate design, detailed experimental protocols for its use, and logical workflows for its application.

The PEG4 Spacer: Core Properties and Functional Advantages

The PEG4 spacer is not merely an inert bridge; it is a critical functional component that imparts significant advantages to the final conjugate molecule. Its discrete nature, meaning it is a single molecular entity with a defined structure and molecular weight, is a key advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency for manufacturing and regulatory approval.[3]

Physicochemical Properties

The defined structure of the PEG4 spacer provides precise control over the spatial separation between conjugated molecules.

PropertyValueSource
Chemical Formula - (CH₂CH₂O)₄ -General Chemical Knowledge
Molecular Weight 176.21 g/mol General Chemical Knowledge
Approximate Length ~14-17 Å (~1.4-1.7 nm)[4]
Nature Hydrophilic, Flexible, Biocompatible, Non-immunogenic[3][4][5]
Key Functional Advantages

The strategic incorporation of a PEG4 spacer addresses many of the fundamental challenges encountered in drug development.[5]

  • Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG4 spacer is its ability to increase the hydrophilicity of the entire molecule.[5] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation, reduced efficacy, and an increased risk of an immune response.[3] The PEG4 chain mitigates this by improving water solubility and preventing aggregation.[3][5]

  • Optimal Spacing and Minimized Steric Hindrance : The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules.[4] This is critical in ADCs to ensure the payload does not sterically hinder the antibody's ability to bind its target antigen.[5] For PROTACs, the linker's length and flexibility are paramount for correctly orienting a target protein and an E3 ligase to facilitate the formation of a stable and productive ternary complex.[4]

  • Improved Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, the PEG4 spacer can contribute to reduced renal clearance, leading to a longer circulation half-life.[4][5] This extended exposure can enhance the therapeutic window and allow for greater accumulation at the target site.[4]

  • Reduced Immunogenicity : The flexible and hydrophilic PEG4 chain can act as a shield, masking potentially immunogenic epitopes on the payload or other parts of the conjugate from recognition by the immune system.[4][5]

Experimental Protocols

The utility of this compound lies in its sequential, orthogonal reactivity. The propargyl group is typically reacted first via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by the deprotection of the Boc group to reveal a primary amine for a second conjugation step.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the propargyl end of the linker to an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.[6]

    • Prepare a 50 mM stock solution of CuSO₄ in water.[6]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).[6]

    • Prepare a 50 mM stock solution of THPTA in water.[6]

  • Reaction Setup :

    • In a reaction tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in PBS.[6]

    • Add the this compound stock solution to the reaction mixture at a 1.2-fold molar excess over the azide.[6]

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.[6]

  • Initiation and Incubation :

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.[6]

  • Monitoring and Purification :

    • Monitor reaction progress using LC-MS or HPLC.[6]

    • Once complete, purify the Boc-protected conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC) to remove catalysts and unreacted starting materials.[6]

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG-conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • Dissolution : Dissolve the Boc-protected conjugate in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7][8]

  • Cooling : Cool the solution to 0°C in an ice bath.[7][8]

  • Acid Addition : Slowly add TFA to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to side reactions from the tert-butyl carbocation, add a scavenger like TIS (2.5-5% v/v).[7][8]

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7][8] Continue stirring for an additional 1-2 hours.[8]

  • Monitoring : Monitor the deprotection progress by TLC or LC-MS until the starting material is completely consumed.[8]

  • Workup and Isolation :

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[9]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step after solvent removal.[7]

    • Alternatively, to isolate the product, add cold diethyl ether to the concentrated residue to precipitate the deprotected conjugate.[8] Isolate the solid product by filtration or centrifugation and wash with cold diethyl ether.[8]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the logical flow of experiments and the role of the linker in complex biological systems.

G cluster_start Starting Materials cluster_reaction1 Step 1: Click Chemistry cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Deprotection cluster_final Final Linker-Molecule A This compound C CuAAC Reaction (CuSO4, Ascorbate) A->C B Molecule A (Azide-Functionalized) B->C D Molecule A-PEG4-CH2CH2-Boc C->D E Acidolysis (TFA in DCM) D->E F Molecule A-PEG4-CH2CH2-NH2 E->F

Caption: General experimental workflow for the two-step conjugation using this compound.

G cluster_protac PROTAC Mechanism of Action Protac PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) Protac->Ternary Binds to both Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbTarget Polyubiquitinated Target Protein Ternary->UbTarget Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Recruited Proteasome Proteasome UbTarget->Proteasome Recognized by Proteasome->Protac PROTAC is recycled Degradation Degradation Products Proteasome->Degradation Degrades Target

Caption: Role of a PEG4-containing linker in a PROTAC's mechanism to induce targeted protein degradation.

References

Propargyl-PEG4-CH2CH2-Boc for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a comprehensive overview of Propargyl-PEG4-CH2CH2-Boc, a versatile and widely utilized linker in PROTAC development. We will delve into its chemical properties, role in PROTAC synthesis, and impact on the biological activity of the resulting protein degraders. This guide includes detailed experimental protocols, quantitative data on the performance of PROTACs with similar linkers, and visualizations of key pathways and workflows to aid researchers in the rational design and synthesis of novel therapeutics.

Introduction to this compound in PROTAC Design

This compound is a heterobifunctional linker designed for the modular and efficient synthesis of PROTACs.[1][2] Its structure incorporates three key functional elements: a propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine. This combination of features provides a strategic advantage in PROTAC development by allowing for a sequential and controlled conjugation of the target protein and E3 ligase ligands.

The propargyl group contains a terminal alkyne, which is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[2] This allows for the covalent attachment of an azide-modified ligand in a reliable and high-yielding manner.

The PEG4 spacer enhances the aqueous solubility of the PROTAC molecule, a crucial property for improving bioavailability and cell permeability.[3] The flexibility of the PEG chain also plays a pivotal role in optimizing the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4]

The Boc-protected amine allows for a directional and step-wise synthesis. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized ligand via standard amide bond formation.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Chemical Name tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamateN/A
CAS Number 1245823-50-0[2]
Molecular Formula C18H33NO7N/A
Molecular Weight 360.45 g/mol N/A
Appearance Colorless to light yellow oilN/A
Solubility Soluble in DMSO, DCM, DMFN/A

The Role of Linker Length and Composition in PROTAC Efficacy: Representative Data

Disclaimer: The following data is illustrative and intended to demonstrate the general principles of linker optimization in PROTAC design.

Table 1: Representative Degradation Activity of a Hypothetical BRD4-targeting PROTAC with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC-APEG215075HeLaVHL
PROTAC-B PEG4 25 >90 HeLa VHL
PROTAC-CPEG650>90HeLaVHL
PROTAC-DPEG810080HeLaVHL

Table 2: Representative Cellular Activity of a Hypothetical BTK-targeting PROTAC with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC-EPEG38085MOLM-14CRBN
PROTAC-F PEG4 15 >95 MOLM-14 CRBN
PROTAC-GPEG530>95MOLM-14CRBN
PROTAC-HPEG79580MOLM-14CRBN

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling and CuAAC

This protocol outlines a general two-step synthesis where a carboxylic acid-functionalized E3 ligase ligand is first coupled to the deprotected amine of the linker, followed by a click chemistry reaction with an azide-functionalized target protein ligand.

Part A: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Part B: Amide Coupling

  • Activation: To a solution of the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 equivalent) in anhydrous dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add a solution of the deprotected linker from Part A (1.1 equivalents) in DMF to the activated E3 ligase ligand.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the alkyne-functionalized E3 ligase-linker intermediate.

Part C: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the alkyne-functionalized intermediate from Part B (1.0 equivalent) and the azide-containing target protein ligand (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water, 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate (CuSO4) (0.1 equivalents).

  • Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.

  • Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring its progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway and Logical Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and the logical relationship of the components of the this compound linker.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Function Linker This compound Propargyl Propargyl Group (Alkyne) Linker->Propargyl PEG4 PEG4 Spacer Linker->PEG4 Boc_Amine Boc-Protected Amine Linker->Boc_Amine Click_Chem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl->Click_Chem Solubility Increased Solubility & Optimized Geometry PEG4->Solubility Sequential_Synth Sequential Synthesis & Amide Coupling Boc_Amine->Sequential_Synth

Caption: Logical relationship of linker components to their functions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for PROTAC development using the this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amide_coupling Amide Coupling (E3 Ligand-COOH, HATU/DIPEA) deprotection->amide_coupling intermediate Alkyne-Linker-E3 Ligand amide_coupling->intermediate click_reaction CuAAC Click Chemistry (Target Ligand-N3, CuSO4/NaAsc) intermediate->click_reaction final_protac Final PROTAC click_reaction->final_protac cell_treatment Cell Treatment with PROTAC final_protac->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis (Quantification of Protein Levels) western_blot->data_analysis dc50_dmax Determination of DC50 & Dmax data_analysis->dc50_dmax

Caption: A typical experimental workflow for PROTAC development.

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its well-defined structure, incorporating a handle for click chemistry, a beneficial PEG spacer, and a protected amine for sequential coupling, provides researchers with a powerful tool for the rational design of targeted protein degraders. The protocols and representative data presented in this guide offer a framework for the successful synthesis and evaluation of novel PROTACs. A systematic approach to linker design, including the optimization of linker length and composition, is crucial for achieving potent and selective protein degradation, ultimately paving the way for the development of new and effective therapeutics.

References

Propargyl-PEG4-CH2CH2-Boc: A Technical Guide to its Application in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Propargyl-PEG4-CH2CH2-Boc as a linker in the development of Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in ADC synthesis, and a summary of its role in enhancing the therapeutic potential of targeted cancer therapies.

Introduction to this compound in ADC Development

This compound is a heterobifunctional, non-cleavable linker designed for the stable conjugation of cytotoxic payloads to monoclonal antibodies.[1][2] Its structure incorporates three key functional components: a terminal propargyl group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This combination of features makes it a valuable tool in the construction of next-generation ADCs.

The propargyl group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction allows for the precise and stable attachment of an azide-modified drug payload. The PEG4 spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting ADC.[3] PEGylation, the process of attaching PEG chains, can improve an ADC's stability, reduce aggregation, and prolong its circulation half-life.[3] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for orthogonal conjugation strategies, where the amine can be deprotected for subsequent reactions if needed.[4]

As a non-cleavable linker, this compound ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cancer cell.[5] This approach generally leads to increased plasma stability and a more favorable safety profile by minimizing premature drug release and off-target toxicity.[5]

Physicochemical Properties and Data Presentation

The defined structure of this compound provides consistency in ADC manufacturing. Below is a summary of its key properties.

PropertyValueReference
Linker Type Non-cleavable, PEG- and Alkyl/ether-based[1][2]
Molecular Formula C₁₈H₃₃NO₇[1]
Molecular Weight 360.46 g/mol [1]
Reactive Groups Propargyl (for CuAAC), Boc-protected amine[1]
Solubility Enhanced aqueous solubility due to PEG4 spacer[3]

While specific quantitative data for an ADC developed using this compound is not extensively available in the public domain, the following table provides a general context of the impact of PEGylation on ADC characteristics based on studies with similar linkers.

ADC CharacteristicImpact of PEGylation (e.g., PEG4)General ObservationReference
Drug-to-Antibody Ratio (DAR) Can enable higher DARs by mitigating hydrophobicity-induced aggregationPEG linkers can improve the solubility of hydrophobic payloads, allowing for the attachment of more drug molecules per antibody.[3]
In Vitro Cytotoxicity (IC50) Generally maintained or slightly alteredThe primary determinant of potency is the payload itself; the linker's main role is delivery.[3]
Plasma Stability IncreasedNon-cleavable linkers, in general, offer high stability in circulation. PEGylation can further reduce non-specific clearance.[5]
Pharmacokinetics (Half-life) ProlongedThe increased hydrodynamic size imparted by the PEG chain reduces renal clearance.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using this compound. These are generalized procedures and may require optimization for specific antibodies and payloads.

Boc Deprotection of this compound

This step is necessary if the amine functionality is to be used for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.[6]

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected linker.

Antibody Modification with an Azide (B81097) Linker

To prepare the antibody for click chemistry, it must first be functionalized with azide groups.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEGn-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Prepare a stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO.

  • Add a 5- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess unreacted azide linker by SEC or dialysis against PBS.

  • Determine the average number of azide groups incorporated per antibody (azide-to-antibody ratio or AAR) using a suitable quantification method.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final conjugation step to link the payload to the antibody.

Materials:

  • Azide-modified antibody

  • Propargyl-PEG4-CH2CH2-functionalized payload (synthesized by reacting the deprotected linker with an activated payload)

  • Copper(II) sulfate (CuSO₄)

  • A Cu(I)-stabilizing ligand (e.g., THPTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • SEC column for purification

Procedure:

  • In a reaction vessel, combine the azide-modified antibody and a 3- to 10-fold molar excess of the propargyl-functionalized payload in the degassed reaction buffer.

  • In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the copper catalyst complex to the antibody-payload mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[7]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) to track the formation of the ADC.

  • Once the reaction is complete, purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in ADC development using this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Final Conjugation (CuAAC) Antibody Antibody Azide-Modified Antibody Azide-Modified Antibody Antibody->Azide-Modified Antibody NHS Ester Reaction Azide-PEG-NHS Azide-PEG-NHS Azide-PEG-NHS->Azide-Modified Antibody Final_ADC Antibody-Drug Conjugate Azide-Modified Antibody->Final_ADC Click Chemistry Propargyl-PEG4-CH2CH2-NH2 Deprotected Linker Propargyl-Linker-Payload Propargyl-Functionalized Payload Propargyl-PEG4-CH2CH2-NH2->Propargyl-Linker-Payload Amide Bond Formation Activated Payload Activated Payload Activated Payload->Propargyl-Linker-Payload Propargyl-Linker-Payload->Final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

Galectin3_Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Therapeutic Intervention Galectin3 Extracellular Galectin-3 Integrin Integrin β1 Galectin3->Integrin Binds to glycans EGFR EGFR Galectin3->EGFR Binds to glycans FAK FAK Integrin->FAK Ras Ras EGFR->Ras PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gal3_ADC Galectin-3 Targeting ADC Gal3_ADC->Galectin3 Binds & Inhibits

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the conjugation of Propargyl-PEG4-CH2CH2-Boc with an azide-bearing molecule.[1][2] This protocol is designed to be a starting point for researchers, offering guidance on reaction setup, optimization, and product purification.

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, offering high yields, stereospecificity, and tolerance to a wide range of functional groups.[2][3][] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, can enhance the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugate.[5] The Boc protecting group on the terminal amine allows for further functionalization after the click reaction.

Core Principles

The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7] To enhance the reaction rate and prevent the precipitation of copper salts, a stabilizing ligand is often employed. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[7][8][9]

Experimental Workflow

The general workflow for the copper-catalyzed click chemistry reaction with this compound is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction & Purification prep_alkyne Dissolve Propargyl-PEG4- CH2CH2-Boc in Solvent mix_reagents Combine Alkyne, Azide, and Ligand prep_alkyne->mix_reagents prep_azide Dissolve Azide-Molecule in Solvent prep_azide->mix_reagents prep_cu Prepare CuSO4 Solution add_cu Add CuSO4 Solution prep_cu->add_cu prep_reductant Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reductant->initiate prep_ligand Prepare Ligand Solution (e.g., TBTA/THPTA) prep_ligand->mix_reagents mix_reagents->add_cu add_cu->initiate incubation Incubate at Room Temp (1-12 hours) initiate->incubation monitoring Monitor Progress (TLC, LC-MS) incubation->monitoring purification Purify Product (e.g., Chromatography) monitoring->purification

Caption: General experimental workflow for the CuAAC reaction.

Detailed Experimental Protocols

Two protocols are provided below: one for reactions in organic solvents and another for bioconjugation in aqueous media.

Protocol 1: CuAAC in Organic Solvents

This protocol is suitable for small molecules and other substrates soluble in organic solvents.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized Water

Equipment:

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 100 mM stock solution of TBTA in DMF or DMSO.[8]

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0 - 1.2 equivalents) in the chosen organic solvent (e.g., DCM/THF).[8]

    • Add the TBTA ligand solution (0.1 - 0.3 equivalents relative to copper).[8]

    • Add the CuSO₄ stock solution (0.05 - 0.1 equivalents).[8]

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 equivalent) to initiate the reaction.[8]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.[8]

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for conjugating the alkyne linker to sensitive biological molecules, such as proteins or peptides, in an aqueous buffer.[8]

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Equipment:

  • Microcentrifuge tubes or reaction vials

  • Vortex mixer or rotator

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.[8]

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 50 µL of 50 mM THPTA).

    • Vortex the mixture gently.[8]

  • Reaction Setup:

    • In a separate reaction tube, dissolve the azide-modified biomolecule in the degassed buffer.

    • Add the this compound solution (typically 10-20 equivalents for proteins).

    • Add the catalyst premix to the reaction mixture (final copper concentration typically 50-200 µM).

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[10]

  • Monitoring and Work-up:

    • The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.

  • Purification:

    • Purify the conjugated biomolecule from excess reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[11]

Quantitative Data Summary

The following tables provide typical ranges for reagent concentrations and reaction parameters. Optimization may be required for specific substrates.

Table 1: Reagent Concentrations for CuAAC in Organic Solvents

ReagentMolar Equivalents (relative to limiting reagent)Typical Concentration
This compound1.010 - 100 mM
Azide-Molecule1.0 - 1.210 - 120 mM
CuSO₄·5H₂O0.05 - 0.10.5 - 10 mM
Sodium Ascorbate0.5 - 1.05 - 100 mM
TBTA0.1 - 0.3 (relative to copper)0.1 - 3 mM

Table 2: Reagent Concentrations for Aqueous Bioconjugation

ReagentMolar Equivalents (relative to biomolecule)Typical Final Concentration
This compound10 - 201 - 10 mM
CuSO₄·5H₂O1 - 550 - 200 µM
Sodium Ascorbate20 - 1001 - 5 mM
THPTA5 - 25 (relative to copper)250 µM - 5 mM

Signaling Pathway and Logical Relationships

The diagram below illustrates the key components and their interactions in the copper-catalyzed click chemistry reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne This compound (Alkyne) triazole 1,2,3-Triazole Product alkyne->triazole azide Azide-Molecule azide->triazole cu2 Cu(II)SO4 cu1 Cu(I) - Active Catalyst cu2->cu1 ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 Reduction ligand Ligand (TBTA/THPTA) ligand->cu1 Stabilization cu1->triazole Catalysis

Caption: Key components of the CuAAC reaction.

Disclaimer: These protocols provide a general guideline. Optimal reaction conditions, such as reagent concentrations, solvent, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale.

References

Step-by-Step Guide for Boc Deprotection of Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Propargyl-PEG4-CH2CH2-Boc. This process yields the free amine, Propargyl-PEG4-CH2CH2-NH2, a valuable bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the resulting conjugates.[5]

The most common and efficient method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[6][7] This protocol focuses on a standard procedure using TFA in dichloromethane (B109758) (DCM), a method known for its high efficiency and volatile byproducts, simplifying product isolation.[8]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[8][9]

  • Carbocation Formation: This initial protonation leads to the cleavage of the C-O bond, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[6][8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[8][9]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt (in this case, a trifluoroacetate (B77799) salt).[8]

Quantitative Data Summary

Successful and reproducible Boc deprotection relies on precise control of reaction conditions. The following tables summarize the recommended acidic reagents and reaction parameters.

Table 1: Common Acidic Conditions for Boc Deprotection [10][11]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [10]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Acts as a carbocation scavenger, preventing side reactions.
Water2.5 - 5%Acts as a carbocation scavenger.
Thioanisole5%Scavenges carbocations and protects methionine residues.
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects cysteine residues.

Experimental Protocol

This protocol details the standard procedure for the Boc deprotection of this compound using TFA in DCM.

Materials:

  • Boc-NH-PEG4-CH2CH2-Propargyl

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6] This helps to control the reaction rate and minimize potential side reactions.[8]

  • Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[11] If the substrate is sensitive to side reactions from the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[5][6]

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

    • TLC: The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[11] A suitable eluent system would be a polar mixture such as 9:1 dichloromethane/methanol.[12] The spots can be visualized using a ninhydrin (B49086) stain, which is effective for primary amines.[13]

    • LC-MS: This technique provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material and the final product.[11]

  • Work-up and Isolation:

    • Method A: Precipitation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][11] Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.[5][14] Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[5]

    • Method B: Aqueous Work-up: If the free amine is required, carefully neutralize the reaction mixture by adding it to a stirred, chilled solution of saturated sodium bicarbonate.[5] Extract the aqueous layer with an organic solvent like DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[5]

Visualizations

Experimental Workflow

Boc_Deprotection_Workflow start Start: Boc-Protected Propargyl-PEG4-Linker dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) & optional Scavenger cool->add_tfa react 4. Stir at 0°C to RT (0.5-2h) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Work-up monitor->workup precipitation A. Precipitate with Diethyl Ether workup->precipitation Salt aqueous_workup B. Aqueous Neutralization & Extraction workup->aqueous_workup Free Amine product_salt Final Product: Amine TFA Salt precipitation->product_salt product_free_amine Final Product: Free Amine aqueous_workup->product_free_amine

Caption: Experimental workflow for Boc deprotection.

Signaling Pathway of Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc 1. Protonation TFA H+ (from TFA) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid 2. Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Amine_Salt Amine Salt (R-NH3+) Carbamic_Acid->Amine_Salt 3. Decarboxylation & Protonation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

Application Notes and Protocols for the Conjugation of Propargyl-PEG4-CH2CH2-Boc to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of functional linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biotherapeutics and diagnostics development. This process, known as antibody conjugation, enables the creation of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs), imaging agents, and other targeted therapies.[1] The choice of linker is critical, as it influences the stability, solubility, and overall performance of the final conjugate.[2]

This document provides detailed protocols and technical guidance for the conjugation of a specific heterobifunctional linker, Propargyl-PEG4-CH2CH2-Boc, to an antibody. This linker possesses three key chemical motifs:

  • Propargyl Group: A terminal alkyne that serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction.[][4] This allows for the subsequent attachment of an azide-modified payload (e.g., a cytotoxic drug, a fluorescent dye) in a controlled manner.

  • PEG4 Spacer: A discrete four-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity of the conjugate, which can prevent aggregation and improve pharmacokinetic properties.[5][6]

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under many conditions but can be selectively removed under mild acidic conditions to reveal a reactive primary amine for conjugation.[7][8]

The following sections will detail the principles of conjugation, provide step-by-step protocols for attaching this linker to an antibody, and offer guidance on the characterization of the resulting conjugate.

Principle of Conjugation

The conjugation of this compound to an antibody first requires the deprotection of the Boc group to expose the primary amine. This amine can then be covalently linked to the antibody. The most common targets for such conjugation on an antibody are the side chains of lysine (B10760008) or aspartic/glutamic acid residues.

There are two primary strategies for achieving this conjugation:

  • Amine-to-Carboxyl Conjugation: The exposed amine on the linker is coupled to the carboxyl groups of the antibody's aspartic or glutamic acid residues. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

  • Lysine (Amine) Modification: While this specific linker has an amine for conjugation, a more common approach involves using a linker variant with a pre-activated functional group, such as an NHS ester (e.g., Propargyl-PEG4-NHS ester), which directly reacts with the ε-amino groups of lysine residues on the antibody.[9][] This method is often more straightforward and is presented here as an alternative protocol for consideration.

This document will focus on the first strategy, as it directly utilizes the functional groups of the specified linker after deprotection.

Experimental Protocols

Protocol 1: Two-Step Conjugation via Carbodiimide Chemistry (Amine-to-Carboxyl)

This protocol involves the deprotection of the Boc group on the linker, followed by conjugation to the antibody's carboxyl groups.

Materials:

  • This compound

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Trifluoroacetic acid (TFA)[7]

  • Dichloromethane (DCM)[7]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

Step 1: Boc Deprotection of the Linker

  • Dissolve the this compound linker in DCM.

  • Add an equal volume of TFA to achieve a 50% TFA/DCM solution.[7]

  • Incubate at room temperature for 30-60 minutes to remove the Boc group.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Co-evaporate with toluene (B28343) or methanol (B129727) to help remove residual TFA. The resulting deprotected linker (Propargyl-PEG4-CH2CH2-NH2) should be used promptly.

Step 2: Antibody Preparation

  • Exchange the antibody into the Activation Buffer (MES buffer) using a desalting column or centrifugal filtration.

  • Adjust the antibody concentration to 2-10 mg/mL.

Step 3: Activation of Antibody Carboxyl Groups

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).

  • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 4: Conjugation Reaction

  • Immediately after antibody activation, remove the excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

  • Dissolve the deprotected linker from Step 1 in a minimal amount of DMF or DMSO.

  • Add the dissolved linker to the activated antibody solution. A 20- to 50-fold molar excess of the linker over the antibody is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Quenching and Purification

  • Quench any unreacted NHS-activated carboxyl groups by adding the Quenching Solution and incubating for 15-30 minutes at room temperature.

  • Purify the antibody-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis against PBS.

Workflow for Two-Step Conjugation

G cluster_0 Step 1: Linker Deprotection cluster_1 Step 2: Antibody Activation & Conjugation A This compound B Add 50% TFA in DCM A->B C Incubate 30-60 min at RT B->C D Evaporate Solvent C->D E Deprotected Linker (Propargyl-PEG4-CH2CH2-NH2) D->E J Add Deprotected Linker E->J F Antibody in MES Buffer G Add EDC and NHS F->G H Incubate 15-30 min at RT G->H I Activated Antibody H->I I->J K Incubate 2h at RT or O/N at 4°C J->K L Quench Reaction K->L M Purify Conjugate (SEC/Dialysis) L->M N Propargyl-PEG-Antibody Conjugate M->N

Caption: Workflow for EDC/NHS-mediated conjugation of a deprotected amine linker.

Protocol 2: One-Step Conjugation via Lysine Chemistry (Alternative Method)

This protocol uses a commercially available linker variant, Propargyl-PEG4-NHS ester, for direct conjugation to antibody lysine residues. This is often a more efficient and common method.[9]

Materials:

  • Propargyl-PEG4-NHS Ester

  • Monoclonal Antibody (mAb)

  • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3-8.5) or PBS (pH 7.4-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or centrifugal filters

Step 1: Antibody Preparation

  • Exchange the antibody into the Reaction Buffer.

  • Adjust the antibody concentration to 2-10 mg/mL.

Step 2: Conjugation Reaction

  • Immediately before use, dissolve the Propargyl-PEG4-NHS ester in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

  • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle stirring.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • Add the Quenching Solution to react with any remaining NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate using size-exclusion chromatography (SEC) or extensive dialysis against PBS to remove unreacted linker and byproducts.

Workflow for Lysine Conjugation

G A Antibody in Reaction Buffer (pH 7.4-8.5) C Combine and Incubate (1-2h at RT or O/N at 4°C) A->C B Propargyl-PEG4-NHS Ester in DMSO/DMF B->C D Quench Reaction (e.g., Tris-HCl) C->D E Purify Conjugate (SEC or Dialysis) D->E F Propargyl-PEG-Antibody Conjugate E->F

Caption: Workflow for NHS Ester-mediated conjugation to antibody lysines.

Characterization of the Conjugate

After purification, it is crucial to characterize the antibody-linker conjugate to determine the degree of labeling (linker-to-antibody ratio, LAR), purity, and integrity.

ParameterRecommended TechniqueDescription
Linker-to-Antibody Ratio (LAR) UV-Vis SpectroscopyIf the linker contains a chromophore, its absorbance can be used to calculate the LAR. For this specific linker, MALDI-TOF Mass Spectrometry is a more direct method.
MALDI-TOF Mass SpectrometryThe mass difference between the native and conjugated antibody provides a direct measure of the number of linkers attached.
Hydrophobic Interaction Chromatography (HIC)HIC can separate antibody species with different numbers of conjugated linkers, allowing for quantification of the LAR distribution.
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)SEC is used to assess the presence of aggregates and to confirm the removal of unconjugated linker.
Integrity SDS-PAGE (reducing and non-reducing)SDS-PAGE can be used to check for fragmentation or aggregation of the antibody after the conjugation process.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)It is important to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Subsequent Click Chemistry Reaction

The resulting Propargyl-PEG-Antibody conjugate is now ready for a subsequent click chemistry reaction with an azide-functionalized molecule of interest. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11]

Signaling Pathway for CuAAC

G Ab Propargyl-PEG-Antibody Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Ab->Catalyst Payload Azide-Payload (Drug, Dye, etc.) Payload->Catalyst Final_ADC Antibody-Linker-Payload Conjugate (via Triazole Linkage) Catalyst->Final_ADC

Caption: Simplified schematic of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The conjugation of this compound to an antibody provides a versatile platform for the development of targeted therapeutics and research tools.[2] By following the detailed protocols for linker deprotection and conjugation, researchers can successfully prepare antibodies functionalized with a propargyl group. This terminal alkyne handle enables the highly specific and efficient attachment of azide-containing molecules through click chemistry, offering precise control over the final conjugate's structure and stoichiometry.[12] Thorough characterization of the intermediate and final products is essential to ensure the quality, efficacy, and safety of these complex biomolecules.

References

Application Notes and Protocols for Peptide Labeling with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can extend circulating half-life, improve solubility and stability, and reduce immunogenicity and renal clearance.[][2]

This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG4-CH2CH2-Boc, a heterobifunctional linker, for the site-specific labeling of peptides. This linker features a terminal propargyl group for covalent attachment to an azide-modified peptide via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] The other end of the linker possesses a Boc-protected amine, which allows for further conjugation following deprotection. The PEG4 spacer enhances the solubility of the resulting conjugate.

Applications of Peptides Labeled with this compound

Peptides labeled with this PEGylated linker are valuable tools in various research and drug development applications, including:

  • Targeted Drug Delivery: The PEG linker can improve the systemic exposure of a peptide therapeutic, while the peptide itself can act as a targeting moiety, directing a conjugated payload to specific cells or tissues. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can target integrin receptors, which are often overexpressed on the surface of cancer cells.[4][5][6]

  • PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are frequently used in PROTAC design to connect the target-binding and E3 ligase-binding moieties, and their length and composition are critical for optimal ternary complex formation and subsequent protein degradation.

  • Cellular Uptake and Mechanistic Studies: Labeling a peptide with a fluorescent dye or a biotin (B1667282) tag, in addition to the PEG linker, can facilitate the study of its cellular uptake, trafficking, and mechanism of action.[7]

  • In Vivo Imaging: When conjugated to an imaging agent, PEGylated peptides can be used for non-invasive imaging applications such as positron emission tomography (PET) to visualize and quantify the distribution of the peptide in vivo.[3]

Data Presentation: Quantitative Analysis of Peptide Labeling

The efficiency of peptide labeling using this compound via CuAAC is dependent on several factors, including the concentration of reactants, catalyst, and ligand, as well as reaction time and temperature. The following tables summarize typical quantitative data for the labeling reaction.

ParameterConditionYield (%)Reference
Catalyst Concentration 1.5 eq. CuI87.4[8]
1.0 eq. CuI~66[8]
0.5 eq. CuI~66[8]
Reaction Time 1 hour>95 (quantitative)[9]
5 hours100[9]
24 hours82.32[10]
48 hours87.14[10]
Ligand:Copper Ratio 5:1 (THPTA:CuSO₄)High[5]
Reactant Concentration 25 µM Alkyne-Protein, 50 µM AzideHigh[5]

Table 1: Influence of Reaction Conditions on CuAAC Labeling Efficiency. This table illustrates how variations in catalyst concentration and reaction time can impact the yield of the PEGylated peptide.

Analytical MethodPurposeKey FindingsReference
RP-HPLC Purification and Purity AssessmentBroad peaks may be observed due to PEG dispersity. Retention time increases with PEG chain length.[][11][12]
LC-MS Mass Confirmation and Heterogeneity AnalysisConfirms the mass of the PEGylated peptide and identifies the number of attached PEG units.[11][13][14]
LC-MS/MS Site of PEGylationIn-source fragmentation or peptide mapping can identify the specific amino acid residue where the PEG linker is attached.[11][13]
MALDI-TOF MS Quantification of Cellular UptakeAllows for the accurate quantification of internalized peptide.[7]

Table 2: Analytical Techniques for Characterization of PEGylated Peptides. This table outlines the common analytical methods used to purify and characterize the final labeled peptide conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling a peptide with this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker, a necessary step if this end is to be used for further conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the molecule is sensitive to the tert-butyl cation by-product, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker, Propargyl-PEG4-CH2CH2-NH2, is obtained as a TFA salt and can often be used directly in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol details the "click" reaction to conjugate the propargyl-functionalized PEG linker to an azide-containing peptide.

Materials:

  • Azide-modified peptide

  • Deprotected Propargyl-PEG4-CH2CH2-NH2 (from Protocol 1) or this compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • DMSO or DMF (optional, for dissolving reagents)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in a suitable degassed buffer (e.g., PBS).

    • Prepare a stock solution of the propargyl-PEG linker in DMSO or the reaction buffer.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide and a 1.5- to 2-fold molar excess of the propargyl-PEG linker in the reaction buffer.

    • Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to protect the catalyst and biomolecules.[5]

    • Add the CuSO₄ solution. The final concentration of copper can be optimized, but typically ranges from 50 to 250 µM.

    • Gently mix the solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be at least equivalent to the copper concentration.

    • Ensure the final reaction mixture is homogenous. If necessary, add a small percentage of a co-solvent like DMSO or DMF.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be performed under an inert atmosphere to prevent oxidation of the copper(I) catalyst.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired PEGylated peptide.[11][13]

    • Once the reaction is complete, purify the PEGylated peptide from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[][11]

Protocol 3: Characterization of the Labeled Peptide

Procedure:

  • Mass Confirmation (LC-MS):

    • Analyze the purified PEGylated peptide by LC-MS to confirm its molecular weight. The mass spectrum will show a distribution of peaks corresponding to the heterogeneity of the PEG chain, with each peak separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[14]

  • Purity Assessment (RP-HPLC):

    • Assess the purity of the final product by RP-HPLC. The PEGylated peptide will typically have a different retention time than the unlabeled peptide.[12]

  • Quantification:

    • Quantify the concentration of the purified PEGylated peptide using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains aromatic amino acids) or a colorimetric assay (e.g., BCA assay).

Visualizations

Experimental Workflow for Peptide Labeling and Characterization

G cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Purification & Analysis azide_peptide Azide-Modified Peptide click_reaction CuAAC Reaction azide_peptide->click_reaction propargyl_peg Propargyl-PEG4-Linker boc_deprotection Boc Deprotection (Optional) propargyl_peg->boc_deprotection If amine is needed propargyl_peg->click_reaction boc_deprotection->click_reaction cu_catalyst CuSO4 + NaAscorbate cu_catalyst->click_reaction ligand THPTA Ligand ligand->click_reaction purification RP-HPLC / SEC Purification click_reaction->purification lcms LC-MS Analysis (Mass & Purity) purification->lcms quantification Quantification (e.g., UV-Vis) lcms->quantification

Caption: Workflow for peptide labeling and characterization.

Signaling Pathway: RGD Peptide-Mediated Integrin Activation and Cellular Uptake

G cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_icm Intracellular Space rgd_peptide PEGylated RGD-Peptide integrin_inactive Integrin (Inactive) rgd_peptide->integrin_inactive Binds endocytosis Endocytosis integrin_active Integrin (Active) integrin_inactive->integrin_active Conformational Change focal_adhesion Focal Adhesion Complex (Talin, Vinculin, etc.) integrin_active->focal_adhesion Clustering & Recruitment integrin_active->endocytosis fak FAK Activation focal_adhesion->fak src Src Kinase fak->src downstream Downstream Signaling (Cell Adhesion, Migration, Proliferation) src->downstream endosome Endosome endocytosis->endosome

Caption: RGD-peptide binding and integrin-mediated signaling.

Logical Workflow for Assessing Target Engagement of a Labeled Peptide

G cluster_methods Target Engagement Assays start Start: Labeled Peptide Ready cell_treatment Treat Cells/Lysate with Labeled Peptide start->cell_treatment control Vehicle Control start->control thermal_shift Thermal Shift Assay (CETSA) cell_treatment->thermal_shift solvent_shift Solvent Shift Assay (SPP) cell_treatment->solvent_shift pull_down Affinity Purification / Pull-down cell_treatment->pull_down control->thermal_shift control->solvent_shift control->pull_down lcms_analysis LC-MS/MS Analysis thermal_shift->lcms_analysis solvent_shift->lcms_analysis pull_down->lcms_analysis data_analysis Data Analysis: Identify Stabilized/ Enriched Proteins lcms_analysis->data_analysis target_id Target Identification data_analysis->target_id validation Target Validation (e.g., Western Blot) target_id->validation Validate end End: Confirmed Target Engagement validation->end

Caption: Workflow for assessing peptide target engagement.

References

Application Notes and Protocols for Bioconjugation with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CH2-Boc is a heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features three key components:

  • A Terminal Propargyl Group: This alkyne moiety serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-modified molecule.[3][4]

  • A Polyethylene Glycol (PEG) Spacer: The PEG4 chain is a hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting bioconjugate.[5][6] This can prevent aggregation, reduce steric hindrance, and potentially decrease the immunogenicity of the final construct.[3][6]

  • A Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[7] The Boc group is stable under various conditions but can be readily removed under mild acidic conditions (e.g., using Trifluoroacetic Acid - TFA) to reveal a reactive primary amine.[7][8] This amine can then be coupled to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups on a target molecule.[3]

This two-step, orthogonal reactivity allows for the controlled and sequential assembly of complex bioconjugates.[3]

Data Presentation

The following tables summarize key quantitative data and typical reaction conditions for the successful application of the this compound linker.

Table 1: Boc Deprotection Conditions [8][9]

ReagentConcentration (v/v)SolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [8][10]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Quenches the tert-butyl cation to prevent side reactions.
Water2.5 - 5%Acts as a carbocation scavenger.
Thioanisole5%Scavenges carbocations and protects methionine residues.

Table 3: Typical CuAAC "Click" Chemistry Reaction Conditions [5][11][12]

ComponentRecommended Molar Excess / Concentration
Propargyl-PEG-Linker5 to 30-fold molar excess over the biomolecule
Azide-Modified Biomolecule1 - 10 mg/mL
Copper(II) Sulfate (B86663) (CuSO₄)100 - 500 µM final concentration
Copper Ligand (e.g., THPTA)5-fold molar excess relative to CuSO₄
Reducing Agent (e.g., Sodium Ascorbate)5-fold molar excess relative to CuSO₄ (prepare fresh)

Experimental Protocols

The overall workflow for using this compound involves a three-stage process:

  • Boc Deprotection: Removal of the Boc group to expose the primary amine.

  • Amine Conjugation: Coupling of the linker's primary amine to a target molecule (e.g., a cytotoxic drug containing a carboxylic acid).

  • Click Chemistry Conjugation: Reaction of the linker's propargyl group with an azide-modified biomolecule (e.g., an antibody).

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Amine Conjugation cluster_2 Stage 3: Click Chemistry cluster_3 Final Steps A This compound B Add TFA/DCM A->B 1. Dissolve C Propargyl-PEG4-CH2CH2-NH3+ TFA- B->C 2. React (0.5-2h) D Deprotected Linker (C) G Propargyl-PEG4-Linker-Payload D->G 4. Conjugate E Payload-COOH + EDC/NHS F Activated Payload-NHS E->F 3. Activate F->G H Linker-Payload (G) J Add CuSO4/Ligand & Reductant H->J I Azide-Modified Antibody I->J 5. Mix K Final Bioconjugate (ADC) J->K 6. React (1-4h) L Purification (e.g., SEC) K->L 7. Purify M Characterization (MS, HPLC) L->M 8. Analyze

Caption: Experimental workflow for bioconjugate synthesis.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8][9][10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[8][10]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).[9]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • TFA Removal: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[10]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[10]

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule (e.g., Payload)

This protocol uses EDC/NHS chemistry to form a stable amide bond between the linker's primary amine and a payload's carboxylic acid.[5][13]

Materials:

  • Deprotected Propargyl-PEG4-CH2CH2-Amine (from Protocol 1)

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the payload.

    • Incubate the activation reaction for 15-30 minutes at room temperature to form the NHS ester.[5]

  • Conjugation:

    • Dissolve the deprotected linker-amine in the reaction buffer.

    • Immediately add the activated payload solution to the linker-amine solution. A 3-5 fold molar excess of the activated payload is recommended.

    • Add a 10-20 fold molar excess of a tertiary amine base to facilitate the reaction.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the Propargyl-PEG-Payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Protocol 3: CuAAC "Click" Chemistry Conjugation to an Azide-Modified Biomolecule

This protocol describes the final conjugation of the Propargyl-PEG-Payload to an azide-modified biomolecule (e.g., an antibody).[11][12][14]

Materials:

  • Propargyl-PEG-Payload conjugate (from Protocol 2)

  • Azide-modified biomolecule in a copper-compatible buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, must be prepared fresh )

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Propargyl-PEG-Payload in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction vial, combine the azide-modified biomolecule (e.g., at 1-5 mg/mL) with the Propargyl-PEG-Payload stock solution. A 10- to 30-fold molar excess of the linker-payload is recommended.[14]

  • Catalyst Premix:

    • In a separate microcentrifuge tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.[14]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA mixture to the biomolecule/linker-payload solution.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.[14]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification: Purify the final bioconjugate using SEC to remove unconjugated linker-payload, copper, and other small molecules.

  • Characterization: Characterize the final conjugate to determine purity and degree of labeling (e.g., Drug-to-Antibody Ratio) using techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry.[11]

Application Example: Targeting the MAPK/ERK Signaling Pathway

A bioconjugate created with this linker can be designed to target and inhibit aberrant cell signaling pathways, which are common in diseases like cancer.[15] For example, an Antibody-Drug Conjugate (ADC) could target a receptor tyrosine kinase (RTK), such as EGFR, that is overexpressed on cancer cells and is an upstream activator of the MAPK/ERK pathway.[16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 ADC Action RTK RTK (e.g., EGFR) Ras Ras RTK->Ras Activates ADC Antibody-Drug Conjugate ADC->RTK Binds & Internalizes Payload Released Cytotoxic Payload Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC targeting the MAPK/ERK signaling pathway.

Upon binding to the RTK, the ADC is internalized. Inside the cell, the cytotoxic payload is released, leading to cell death and thereby interrupting the downstream signaling cascade that promotes tumor cell proliferation and survival.[17][18]

References

Application Notes and Protocols for Propargyl-PEG4-CH2CH2-Boc: Achieving Optimal Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the versatile bifunctional linker, Propargyl-PEG4-CH2CH2-Boc. This linker incorporates a terminal propargyl group for click chemistry applications and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The protocols outlined below are designed to achieve optimal yields for the key reactions of this linker: Boc deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Section 1: Boc Deprotection of this compound

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to unmask the primary amine for further functionalization, such as amide bond formation. The most common and effective method for Boc deprotection is acidolysis.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl carbocation intermediate. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.

  • Carbocation Formation: The protonated group fragments, forming a stable tert-butyl carbocation and an unstable carbamic acid.

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine R-NH-Boc Protonation Protonation (+ H⁺) Boc_Protected_Amine->Protonation Protonated_Intermediate R-NH-Boc-H⁺ Protonation->Protonated_Intermediate Carbocation_Formation Carbocation Formation Protonated_Intermediate->Carbocation_Formation tert_Butyl_Carbocation tert-Butyl Carbocation Carbocation_Formation->tert_Butyl_Carbocation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Free_Amine R-NH₃⁺ (Amine Salt) Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Optimizing Boc Deprotection Conditions

The yield of the deprotection reaction is highly dependent on the choice of acid, solvent, temperature, and reaction time. Below is a summary of common conditions.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

To mitigate potential side reactions caused by the tert-butyl carbocation, scavengers are often added to the reaction mixture.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation scavenger.
Water2.5 - 5%Acts as a carbocation scavenger.
Thioanisole5%Scavenges carbocations and protects methionine residues.
1,2-Ethanediol (EDT)2.5%Scavenges carbocations and protects cysteine residues.
Experimental Protocol: Boc Deprotection using TFA in DCM

This protocol is a standard and effective method for the deprotection of Boc-protected PEG linkers.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Reagent Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[1] Add TIS to a final concentration of 2.5-5% (v/v) to act as a scavenger.[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1] The deprotected amine will be more polar and have a lower Rf value on TLC.

  • Work-up:

    • Option A (Direct Use): For many applications, the resulting TFA salt can be used directly after removing the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

    • Option B (Neutralization): If the free amine is required, remove the solvent and TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group of the linker is a versatile handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction allows for the efficient and specific conjugation of the linker to azide-containing molecules to form a stable triazole linkage.[3]

Optimizing CuAAC Reaction Conditions

The success of the CuAAC reaction hinges on several factors, including the copper source, a reducing agent to maintain copper in the active Cu(I) state, and a stabilizing ligand.[4]

Table 3: Optimized Conditions for CuAAC Bioconjugation

ParameterRecommended ConditionNotes
Copper(II) Sulfate (CuSO₄)50 - 100 µMHigher concentrations can increase reaction rate but may also lead to side reactions.[4][5]
Ligand (e.g., THPTA)5-fold excess relative to CuTris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst.[4][5]
Sodium Ascorbate (B8700270)1 - 5 mMA 10- to 50-fold excess over the copper concentration is typical. Should be prepared fresh.[4][5]
Reaction Time1 - 4 hoursMonitor by an appropriate analytical method (e.g., LC-MS).[5]
Reaction TemperatureRoom Temperature (20-25 °C)Most CuAAC reactions proceed efficiently at room temperature.[5]
Experimental Protocol: CuAAC Reaction with an Azide-Containing Molecule

This protocol provides a general procedure for the conjugation of the propargyl-PEG linker to an azide-functionalized molecule.

Materials:

  • Propargyl-PEG4-CH2CH2-NH2 (deprotected linker) or other propargyl-PEG variant

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in deionized water)

  • THPTA solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate solution (e.g., 100 mM in deionized water, prepared fresh)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the propargyl-PEG linker and the azide-containing molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[3] Allow the complex to form for 2-3 minutes.

  • Reaction Setup: Add the azide-containing molecule and the propargyl-PEG linker to the reaction vessel. Add the premixed Cu/ligand catalyst to the reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[3][5]

  • Monitoring: Monitor the reaction progress by LC-MS or another suitable analytical technique.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove the catalyst and excess reagents.

Experimental Workflow Visualization

CuAAC_Workflow cluster_1 CuAAC Experimental Workflow Prepare_Reactants Prepare Stock Solutions (Propargyl-PEG, Azide, CuSO₄, Ligand, Ascorbate) Premix_Catalyst Premix CuSO₄ and Ligand Prepare_Reactants->Premix_Catalyst Reaction_Setup Combine Propargyl-PEG, Azide, and Catalyst Complex in Buffer Premix_Catalyst->Reaction_Setup Initiate_Reaction Add Fresh Sodium Ascorbate Reaction_Setup->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours) Initiate_Reaction->Incubate Monitor Monitor Reaction Progress (e.g., LC-MS) Incubate->Monitor Purify Purify Conjugate (e.g., HPLC, SEC) Monitor->Purify Analyze Analyze Final Product (e.g., MS) Purify->Analyze

Caption: A generalized experimental workflow for a CuAAC reaction.

References

Application Note and Protocol: Purification of Propargyl-PEG4-CH2CH2-Boc Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG4-CH2CH2-Boc is a heterobifunctional linker commonly utilized in bioconjugation and drug delivery for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The molecule features a propargyl group for click chemistry, a discrete PEG4 spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation steps. The purity of this linker is critical to ensure the homogeneity, efficacy, and safety of the final bioconjugate. This application note provides a detailed protocol for the purification of this compound conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a high-resolution technique ideal for achieving the high purity required for pharmaceutical and research applications.[1][2][3]

Core Principles of RP-HPLC Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase. The separation of the this compound conjugate is achieved by eluting the column with a gradient of an organic solvent (like acetonitrile) in an aqueous solvent (like water), often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape.[4][5] Less polar compounds have a stronger affinity for the stationary phase and thus elute later, at a higher organic solvent concentration.

Experimental Protocol

This protocol is designed to achieve high purity (>98%) of the this compound conjugate.

1. Materials and Equipment

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV detector.

    • Analytical HPLC system for purity analysis.

    • Mass spectrometer (e.g., ESI-TOF or Orbitrap) for identity confirmation.[3]

    • Rotary evaporator.

    • Lyophilizer (freeze-dryer).

  • Columns:

    • Preparative C18 reversed-phase column (e.g., 20 x 250 mm, 5 µm).

    • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Reagents and Solvents:

    • Crude this compound conjugate.

    • HPLC-grade acetonitrile (B52724) (ACN).

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • 0.22 µm or 0.45 µm syringe filters.[1][3]

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

3. Sample Preparation

  • Dissolve the crude this compound conjugate in a minimal volume of a solvent mixture that is miscible with the mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[1]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

4. Preparative HPLC Separation

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) at a stable flow rate until a flat baseline is achieved on the UV detector.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be: 5-65% Mobile Phase B over 30-40 minutes.[1] The optimal gradient should be developed based on analytical scale separations.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm.[2]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

5. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC with a similar gradient.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound conjugate as a dry, stable powder.[3]

  • Characterization: Confirm the identity and molecular weight of the final product using mass spectrometry.[1]

Data Presentation

The following table summarizes representative quantitative data for the purification and characterization of a Propargyl-PEG-Boc conjugate.

ParameterMethodRepresentative ValueDescription
Purity (Crude) Analytical RP-HPLCe.g., 70%Purity determined by peak area percentage before purification.
Purity (Final) Analytical RP-HPLC>98%Purity of the final lyophilized product.[1]
Retention Time (tᵣ) Analytical RP-HPLCe.g., 16.5 minOn a specific analytical column and gradient; useful for quality control.
Final Yield after HPLC Gravimetrice.g., 60%Overall yield from the starting crude material.
Molecular Weight (Expected) -360.45 g/mol Theoretical molecular weight for C₁₇H₃₁NO₆.[7]
Molecular Weight (Observed) Mass Spectrometry (ESI-MS)e.g., m/z 361.46 [M+H]⁺Confirms the identity of the purified product.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_qc Quality Control dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize to Powder evaporate->lyophilize ms_confirm Confirm Identity (MS) lyophilize->ms_confirm

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting Logic Diagram

HPLC_Troubleshooting start Problem Observed broad_peaks Broad Peaks Causes: PEG polydispersity, column overload, secondary interactions Solutions: Optimize gradient, reduce sample load, adjust mobile phase pH/TFA concentration start->broad_peaks poor_separation Poor Separation Causes: Inappropriate gradient, wrong column chemistry, co-eluting impurities Solutions: Optimize gradient slope, screen different columns (e.g., C8), adjust mobile phase pH start->poor_separation low_yield Low Yield Causes: Product instability (TFA), poor fraction collection, sample loss during workup Solutions: Minimize TFA exposure time, use analytical runs to define peak window, careful handling start->low_yield no_peak No Peak Elution Causes: Sample not dissolved, wrong detection wavelength, sample bound to column Solutions: Check sample prep, verify detector settings, use strong solvent flush (100% ACN) start->no_peak

Caption: Troubleshooting common issues in PEG-linker HPLC purification.

References

Characterization of Propargyl-PEG4-CH2CH2-Boc Conjugates by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of Propargyl-PEG4-CH2CH2-Boc, a heterobifunctional PEG linker, using mass spectrometry. This linker is a valuable tool in bioconjugation and drug development, particularly for the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Accurate mass determination and structural verification are critical for ensuring the quality and efficacy of subsequent conjugates.[1][2] This document outlines a comprehensive methodology using Electrospray Ionization Mass Spectrometry (ESI-MS), including sample preparation, instrument parameters, and data analysis. Expected mass spectrometry data and a proposed fragmentation pathway are also presented to aid in the structural elucidation of this versatile linker.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG) linker featuring a terminal propargyl group for click chemistry reactions and a Boc-protected amine for subsequent conjugation after deprotection. The PEG4 spacer enhances solubility and provides a flexible linker arm. Mass spectrometry is an essential analytical technique for the characterization of such linkers, confirming molecular weight and assessing purity.[2][3] Electrospray ionization (ESI) is particularly well-suited for the analysis of these polar molecules.[3] This application note details a robust protocol for the characterization of this compound using high-resolution mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Molecular Formula: C₁₈H₃₂O₇, Molecular Weight: 360.44 g/mol )

  • Solvents:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Water, LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the desired mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid) for direct infusion analysis.

Mass Spectrometry Analysis: ESI-MS

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source, is recommended.

Direct Infusion ESI-MS Parameters:

ParameterRecommended Setting
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Cone Voltage20 - 40 V
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)
Desolvation Temperature350 - 450 °C
Mass Range (m/z)100 - 1000
Data AcquisitionFull Scan (MS) and Tandem MS (MS/MS) of selected precursor ions

Tandem MS (MS/MS) for Fragmentation Analysis:

For structural confirmation, perform MS/MS analysis on the protonated and other adducted molecular ions.

  • Precursor Ion Selection: Isolate the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions.

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. Collision-induced dissociation (CID) is a common fragmentation method.

Data Presentation and Analysis

Quantitative Data Summary

The theoretical molecular weight of this compound is 360.44 Da. The following table summarizes the expected m/z values for the primary molecular ions observed in positive mode ESI-MS.

Ion SpeciesTheoretical m/zDescription
[M+H]⁺361.22Protonated molecular ion
[M+Na]⁺383.20Sodiated molecular ion
[M+K]⁺399.17Potassiated molecular ion
[M-Boc+H]⁺261.17Loss of the Boc group (100 Da)
[M-C₄H₈+H]⁺305.16Loss of isobutene (56 Da) from the Boc group
Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of characteristic fragmentation patterns. The fragmentation of this compound is expected to occur at the terminal groups and along the PEG backbone.

  • Boc Group Fragmentation: The Boc-protected amine is prone to fragmentation. A characteristic neutral loss of isobutene (56 Da) can occur via a McLafferty-like rearrangement. Alternatively, the entire Boc group can be lost (100 Da).

  • PEG Backbone Fragmentation: Cleavage of the C-O and C-C bonds of the polyethylene glycol chain results in a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) glycol monomer unit (-CH₂CH₂O-).

  • Propargyl Group Fragmentation: The propargyl terminus can also undergo fragmentation, although it is generally more stable than the Boc group.

Visualizations

experimental_workflow Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis stock_sol 1. Prepare 1 mg/mL Stock Solution (this compound in 50:50 ACN:H2O) working_sol 2. Prepare 10 µg/mL Working Solution (Dilute stock in mobile phase) stock_sol->working_sol direct_infusion 3. Direct Infusion into ESI Source working_sol->direct_infusion ms_scan 4. Full Scan MS Acquisition (Identify [M+H]⁺, [M+Na]⁺, etc.) direct_infusion->ms_scan msms_scan 5. Tandem MS (MS/MS) Acquisition (Fragment precursor ions) ms_scan->msms_scan process_data 6. Process Raw Data msms_scan->process_data identify_ions 7. Identify Molecular and Adduct Ions process_data->identify_ions analyze_fragments 8. Analyze Fragmentation Pattern identify_ions->analyze_fragments

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway Proposed Fragmentation Pathway of [M+H]⁺ cluster_boc Boc Group Fragmentation cluster_peg PEG Backbone Fragmentation parent [Propargyl-PEG4-CH2CH2-NH-Boc + H]⁺ m/z = 361.22 loss_isobutene Loss of Isobutene (-56 Da) [M - C₄H₈ + H]⁺ m/z = 305.16 parent->loss_isobutene - C₄H₈ loss_boc Loss of Boc Group (-100 Da) [M - Boc + H]⁺ m/z = 261.17 parent->loss_boc - C₅H₉O₂ peg_fragments Series of fragments separated by 44 Da (loss of C₂H₄O) parent->peg_fragments - n(C₂H₄O)

Caption: Proposed fragmentation pathways for the [M+H]⁺ ion of this compound.

Conclusion

This application note provides a reliable and robust method for the characterization of this compound using electrospray ionization mass spectrometry. High-resolution mass spectrometry enables accurate mass determination, confirming the successful synthesis and purity of the linker. Furthermore, tandem mass spectrometry with collision-induced dissociation provides valuable structural information through the analysis of characteristic fragmentation patterns of the PEG linker and its terminal functional groups. This detailed characterization is a critical step in ensuring the quality and reliability of this linker for its intended applications in drug development and bioconjugation.

References

Application of Propargyl-PEG4-CH2CH2-Boc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterobifunctional linker, Propargyl-PEG4-CH2CH2-Boc, serves as a critical component in the construction of targeted drug delivery systems, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the precise and controlled conjugation of therapeutic payloads to targeting moieties.

Core Functionality:

The primary application of this compound is in the creation of stable, non-cleavable linkages between a targeting molecule, such as a monoclonal antibody, and a potent cytotoxic drug. This is particularly relevant in the synthesis of ADCs designed to target specific cell-surface antigens, for instance, Galectin-3, which is overexpressed in various cancers.[1][2]

The propargyl group facilitates covalent attachment to an azide-modified targeting molecule via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[3] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, sequential conjugation strategy. This amine can be deprotected to enable the attachment of a payload, ensuring that the linker is first securely attached to the targeting molecule.

Mechanism of Action in Targeted Drug Delivery:

An ADC constructed using this linker targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell. Since the linker is non-cleavable, the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component. This process releases the drug conjugated to the linker and an amino acid residue from the antibody, which can then exert its therapeutic effect, leading to cancer cell death. The non-cleavable nature of the linker generally contributes to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4][5]

Targeting Galectin-3:

Galectin-3 is a compelling target for ADC development due to its overexpression in a variety of cancers and its involvement in tumor progression, metastasis, and drug resistance.[6][7] ADCs designed to target Galectin-3 can be synthesized using this compound to conjugate a potent payload to a Galectin-3-specific antibody.

Signaling Pathways of Galectin-3 in Cancer

Galectin-3 is a multifaceted protein that influences several key signaling pathways implicated in cancer progression:

  • Cell Survival and Proliferation: Galectin-3 can modulate signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are central to promoting cell survival and proliferation.

  • Migration and Invasion: By interacting with cell adhesion molecules like integrins, Galectin-3 can promote cancer cell migration and invasion, key steps in metastasis.

  • Angiogenesis: Galectin-3 can enhance tumor angiogenesis by interacting with vascular endothelial growth factor receptors (VEGFRs) and integrins on endothelial cells.

  • Drug Resistance: Galectin-3 has been shown to contribute to resistance to certain chemotherapeutic agents by inhibiting apoptosis.

Below is a diagram illustrating the central role of Galectin-3 in cancer-related signaling pathways.

Galectin3_Signaling Galectin-3 Signaling Pathways in Cancer cluster_downstream Downstream Effects cluster_outcomes Cancer Hallmarks Gal3 Galectin-3 Ras_Raf Ras/Raf/MEK/ERK Pathway Gal3->Ras_Raf activates PI3K_Akt PI3K/Akt Pathway Gal3->PI3K_Akt activates Integrin Integrin Signaling Gal3->Integrin modulates VEGFR VEGFR Signaling Gal3->VEGFR enhances Apoptosis Apoptosis Inhibition Gal3->Apoptosis promotes Proliferation Proliferation Ras_Raf->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration/Invasion Integrin->Migration Angiogenesis Angiogenesis VEGFR->Angiogenesis Drug_Resistance Drug Resistance Apoptosis->Drug_Resistance

Caption: Galectin-3's role in key cancer signaling pathways.

Quantitative Data

ParameterRepresentative Value RangeSignificance
Drug-to-Antibody Ratio (DAR) 2 - 4A DAR in this range is often optimal, balancing potency with maintaining favorable pharmacokinetic properties of the antibody.[8]
Drug Loading Efficiency >90%High efficiency is achievable with click chemistry, ensuring a homogenous ADC product.
In Vitro Cytotoxicity (IC50) 1 - 100 nMThis will be highly dependent on the payload, the target cell line, and the level of antigen expression.[9][10]
Plasma Stability (% intact ADC) >90% after 7 daysNon-cleavable linkers typically exhibit high stability in circulation, minimizing off-target toxicity.[4]
In Vivo Efficacy (Tumor Growth Inhibition) Significant tumor regression in xenograft modelsDependent on the ADC's properties, tumor model, and dosing regimen.[11][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a Galectin-3 targeting ADC using this compound. Optimization will be required for specific antibodies, payloads, and cell lines.

Protocol 1: Synthesis of a Galectin-3 Targeting ADC

This protocol outlines a two-step process: 1) conjugation of the linker to an azide-modified antibody via click chemistry, and 2) attachment of the payload to the deprotected amine on the linker.

Experimental Workflow:

ADC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Payload Conjugation Ab Azide-Modified Anti-Galectin-3 Ab Ab_Linker Ab-Linker-Boc Ab->Ab_Linker CuAAC Linker This compound Linker->Ab_Linker Payload Amine-Reactive Payload (e.g., NHS-ester) ADC Final ADC Payload->ADC Ab_Linker_NH2 Ab-Linker-NH2 Ab_Linker->Ab_Linker_NH2 TFA Ab_Linker_NH2->ADC MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of ADC start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze InVivo_Workflow start Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer ADC, Vehicle Control, and other Controls randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Euthanize Mice at Endpoint monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze

References

Synthesis of a PROTAC Using a Propargyl-PEG4-CH2CH2-Boc Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The proximity induced by the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties.[] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[4] The Propargyl-PEG4-CH2CH2-Boc linker is a versatile building block for PROTAC synthesis, featuring a terminal alkyne for "click chemistry," a PEG4 spacer to enhance solubility and provide appropriate length, and a Boc-protected amine for controlled, sequential conjugation.[5]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released to catalytically repeat the cycle.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[6] The following tables summarize representative data on the effect of PEG linker length on the degradation of different target proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
Degrader 1 PEG2150~70
Degrader 2 PEG350>90
Degrader 3 PEG4 25 >95
Degrader 4 PEG5100~80
Degrader 5 PEG6250~60

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7]

Table 2: Effect of Linker Length on Estrogen Receptor (ER) Degradation

PROTACLinker Length (atoms)ER Degradation Efficacy
ER-PROTAC 1 9Moderate
ER-PROTAC 2 12Good
ER-PROTAC 3 16 Optimal
ER-PROTAC 4 19Reduced
ER-PROTAC 5 21Low

This data illustrates a clear structure-activity relationship, where an optimal linker length leads to the most potent and efficacious protein degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular, multi-step process. The following protocols outline a general synthetic workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - POI Ligand (with COOH) - E3 Ligand (with Azide) boc_deprotection Step 1: Boc Deprotection (TFA, DCM) start->boc_deprotection amide_coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) boc_deprotection->amide_coupling Deprotected Linker + POI Ligand intermediate_purification Purification 1 (Flash Chromatography) amide_coupling->intermediate_purification click_chemistry Step 3: CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) intermediate_purification->click_chemistry POI-Linker Intermediate + E3 Ligand final_purification Final Purification (Reverse-Phase HPLC) click_chemistry->final_purification characterization Characterization (NMR, HRMS, HPLC) final_purification->characterization

Caption: General experimental workflow for PROTAC synthesis.

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine for subsequent amide coupling.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20% v/v) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine-TFA salt is typically used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to POI Ligand

This protocol details the coupling of the deprotected linker to a protein of interest (POI) ligand containing a carboxylic acid functionality.

Materials:

  • Deprotected Propargyl-PEG4-CH2CH2-NH2·TFA (from Protocol 1)

  • POI ligand with a carboxylic acid group (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Flash chromatography system

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected linker-amine TFA salt (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol describes the final step of conjugating the POI-linker intermediate with an azide-functionalized E3 ligase ligand.

Materials:

  • POI-Propargyl-PEG4-CH2CH2-NH- (from Protocol 2)

  • Azide-functionalized E3 ligase ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (B8700270) (0.5-1.0 eq)

  • tert-Butanol and Water (or DMF and Water) as solvent

  • Reverse-phase HPLC system

Procedure:

  • Dissolve the POI-linker intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMF/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

Protocol 4: Characterization of the Synthesized PROTAC

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

2. High-Resolution Mass Spectrometry (HRMS):

  • Analyze the purified PROTAC to confirm the exact mass and molecular formula.

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final PROTAC using an analytical reverse-phase HPLC method. A purity of >95% is generally desired for biological assays.

Protocol 5: Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation at each PROTAC concentration. Calculate the DC50 and Dmax values.

References

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG4-CH2CH2-Boc click reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-CH2CH2-Boc in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Below you will find troubleshooting advice and frequently asked questions to help optimize your experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield or no product in my click reaction. What are the primary suspects?

A1: Low yield in a CuAAC reaction is a common issue that can typically be traced back to one of four main areas: the catalyst system, the quality of your reagents, the reaction conditions, or issues specific to your substrates.

  • Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen. It is crucial to use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active +1 oxidation state.[1] It's also highly recommended to degas your solvents to remove dissolved oxygen.

  • Reagent Purity & Integrity: The purity of your alkyne (this compound) and your azide (B81097) counterpart is critical. Impurities can inhibit the catalyst.[1] Notably, the sodium ascorbate solution should be prepared fresh for each reaction as it degrades over time.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a significant role. The solubility of the PEGylated starting material can be a limiting factor; using a co-solvent like DMSO or DMF with aqueous buffers can be beneficial.

  • Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect ligand-to-copper ratio or an inappropriate ligand for your solvent system can lead to poor results.[1]

Q2: Could the this compound molecule itself be the problem?

A2: Yes, substrate-specific issues can arise.

  • Steric Hindrance: While the PEG4 linker is relatively flexible, the overall bulk of the molecule, especially if the azide partner is also large, could sterically hinder the reaction. In such cases, increasing the reaction time or temperature may be necessary.[1]

  • Poor Solubility: Although the PEG linker enhances water solubility, the Boc group is hydrophobic. Depending on the azide being used and the solvent system, your this compound may not be fully dissolved, leading to a heterogeneous mixture and a slower reaction. Using co-solvents like DMSO or DMF is often recommended.

  • Copper Chelation: If your azide-containing molecule has functional groups that can chelate copper (e.g., thiols, histidines), the catalyst can be sequestered, rendering it unavailable for the click reaction.[1] Increasing the catalyst and ligand concentration can sometimes overcome this.

Q3: Is the Boc protecting group stable under standard click reaction conditions?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly basic conditions typical for CuAAC reactions. The Boc group is known for its stability in basic and nucleophilic environments.[2] It is, however, labile to acidic conditions and will be removed by treatment with strong acids like trifluoroacetic acid (TFA).[2][3] Therefore, it is unlikely that Boc group cleavage is the cause of low yield during the click reaction itself.

Q4: What are common side reactions, and how can I minimize them?

A4: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This consumes your this compound starting material. To minimize this, ensure your reaction is sufficiently deoxygenated and that an adequate concentration of a reducing agent is present. Using a stabilizing ligand also helps to prevent this side reaction.

Q5: What is the best way to purify the final PEGylated product?

A5: The purification strategy for your Boc-protected PEGylated triazole will depend on the properties of the attached azide molecule. Due to the PEG linker, the product will likely have increased hydrophilicity and a larger hydrodynamic radius. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from smaller unreacted starting materials and reagents.[4]

  • Reverse Phase Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is widely used for purifying peptides and other biomolecules, making it suitable for many PEGylated products.

  • Ion Exchange Chromatography (IEX): If your product has a net charge, IEX can be a powerful purification method. The PEG chain can shield some of the surface charges, which can be used to effectively separate molecules with different degrees of PEGylation.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow A Low Yield with This compound B 1. Check Catalyst System A->B C 2. Verify Reagent Quality A->C D 3. Optimize Reaction Conditions A->D E 4. Investigate Substrate Issues A->E B1 Use freshly prepared Sodium Ascorbate solution. B->B1 B2 Degas solvents thoroughly (e.g., sparge with Ar or N2). B->B2 B3 Increase ligand:copper ratio (try 2:1 or 5:1). B->B3 B4 Use a water-soluble ligand like THPTA for aqueous media. B->B4 C1 Confirm purity of azide and alkyne starting materials (NMR, MS). C->C1 C2 Use high-purity solvents. C->C2 D1 Add a co-solvent (DMSO, DMF) to improve solubility. D->D1 D2 Increase reaction time (e.g., 24-48 hours). D->D2 D3 Gently heat the reaction (e.g., 35-40°C). D->D3 D4 Adjust pH of the buffer (optimal is often around 7-8). D->D4 E1 Increase concentration of the limiting reagent. E->E1 E2 If copper sequestration is suspected, increase catalyst/ligand concentration. E->E2

Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol provides a starting point for the click reaction between this compound and an azide-containing molecule. Optimization may be required.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • Organic Co-solvent (e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and the azide-containing molecule in the reaction buffer. If solubility is an issue, use a mixture of buffer and an organic co-solvent (e.g., 4:1 Buffer:DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide. A slight excess (1.1 to 2 equivalents) of one reactant can be used to drive the reaction to completion.

    • Add the THPTA ligand solution to the mixture. A common ligand-to-copper ratio is 2:1 to 5:1.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with stirring. Protect the reaction from light if any of the components are light-sensitive.

    • Typical reaction times can range from 1 to 48 hours.[5]

  • Monitoring:

    • Monitor the reaction progress using a suitable analytical technique, such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate chromatographic technique (e.g., RP-HPLC, SEC).

Diagram: General CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl R1-C≡CH (Propargyl-PEG4-...) Intermediate1 [Cu(I)-Alkyne Complex] Propargyl->Intermediate1 Azide N3-R2 (Azide) Intermediate2 [Copper-Triazolide Intermediate] Azide->Intermediate2 CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Intermediate1 Intermediate1->Intermediate2 Intermediate2->CuI Catalyst Regeneration Product R1-Triazole-R2 (Final Product) Intermediate2->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data Summary

The optimal reaction conditions can vary significantly based on the specific azide used. The following table provides a summary of typical parameter ranges and reported yields for CuAAC reactions involving PEGylated substrates.

ParameterTypical RangeExpected YieldNotes
Alkyne:Azide Ratio 1:1 to 1:2 (or vice versa)>80%Using a slight excess of one reagent can drive the reaction to completion.
Copper(I) Concentration 50 µM - 1 mM>85%Higher concentrations can increase reaction rate but may also promote side reactions or protein precipitation.
Ligand:Copper Ratio 1:1 to 5:1>90%A higher ratio is often used in bioconjugation to protect the biomolecule and stabilize the catalyst.[1]
Sodium Ascorbate 1-10 mM (2-10 eq. to Cu)>85%Should always be in excess relative to copper and prepared fresh.
Reaction Time 1 - 48 hours80-95%Sterically hindered substrates may require longer reaction times. A 48h reaction has been shown to yield up to 87%.[5]
Temperature Room Temp (20-25°C) - 40°C>80%Gentle heating can improve yields for slow reactions, with one study finding optimal conditions at 35°C.[5]
Solvent System Aqueous Buffer +/- Co-solvent>80%Co-solvents (DMSO, DMF, t-BuOH) are often necessary to ensure solubility of all reactants.

References

Technical Support Center: Optimizing Propargyl-PEG4-CH2CH2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for Propargyl-PEG4-CH2CH2-Boc conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the two main chemical steps involved in using this compound for conjugation?

The conjugation process involves two primary steps:

  • Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus of the PEG linker. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The exposed propargyl group (a terminal alkyne) on the PEG linker undergoes a "click chemistry" reaction with an azide-functionalized molecule, forming a stable triazole linkage. This reaction is catalyzed by a copper(I) source.

Q2: What are the key factors that influence the reaction time of the Boc deprotection step?

Several factors can affect the rate of Boc deprotection:

  • Acid Strength and Concentration: The reaction rate has a second-order dependence on the acid concentration.[1][2] Higher concentrations of a strong acid like TFA will lead to faster deprotection.

  • Temperature: While many deprotections are performed at room temperature, some substrates may require elevated temperatures to proceed at a reasonable rate.[3]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing the reaction.[3][4][5]

  • Solvent: The solvent must effectively dissolve both the PEGylated compound and the acid. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[4][5]

Q3: How can I optimize the reaction time for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step?

To optimize the CuAAC reaction time, consider the following:

  • Catalyst Concentration: The reaction rate is dependent on the copper(I) catalyst concentration. For bioconjugation, the copper complex is often used in stoichiometric or excess amounts, with maximal activity observed around 250 µM.

  • Ligand: The use of a copper-coordinating ligand, such as THPTA, can accelerate the reaction.

  • Reactant Concentration: Higher concentrations of the alkyne and azide (B81097) components generally lead to faster reaction rates.

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial for optimal performance.

  • Temperature: Most CuAAC reactions are efficient at room temperature (20-25°C).

Q4: Can I monitor the progress of each reaction step?

Yes, monitoring the reactions is crucial for optimization.

  • Boc Deprotection: Progress can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the deprotected product.[3][4]

  • CuAAC Reaction: The reaction can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the triazole conjugate.

Troubleshooting Guides

Part 1: Boc Deprotection

Issue 1: Incomplete or Slow Boc Deprotection

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Gradually increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3][4] For resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[4][5]
Inadequate Reaction Time Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.[3][4] Typical reaction times are 1-2 hours at room temperature.[4][5]
Low Temperature If the reaction is sluggish at room temperature, consider carefully increasing the temperature, while monitoring for potential side product formation.[3]
Poor Solubility Ensure the PEGylated compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.[3]
Steric Hindrance For high molecular weight PEGs, longer reaction times or slightly elevated temperatures may be necessary to overcome steric hindrance.[3][4][5]

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Steps
t-Butylation The tert-butyl cation formed during deprotection can react with nucleophilic groups. Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the carbocation.
Degradation of Acid-Sensitive Groups If your molecule contains other acid-labile groups (e.g., esters), consider using milder deprotection conditions or a different protecting group strategy. A comparison showed that TFA can cleave some ester bonds, while HCl in EtOAc is less prone to this but is slower.[3]
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or No Yield of Conjugated Product

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation. Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present. Always use freshly prepared sodium ascorbate (B8700270) solution.
Oxygen Contamination Oxygen can deactivate the catalyst. Degas the reaction mixture and solvent by bubbling with an inert gas (argon or nitrogen) before adding the catalyst and maintain the reaction under an inert atmosphere.
Suboptimal pH The optimal pH for CuAAC is typically between 4 and 7. Check and adjust the pH of your reaction mixture if necessary.
Incorrect Reagent Addition Order A recommended practice is to first mix the CuSO₄ with the ligand, add this to the solution of your azide and alkyne substrates, and then initiate the reaction by adding fresh sodium ascorbate solution.[6]
Impure Starting Materials Ensure the purity of your Propargyl-PEG4-CH2CH2-NH2 (after deprotection), azide-containing molecule, and all reaction components.

Data Presentation

Table 1: Influence of Acidic Conditions on Boc Deprotection Time
ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1-2 hoursMost common and generally effective method.[5][7] Increasing concentration can shorten reaction time.[1]
Trifluoroacetic Acid (TFA)2 equivalentsIonic Liquid130°C~10 minutesA rapid, high-temperature method.[8]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp1-4 hoursA stronger acid system for more challenging deprotections.[5]
Hydrochloric Acid (HCl)Not specifiedEthyl Acetate (EtOAc)Not specified6 hoursSlower than TFA but may be better for preserving acid-sensitive ester bonds.[3]
Table 2: Key Parameters for Optimizing CuAAC Reaction Time
ParameterTypical Range/ValueNotes
Reactant Concentration10 µM - 1 mMHigher concentrations generally lead to faster reaction rates.
Molar Ratio (Alkyne:Azide)1:1 to 1:5An excess of one reactant can be used to drive the reaction to completion.
Copper(I) Concentration50 µM - 1 mMHigher concentrations can increase the reaction rate. Maximal activity is often observed around 250 µM.
Ligand to Copper Ratio5:1A 5-fold excess of ligand (e.g., THPTA) to copper is often recommended.
Reducing Agent (Sodium Ascorbate)1-5 mMA 5-fold or greater molar excess relative to the copper catalyst is recommended. Must be freshly prepared.
Reaction Time1-12 hoursMost reactions are complete within 1-4 hours at room temperature.[9] For less reactive substrates, extending the time up to 24 hours can improve yield.[9][10]
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at room temperature.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4][7]

  • Cooling: Cool the solution to 0°C in an ice bath.[7]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4][7] If the substrate is sensitive to the tert-butyl cation, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4][7]

  • Work-up:

    • Evaporation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[4]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 2: CuAAC Conjugation
  • Preparation of Reactants:

    • Dissolve the deprotected Propargyl-PEG4-CH2CH2-NH2 and the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a mixture of tBuOH and water).

    • Prepare fresh stock solutions:

      • Copper(II) sulfate (CuSO₄): 10-20 mM in water.[6]

      • Ligand (e.g., THPTA): 50 mM in water.[6]

      • Sodium Ascorbate: 100 mM in water (must be prepared immediately before use).[6]

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the PEG-alkyne and the azide-containing molecule. A 1.1 to 1.5 molar excess of one component is often used.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition:

    • Prepare a catalyst premix by combining the CuSO₄ and ligand solutions.

    • Add the catalyst premix to the reaction mixture.

  • Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.

    • Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

  • Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed with the purification of the conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Mandatory Visualizations

G Experimental Workflow for this compound Conjugation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: CuAAC 'Click' Reaction start This compound deprotection Add TFA/DCM (0°C to RT, 1-2h) start->deprotection monitoring1 Monitor via TLC or LC-MS deprotection->monitoring1 workup Evaporation & Neutralization monitoring1->workup product1 Propargyl-PEG4-CH2CH2-NH2 (Amine-PEG-Alkyne) workup->product1 mixing Combine Amine-PEG-Alkyne and R-N3, Degas product1->mixing azide Azide-Modified Molecule (R-N3) azide->mixing catalyst Add CuSO4/Ligand & Sodium Ascorbate mixing->catalyst incubation Incubate at RT (1-12h) catalyst->incubation monitoring2 Monitor via HPLC or LC-MS incubation->monitoring2 purification Quench & Purify (SEC/IEX) monitoring2->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for the two-stage conjugation process.

G Logical Relationship of Factors Affecting Reaction Time cluster_deprotection Boc Deprotection cluster_cuaac CuAAC Reaction dep_time Deprotection Time optimize Optimized Conjugation dep_time->optimize acid_conc Acid Concentration (e.g., TFA) acid_conc->dep_time inversely proportional temp1 Temperature temp1->dep_time inversely proportional steric Steric Hindrance steric->dep_time directly proportional cuaac_time CuAAC Reaction Time cuaac_time->optimize cu_conc [Cu(I)] Concentration cu_conc->cuaac_time inversely proportional reactant_conc Reactant Concentration reactant_conc->cuaac_time inversely proportional oxygen Oxygen Presence oxygen->cuaac_time directly proportional

Caption: Key factors influencing reaction time for each conjugation step.

References

Preventing side reactions with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a bifunctional, non-cleavable linker used in bioconjugation, drug delivery, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3] It features two key functional groups:

  • A terminal propargyl group (alkyne) for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][4]

  • A Boc-protected primary amine , which, after deprotection, can be reacted with carboxylic acids, activated esters, or other carbonyl groups to form stable amide bonds.[4]

Q2: What are the recommended storage and handling conditions for this linker? For long-term stability, the linker should be stored at -20°C.[4][5] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. The PEG linker should be protected from hydrolysis, oxidation, and light degradation.[6] For reactions, it is soluble in various organic solvents like DMSO, DMF, and DCM.[5]

Q3: What makes the PEG4 linker component useful? The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the conjugated molecule.[][8] It can also improve the pharmacokinetic properties of biopharmaceuticals by increasing their circulation half-life and reducing immunogenicity.[][9] The PEG chain forms a "hydration shell" around the molecule, which increases its hydrodynamic volume, slowing kidney clearance.[9]

Troubleshooting Guide: Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step that can present several challenges.

Q4: My Boc deprotection reaction is incomplete. What are the common causes and solutions? Incomplete deprotection is a frequent issue, often stemming from suboptimal reaction conditions.[10][11] The bulky PEG chain can also create steric hindrance, slowing the reaction.[10][12]

Potential CauseExplanationRecommended Solution
Insufficient Acid Strength/Concentration The Boc group is cleaved by acid; if the acid is too weak or dilute, the reaction will not proceed to completion.[10][11]Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[11][12]
Inadequate Reaction Time or Temperature Deprotection is a time-dependent process. Insufficient time or low temperatures can lead to incomplete cleavage.[10]Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. Gentle heating may be required for sterically hindered substrates.[10][13]
Poor Solubility The PEGylated starting material must be fully dissolved for the reaction to proceed efficiently.[10]Ensure the chosen solvent (e.g., anhydrous DCM or 1,4-dioxane) fully dissolves your compound. Consider alternative solvent systems if solubility is an issue.[10][12]
Steric Hindrance The PEG chain can physically block the acid from accessing the Boc-protected amine, slowing the reaction rate.[10][12]Use a higher concentration of acid or a stronger acid system and allow for a longer reaction time.[10][12]

Q5: I am observing unexpected side products after Boc deprotection. What are they and how can I prevent them? The primary cause of side products is the formation of a reactive tert-butyl cation (t-Bu+) intermediate during the cleavage of the Boc group.[13][14][15] This electrophile can react with nucleophilic sites on your molecule.

  • Side Reaction: t-Butylation . The t-Bu+ cation can alkylate nucleophilic functional groups like thiols (cysteine) or electron-rich aromatic rings (tryptophan).[10][14]

  • Prevention: The most effective strategy is to add a "scavenger" to the reaction mixture.[10][16] Scavengers are compounds that react with and neutralize the t-Bu+ cation.[10][17] Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole.[10][11]

Boc_Deprotection_Side_Reaction sub Substrate-NH-Boc intermediate [Substrate-NH-Boc-H]+ sub->intermediate + H+ acid H+ (e.g., TFA) acid->intermediate scavenger Scavenger (e.g., TIS) scavenged_product Scavenged t-Bu+ scavenger->scavenged_product product Substrate-NH3+ intermediate->product - CO2 - t-Bu+ tbu_cation t-Bu+ Cation intermediate->tbu_cation side_product t-Bu-Substrate (Side Product) tbu_cation->side_product Undesired Reaction tbu_cation->scavenged_product Desired Quenching nucleophile Nucleophilic Site on Substrate nucleophile->side_product

Caption: Boc deprotection pathway and t-butyl cation side reaction.

Q6: Can the acidic conditions for Boc deprotection damage other parts of my molecule? Yes, if your molecule contains other acid-labile groups, such as esters or acetals, they may be cleaved under the strong acidic conditions required for Boc removal.[10] One study reported a 10-20% loss of ester bonds when using TFA.[18]

  • Troubleshooting: Use the mildest conditions possible that still achieve deprotection. A system like HCl in ethyl acetate (B1210297) or dioxane can sometimes be milder towards certain functional groups than TFA in DCM.[18] Monitor the reaction closely to avoid prolonged exposure to acid after the Boc group has been removed.

Troubleshooting Guide: Propargyl Group Reactions

The terminal alkyne of the propargyl group is highly versatile but can participate in undesired side reactions.

Q7: I am observing a dimerized byproduct in my reaction mixture, especially during copper-catalyzed "click" reactions. What is happening? You are likely observing the result of Glaser coupling, an oxidative homodimerization of terminal alkynes to form 1,3-diynes.[19] This reaction is commonly mediated by copper catalysts in the presence of an oxidant like air (oxygen).[19]

Glaser_Coupling sub1 R-C≡C-H product R-C≡C-C≡C-R (Dimerized Side Product) sub1->product Glaser Coupling sub2 R-C≡C-H sub2->product Glaser Coupling catalyst Cu(I)/Cu(II) Catalyst + Oxidant (O2) catalyst->product

Caption: The Glaser coupling side reaction of terminal alkynes.

Prevention Strategies:

  • Add a Reducing Agent: If the coupling occurs during a CuAAC ("click") reaction, adding an excess of a reducing agent like sodium ascorbate (B8700270) can help keep the copper in the Cu(I) oxidation state, preventing the Glaser mechanism which requires Cu(II).[19]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) minimizes the presence of oxygen, the oxidant required for the coupling reaction.[13]

  • Protect the Alkyne: For multi-step syntheses where the alkyne is not immediately needed, it can be protected with a bulky group like a trialkylsilyl (e.g., TMS, TIPS) group. This requires additional protection/deprotection steps.[19]

Troubleshooting Guide: Purification

Purifying PEGylated compounds can be challenging due to the heterogeneity of the reaction mixture and the physicochemical properties of the PEG chain.[20][21]

Q8: What are the primary challenges and methods for purifying PEGylated compounds? A typical reaction mixture can contain the desired product, unreacted starting materials, multi-PEGylated species, and byproducts.[20][22] The neutral and hydrophilic PEG polymer can lead to only slight differences in properties between these components, making separation difficult.[20]

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).[20]Very effective at removing small molecules like unreacted PEG or other small reagents from the larger PEGylated product.[]Poor resolution if the product and impurities are of similar size.[21][24]Removing unreacted starting materials when there is a significant size difference (~3-5 times) between the product and impurities.[24]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[20]Can separate species with different degrees of PEGylation, as the PEG chain "shields" the protein's surface charges.[22][]Effectiveness diminishes as the extent of PEGylation increases.[21]Separating mono-, di-, and multi-PEGylated species, or positional isomers.[]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[22]High resolution and purity.[24] Well-established for small molecules.Can be time-consuming and may require harsh organic solvents that can denature proteins.[22][24]High-purity separation of small to medium-sized molecules and reaction by-products.[22]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under high salt conditions.[22]A good secondary purification step for higher resolution.[22]Can have lower capacity and resolution compared to IEX or RP-HPLC.[]A supplementary method to IEX, especially for proteins that are difficult to purify by other means.[]

Q9: I am having trouble separating my PEGylated product from unreacted starting materials. What can I do? This is a common issue when the starting material and product have similar properties.

Purification_Troubleshooting decision decision reco reco start Poor separation of product and starting material decision1 decision1 start->decision1 What is the purification method? path_sec path_sec decision1->path_sec SEC path_rphplc path_rphplc decision1->path_rphplc RP-HPLC path_iex path_iex decision1->path_iex IEX decision2 decision2 path_sec->decision2 Is MW of Product > 3x MW of Impurity? reco_sec_ok Optimize SEC: Use a longer column or one with a smaller pore size to improve resolution. decision2->reco_sec_ok Yes reco_sec_bad SEC is not ideal. Consider an alternative technique like RP-HPLC or IEX. decision2->reco_sec_bad No reco_rphplc Optimize RP-HPLC: 1. Adjust the gradient (make it shallower). 2. Change the organic modifier (e.g., acetonitrile (B52724) to methanol). 3. Try a different column chemistry. path_rphplc->reco_rphplc Co-elution occurs reco_iex Optimize IEX: 1. Adjust the pH of the mobile phase to alter surface charge. 2. Use a shallower salt gradient for elution. path_iex->reco_iex Co-elution occurs

Caption: Decision tree for troubleshooting poor purification.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM This protocol is suitable for most Boc-protected PEGylated compounds.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)[12]

  • Trifluoroacetic acid (TFA)[12]

  • Triisopropylsilane (TIS) (optional, but recommended as a scavenger)[12]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[12]

  • Cool the solution to 0°C in an ice bath.[12]

  • If using a scavenger, add TIS (1-2 equivalents).

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[12]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]

  • Co-evaporate with DCM or toluene (B28343) multiple times to remove residual TFA.

  • For work-up, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12] Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane This protocol is an alternative for substrates where TFA/DCM is not effective or causes degradation of other functional groups.[12]

Materials:

  • Boc-protected PEGylated compound

  • 4M HCl in 1,4-dioxane solution[12]

  • Anhydrous 1,4-dioxane

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[12]

  • Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents).[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 1-6 hours.[10]

  • Upon completion, remove the solvents under reduced pressure. The product is often obtained as the hydrochloride salt.[10]

  • If the free amine is desired, the residue can be neutralized as described in Protocol 1.[10]

References

Technical Support Center: Purification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists working with Propargyl-PEG4-CH2CH2-Boc. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during purification?

A1: this compound is a heterobifunctional linker.[1] Its structure includes a hydrophobic Boc (tert-butyloxycarbonyl) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] This amphiphilic nature can influence its solubility and chromatographic behavior. The terminal propargyl group is available for click chemistry reactions, while the Boc-protected amine allows for controlled, sequential conjugations.[1][3]

Q2: I have completed my reaction. How can I remove the unreacted this compound from my product?

A2: The optimal method for removing unreacted this compound depends on the properties of your desired product. Common strategies include chromatography, extraction, and precipitation. For PEGylated compounds, chromatographic techniques such as size-exclusion, ion-exchange, or reversed-phase chromatography are often effective.[4][]

Q3: My product is much larger than the this compound linker. Can I use size-exclusion chromatography (SEC)?

A3: Yes, SEC is a suitable method for separating molecules based on their hydrodynamic radius.[] If your product is significantly larger than the linker, SEC can provide efficient separation.[] This technique is effective at removing unreacted PEG linkers and other small molecule reagents from larger protein or antibody conjugates.[]

Q4: Can I use reversed-phase chromatography to purify my compound away from the unreacted linker?

A4: Reversed-phase chromatography (RPC) can be challenging for PEGylated compounds due to their tendency to cause streaking on silica-based columns.[6] However, with careful optimization of the mobile phase, RPC can be a powerful tool. A slow gradient of a solvent system like ethanol/isopropanol in chloroform (B151607) or methanol (B129727) in dichloromethane (B109758) may provide better separation than traditional acetonitrile/water or methanol/water systems.[6]

Q5: Are there any non-chromatographic methods to remove the unreacted linker?

A5: If there is a significant difference in solubility between your product and the unreacted linker, precipitation or extraction could be viable options. Additionally, if your experimental design allows, you can deprotect the Boc group on the unreacted linker with an acid like trifluoroacetic acid (TFA).[7][8] This will generate a free amine, which can be removed by ion-exchange chromatography or an acidic wash during a liquid-liquid extraction.

Troubleshooting Guide

Issue 1: Difficulty in Separating Unreacted Linker from the Product via Chromatography
  • Possible Cause: The chromatographic conditions are not optimized for the separation of PEGylated compounds. PEG linkers can exhibit poor peak shape and resolution on standard chromatography columns.[6]

  • Solution:

    • Optimize the mobile phase: For silica (B1680970) gel chromatography, consider using a solvent system such as chloroform/methanol or dichloromethane/methanol.[6] A shallow gradient can improve resolution.[6] For RPC, explore different organic modifiers and consider the use of ion-pairing agents if your product is charged.

    • Consider a different stationary phase: If silica-based columns are not providing adequate separation, explore other options like alumina (B75360) or specialized PEG-compatible columns.

    • Employ an alternative chromatographic technique: Ion-exchange chromatography can be effective if your product has a net charge that is different from the linker.[4][]

Issue 2: The Unreacted Linker Co-elutes with the Desired Product
  • Possible Cause: The product and the unreacted linker have very similar retention properties under the chosen chromatographic conditions.

  • Solution:

    • Modify the linker's properties: If feasible, perform a Boc deprotection on the crude reaction mixture using trifluoroacetic acid (TFA).[7][8][9] This will convert the unreacted linker into a more polar amine-containing molecule, altering its retention characteristics and allowing for easier separation.

    • Aqueous Biphasic Separation: For protein products, a polyethylene glycol-based aqueous biphasic system can be used to separate the PEGylated conjugates from the unreacted protein and potentially the unreacted linker.[10]

Experimental Protocols

Protocol 1: Boc Deprotection of Unreacted Linker Followed by Acidic Extraction

This protocol is suitable for products that are stable to acidic conditions and soluble in organic solvents.

  • Reaction Quenching: After your primary reaction is complete, evaporate the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

  • Boc Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the DCM solution.[9] Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain your product, now free of the Boc-protected linker. The deprotected linker will remain in the aqueous layers.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is a general guideline and may require optimization based on the specific properties of your product.

  • Column Preparation: Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like methanol or ethanol. A suggested gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your purified product.

  • Solvent Systems: The choice of solvent system is critical for the separation of PEG-containing compounds.[6] Refer to the table below for suggested starting points.

Data Presentation

Chromatographic MethodRecommended Solvent SystemGradient ProfileNotes
Silica Gel Chromatography Chloroform:Methanol100:0 to 90:10Adding 1% aqueous ammonia (B1221849) can be beneficial for compounds with free amino groups.[6]
Dichloromethane:Methanol100:0 to 95:5This system can provide tighter spots on TLC compared to ethyl acetate/hexanes.
Ethanol/Isopropanol (1:1) in Chloroform1% to 10%A slow gradient of this mixture has been reported to improve separation of PEG-containing compounds.[6]
Reversed-Phase HPLC Acetonitrile:Water with 0.1% TFA5% to 95% AcetonitrileStandard conditions; may require optimization for PEGylated molecules.

Workflow for Removal of Unreacted this compound

Removal_Workflow start Crude Reaction Mixture check_product_properties Assess Product Properties (Size, Charge, Solubility) start->check_product_properties sec_option Size-Exclusion Chromatography (SEC) check_product_properties->sec_option Product is much larger than linker rpc_option Reversed-Phase Chromatography (RPC) check_product_properties->rpc_option Product is small molecule with different polarity boc_deprotection Boc Deprotection (TFA) check_product_properties->boc_deprotection Product is acid-stable purified_product Purified Product sec_option->purified_product rpc_option->purified_product extraction Liquid-Liquid Extraction boc_deprotection->extraction Product is soluble in organic solvent iex_option Ion-Exchange Chromatography (IEX) boc_deprotection->iex_option Product has different charge than deprotected linker extraction->purified_product iex_option->purified_product

Caption: Troubleshooting workflow for the removal of unreacted this compound.

References

Propargyl-PEG4-CH2CH2-Boc stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions? The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] This group is designed to be removed under acidic conditions.[2][3] The polyethylene (B3416737) glycol (PEG) chain and the terminal propargyl (alkyne) group are generally stable under a wider range of conditions, although prolonged exposure to harsh environments should be avoided.[4][5]

Q2: How does pH affect the stability of the molecule? The stability of this compound is highly dependent on pH due to the Boc group.

  • Acidic Conditions (pH < 4): The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine.[3][6] This is an intentional deprotection strategy. Unintended exposure to acidic buffers will result in premature deprotection.

  • Neutral Conditions (pH 6-8): The molecule is generally stable at neutral pH. The PEG linker itself is highly soluble and stable in aqueous environments.[7]

  • Basic Conditions (pH > 8): The Boc group is exceptionally stable in basic and nucleophilic environments.[1][6][8] The PEG and propargyl groups are also stable under typical basic conditions used in bioconjugation.

Q3: Is the propargyl group stable during routine experimental handling? Yes, the terminal alkyne (propargyl group) is generally stable under the standard acidic conditions used for Boc deprotection (e.g., TFA in dichloromethane) and is robust for downstream applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][9] However, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions.[5]

Q4: What are the recommended storage conditions for aqueous stock solutions? For short-term storage, aqueous solutions should be kept at 4°C. For long-term storage, it is advisable to prepare aliquots of the stock solution in an appropriate organic solvent like DMSO, store at -20°C or -80°C, and dilute into aqueous buffer immediately before use. This minimizes the risk of hydrolysis or other degradation pathways over time.

Q5: My compound is not dissolving well in my aqueous buffer. Is this a stability issue? This is more likely a solubility issue rather than a stability problem. The molecule has both hydrophobic (Boc, CH2CH2) and hydrophilic (PEG4) components.[10] At high concentrations in purely aqueous buffers, it can precipitate or form an oily film.[10] See the troubleshooting section below for solutions.

Stability Summary

The following table summarizes the stability of each key functional group within this compound under different aqueous conditions.

Functional GroupAcidic Conditions (pH < 4)Neutral Conditions (pH 6-8)Basic Conditions (pH > 8)Notes
Boc Group Labile [1][2][3]StableStable [1][6][8]Cleavage is rapid in strong acids like TFA.
PEG4 Linker StableStableStableThe poly(ethylene glycol) backbone is generally inert.[4]
Propargyl Group Generally Stable[5][9]StableStableAvoid prolonged exposure to very strong acids or high temperatures.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Compound precipitates or forms an oily film in aqueous buffer.
  • Possible Cause: The concentration of the linker exceeds its solubility limit in the chosen buffer. The hydrophobic Boc group can contribute to aggregation.[10]

  • Solutions:

    • Optimize Concentration: Start with a lower concentration of the compound.

    • Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF, and then add the aqueous buffer dropwise while vortexing.[10]

    • Adjust pH: The solubility of PEG-containing molecules can be influenced by pH.[10] Experiment with a range of pH values within the stable region (pH 6-9).

    • Gentle Warming: Gently warming the solution can sometimes aid dissolution, but avoid prolonged heating to prevent potential degradation.[10]

// Logical flow sol1 -> start [label="Retry", dir=back]; sol2 -> start [label="Retry", dir=back]; sol3 -> start [label="Retry", dir=back]; } Caption: Troubleshooting logic for solubility issues.

Problem 2: Unexpected cleavage of the Boc group is observed (e.g., via LC-MS).
  • Possible Cause: The aqueous buffer is unintentionally acidic, or the stock solution has been stored for a prolonged period under suboptimal conditions.

  • Solutions:

    • Verify Buffer pH: Measure the pH of your buffer solution to ensure it is in the neutral to basic range (pH > 7).

    • Use Fresh Buffers: Prepare fresh buffers for your experiment, as the pH of stored buffers can change over time (e.g., due to CO2 absorption from the air).

    • Review Additives: Ensure that no acidic additives in your experimental mixture are causing the pH to drop.

G

Problem 3: Downstream click chemistry (CuAAC) reaction has low or no yield.
  • Possible Cause: While the propargyl group is generally stable, this issue often relates to the click chemistry reaction conditions rather than linker instability. Common causes include an inactive copper catalyst, degraded reactants, or incorrect reagent concentrations.[11]

  • Solutions:

    • Use Fresh Reducing Agent: The Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[11] Ensure the sodium ascorbate solution is freshly prepared, as it oxidizes in solution over time.

    • Minimize Oxygen: Oxygen can oxidize the Cu(I) catalyst. While not always necessary, degassing your reaction buffer or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

    • Check Reagent Integrity: Verify the integrity of your azide-containing reaction partner.

    • Optimize Concentrations: Ensure reactant concentrations are sufficient. For very dilute solutions, the reaction rate may be slow, requiring longer incubation times.[11]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound in a specific aqueous buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the aqueous buffers of interest (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation:

    • Dilute the DMSO stock solution into each aqueous buffer to a final concentration of 1 mM.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quench any potential degradation by diluting the aliquot into a neutral mobile phase or immediately freezing at -80°C.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) as the mobile phase.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Plot the percentage of intact compound remaining versus time to determine the degradation rate under each condition.

G

Protocol 2: Standard Boc Deprotection

This protocol describes the intentional removal of the Boc group under acidic conditions.[5][12]

  • Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to side reactions from the tert-butyl cation, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2-5% v/v).[5][12]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (x3).

    • The resulting TFA salt of the deprotected amine can often be used directly. Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[5]

References

Improving the solubility of Propargyl-PEG4-CH2CH2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-CH2CH2-Boc conjugates. The focus is on addressing common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is difficult to dissolve. What are the primary reasons for this?

A1: The solubility of this compound conjugates can be challenging due to the dual nature of the molecule. The PEG4 spacer is hydrophilic and promotes solubility in aqueous solutions, while the propargyl and Boc (tert-butoxycarbonyl) groups are hydrophobic, which can lead to poor solubility in water. At higher concentrations, the hydrophobic portions can cause the molecules to aggregate and precipitate from aqueous solutions.

Q2: What is the recommended initial solvent for dissolving this compound conjugates?

A2: It is highly recommended to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent. Good starting choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol. Once the conjugate is fully dissolved in the organic solvent, the desired aqueous buffer can be added dropwise while vortexing to achieve the final concentration.

Q3: Can I heat the solution to improve the solubility of my conjugate?

A3: Gentle and mild heating can be an effective method to aid in the dissolution of PEGylated compounds. However, it is critical to avoid excessive or prolonged heating, as this can lead to the degradation of the temperature-sensitive Boc protecting group.

Q4: How does pH affect the solubility of these conjugates?

Q5: What are some suitable co-solvents to enhance the solubility of my conjugate in aqueous buffers?

A5: If solubility issues persist in your aqueous buffer, the use of co-solvents can be beneficial. Common water-miscible co-solvents that can improve the solubility of PEGylated compounds include DMSO, DMF, ethanol, and polyethylene (B3416737) glycol 400 (PEG400). The final concentration of the co-solvent should be optimized to ensure it does not interfere with downstream biological assays or reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding aqueous buffer. The concentration of the conjugate exceeds its solubility limit in the aqueous buffer. The hydrophobic Boc and propargyl groups are causing aggregation.- Start with a lower final concentration of the conjugate. - Ensure the conjugate is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer. - Add the aqueous buffer slowly (dropwise) to the organic solution while vigorously vortexing to ensure rapid mixing.
Solution is cloudy or turbid. The conjugate is forming a colloidal suspension or fine precipitate rather than a true solution.- Use a bath sonicator to break up aggregates and promote complete dissolution. - Consider adding a low concentration of a non-ionic surfactant to help maintain the conjugate in solution. - For biological applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
Inconsistent results in downstream experiments. Poor solubility or aggregation of the conjugate is leading to variability in the effective concentration. The conjugate may be degrading or precipitating during storage.- Visually inspect the solution for any particulates or cloudiness before each use. - Prepare fresh solutions for each experiment whenever possible. - If storing solutions, aliquot into single-use volumes and store appropriately (typically at -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the table below provides a qualitative summary based on the behavior of structurally similar PEGylated and Boc-protected linkers.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended as an initial solvent for preparing stock solutions.
Dimethylformamide (DMF) Polar AproticHighA good alternative to DMSO for initial dissolution.
Ethanol Polar ProticModerateCan be used as an initial solvent, especially if DMSO or DMF are not compatible with the downstream application.
Water / Aqueous Buffers Polar ProticLow to ModerateSolubility is highly dependent on concentration, pH, and the presence of co-solvents. The PEG4 chain enhances aqueous solubility, but the hydrophobic end groups can limit it.
Dichloromethane (DCM) Polar AproticModerateGenerally suitable for reaction and purification steps in organic synthesis.

Experimental Protocols

Protocol 1: General Solubilization of this compound Conjugate

This protocol provides a general method for dissolving a this compound conjugate for use in aqueous solutions.

Materials:

  • This compound conjugate

  • Anhydrous, high-purity DMSO or DMF

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Preparation: Allow the vial of the this compound conjugate to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the conjugate in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of anhydrous DMSO or DMF to the tube to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex the solution until the conjugate is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat.

  • Dilution: While vortexing the concentrated stock solution, add the desired aqueous buffer dropwise until the final target concentration is reached. The slow addition and continuous mixing are crucial to prevent precipitation.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, consider optimizing the procedure by using a lower concentration or adding a co-solvent.

  • Sterilization (Optional): For cell-based assays or other sterile applications, filter the final solution through a 0.22 µm syringe filter.

Mandatory Visualization

experimental_workflow Experimental Workflow for ADC Synthesis using this compound cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Conjugation cluster_adc_synthesis ADC Synthesis (Click Chemistry) cluster_purification_characterization Purification & Characterization antibody Monoclonal Antibody reduction Antibody Reduction (e.g., with TCEP) antibody->reduction Reduce interchain disulfides click_reaction CuAAC Click Reaction reduction->click_reaction Reduced Antibody (thiol groups) linker This compound deprotection Boc Deprotection (e.g., with TFA) linker->deprotection Expose amine payload Cytotoxic Payload (with NHS ester) conjugation Amide Bond Formation payload->conjugation deprotection->conjugation conjugation->click_reaction Propargyl-PEG4-Payload purification Purification (e.g., SEC, HIC) click_reaction->purification Crude ADC characterization Characterization (e.g., HIC-HPLC, MS) purification->characterization final_adc Final ADC characterization->final_adc

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common pitfalls encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of PEG linkers, offering potential causes and solutions in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete. What are the possible causes and how can I improve the yield?

Incomplete deprotection is a frequent challenge, often stemming from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction rate.[1][2][3]

  • Solvent Issues: The choice of solvent is crucial for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2][3]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[1][2]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2]

  • Consider a Stronger Acid: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453), can be employed.[1][2]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][3]

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

Side product formation is often attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.[2]

Preventative Measures: The Use of Scavengers

To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1]

  • Triisopropylsilane (TIS): An effective general scavenger, particularly useful for protecting tryptophan residues.[2]

  • Water: Often used in combination with other scavengers.[2]

  • Thioanisole: Particularly effective for protecting methionine residues.[2]

  • 1,2-Ethanedithiol (EDT): A very effective scavenger for protecting sulfur-containing residues, though it has a strong odor.[2]

Q3: My molecule contains other acid-sensitive functional groups (e.g., esters). How can I deprotect the Boc group without cleaving these groups?

This is a common challenge that requires careful optimization of reaction conditions.

  • Use Milder Deprotection Conditions: If your molecule is particularly sensitive to strong acids, consider alternative, milder deprotection methods.[1][3] One such method is using oxalyl chloride in methanol, which has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][4]

  • Careful Control of Reagents: Using 4M HCl in ethyl acetate (B1210297) can achieve deprotection without breaking ester bonds, although it may require longer reaction times (e.g., 6 hours). In contrast, TFA can lead to some ester bond cleavage (10-20% loss was observed in one instance).[5]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp
Oxalyl Chloride3 equivalentsMethanol1 - 4 hoursRoom Temp

Source: Adapted from BenchChem Application Note.[6]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

Source: Adapted from BenchChem Technical Support Guide.[1][2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[2]

    • Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[2]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected PEG linker in DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_acid Add TFA (20-50%) and optional scavenger (TIS) cool->add_acid react Stir at 0°C to RT for 1-2 hours add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Work-up: Concentrate under reduced pressure monitor->workup coevaporate Co-evaporate with toluene (3x) workup->coevaporate end_salt End: Deprotected PEG (TFA salt) coevaporate->end_salt neutralize Optional: Neutralize with aq. NaHCO3 coevaporate->neutralize end_free_amine End: Deprotected PEG (free amine) neutralize->end_free_amine

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Tree start Boc Deprotection Issue incomplete Is the reaction incomplete? start->incomplete Yes side_products Are there side products? start->side_products No increase_tfa Increase TFA concentration (e.g., to 50%) incomplete->increase_tfa add_scavenger Add scavenger (e.g., TIS, water) side_products->add_scavenger extend_time Extend reaction time increase_tfa->extend_time stronger_acid Use stronger acid (4M HCl in Dioxane) extend_time->stronger_acid milder_conditions Use milder conditions (e.g., Oxalyl chloride/MeOH) add_scavenger->milder_conditions

Caption: Troubleshooting decision tree for Boc deprotection issues.

Frequently Asked Questions (FAQs)

Q: What is the typical concentration of TFA used for Boc deprotection of PEG linkers? A: A typical starting point is 20-50% TFA in DCM.[7]

Q: How long should a typical Boc deprotection reaction run? A: Most deprotections are carried out at room temperature for 1-2 hours. However, the optimal time can vary depending on the substrate and reaction scale, so it is crucial to monitor the reaction's progress.[2]

Q: Can I use HCl instead of TFA for Boc deprotection? A: Yes, 4M HCl in 1,4-dioxane is a common alternative and can be effective when TFA does not lead to complete deprotection.[2]

Q: How can I monitor the progress of the deprotection reaction? A: The reaction progress can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (the deprotected amine is more polar and will have a lower Rf value).[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more accurate assessment of the reaction progress and to identify any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the removal of the Boc group protons (a characteristic singlet peak around 1.4 ppm).[3][8]

Q: How do I remove the TFA salt after deprotection? A: The TFA salt can be removed by:

  • Aqueous Workup: If the product is soluble in an organic solvent, you can wash the solution with a basic aqueous solution like saturated sodium bicarbonate.[1]

  • Precipitation: The deprotected PEG-linker, as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

  • Co-evaporation: Residual TFA can be removed by co-evaporation with a solvent like toluene under reduced pressure.[1]

References

Optimizing catalyst concentration for Propargyl-PEG4-CH2CH2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation and drug development, particularly for creating complex molecules like Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[1][2] It features two distinct reactive ends:

  • A terminal alkyne (propargyl group) for highly efficient and specific "click chemistry" reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with azide-functionalized molecules.[2]

  • A Boc-protected amine , which can be deprotected under acidic conditions to reveal a primary amine, ready for conjugation with molecules containing carboxylic acids, activated esters, or other electrophiles.[3]

Q2: What is the active catalyst for the CuAAC (click) reaction, and how is it generated?

A2: The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)).[4] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, it is typically generated in situ from a stable Copper(II) salt, most commonly Copper(II) sulfate (B86663) (CuSO₄).[5] A reducing agent, such as sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) state.[5]

Q3: Why is a ligand necessary for the CuAAC reaction?

A3: A chelating ligand is crucial for a successful CuAAC reaction for several reasons:

  • Stabilizes the Cu(I) catalyst , preventing its oxidation and disproportionation.[6]

  • Increases reaction efficiency and accelerates the reaction rate.[5]

  • Reduces cytotoxicity in biological systems and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[6][7]

For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[5]

Q4: What are the optimal conditions for Boc deprotection of the amine group?

A4: The Boc group is reliably removed under acidic conditions. The most common method is using trifluoroacetic acid (TFA) at a concentration of 20-50% (v/v) in an anhydrous solvent like dichloromethane (B109758) (DCM).[3][8] The reaction is typically fast, often completing within 0.5 to 2 hours at room temperature.[8] Another common reagent is 4M Hydrochloric Acid (HCl) in 1,4-dioxane.[8]

Q5: I'm observing side products after Boc deprotection. What could be the cause?

A5: A common side reaction during Boc deprotection is the alkylation of electron-rich functional groups by the tert-butyl cation that is generated as a byproduct.[9] To prevent this, it is highly recommended to include a "scavenger" in the reaction mixture. Common scavengers like Triisopropylsilane (TIS) effectively quench the tert-butyl cation.[3][8]

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common issues encountered during the two main reaction steps involving this compound: Boc deprotection and the subsequent CuAAC reaction.

Part 1: Troubleshooting Boc Deprotection

Issue: My Boc deprotection is incomplete.

  • Possible Cause: Insufficient acid strength, concentration, or reaction time. The bulky PEG chain might also cause steric hindrance.[8]

  • Recommended Solution:

    • Increase Acid Concentration: If using 20% TFA in DCM, try increasing it to 50%.[3]

    • Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the starting material is fully consumed.[3]

    • Change Reagent: For resistant substrates, consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[8]

    • Ensure Solubility: Confirm that the Boc-protected linker is fully dissolved in the reaction solvent.[8]

Issue: The purified product after deprotection has a lower-than-expected yield.

  • Possible Cause: Loss of the highly polar, deprotected product during the work-up. The free amine can be water-soluble, leading to extraction into the aqueous phase.

  • Recommended Solution:

    • Avoid Aqueous Wash: After removing the acid under reduced pressure (rotary evaporation), avoid a basic aqueous wash if possible. The TFA salt of the deprotected amine can often be used directly in the next step.[10]

    • Precipitation: After concentrating the reaction mixture, try precipitating the product by adding a non-polar solvent like cold diethyl ether.[3]

    • Co-evaporation: To remove residual acid, co-evaporate the residue with a solvent like toluene (B28343) multiple times.[10]

Part 2: Troubleshooting the CuAAC (Click) Reaction

Issue: The CuAAC reaction has a low or non-existent yield.

  • Possible Cause 1: Inactive Copper Catalyst. The most common reason for failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.[4]

  • Recommended Solution:

    • Prepare Fresh Reagents: Always use a freshly prepared solution of the reducing agent, sodium ascorbate.[4]

    • Degas Solvents: Deoxygenate all solvents and buffers by bubbling with an inert gas (e.g., argon or nitrogen) before use.[7]

    • Use a Ligand: Always include a Cu(I)-stabilizing ligand, such as THPTA for aqueous reactions, to protect the catalyst from oxidation.[4] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[11]

    • Check Reagent Addition Order: It is best practice to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture. The reaction should be initiated by the final addition of sodium ascorbate.[6][12]

  • Possible Cause 2: Poor Reagent Quality or Incorrect Stoichiometry. Degradation of the alkyne or azide (B81097) starting materials can prevent the reaction.

  • Recommended Solution:

    • Verify Reagent Integrity: Use high-purity starting materials. Store reagents as recommended by the supplier.

    • Optimize Stoichiometry: While a 1:1 ratio can work, using a slight excess (e.g., 1.1 to 2 equivalents) of one of the reactants (either alkyne or azide) can help drive the reaction to completion.[4]

  • Possible Cause 3: Substrate-Specific Issues. Steric hindrance near the alkyne or azide can slow the reaction. In bioconjugation, the reactive group may be buried within the folded structure of a protein.[7]

  • Recommended Solution:

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for longer (e.g., up to 24 hours) or gently warm it (e.g., to 37°C) to overcome kinetic barriers.[5]

    • Increase Catalyst Concentration: If steric hindrance is significant, increasing the catalyst loading may improve the yield.[4]

    • Add Denaturants: For biomolecules, adding a denaturing co-solvent like DMSO can help expose buried reactive sites.[13]

Quantitative Data Summary

For successful and reproducible experiments, careful control of reagent concentrations is essential. The following tables provide recommended starting concentrations and ranges for optimization.

Table 1: Recommended Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.

Data sourced from BenchChem Application Notes.[8]

Table 2: Scavengers for Preventing Side Reactions during Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Efficiently traps the tert-butyl carbocation.[3][8]
Thioanisole5%Scavenges carbocations and protects methionine residues.[8]
Water2.5 - 5%Acts as a carbocation scavenger.[8]

Table 3: Starting Concentrations for CuAAC Reaction Optimization

ComponentRecommended Starting ConcentrationRange for OptimizationNotes
Copper(II) Sulfate (CuSO₄) 100 µM50 µM - 500 µMHigher concentrations may be needed for hindered substrates.[4][12]
Ligand (e.g., THPTA) 500 µM1:1 to 5:1 (Ligand:Cu ratio)A 5:1 ratio is recommended for sensitive biomolecules.[4][13]
Sodium Ascorbate 2.5 mM1 mM - 10 mMAlways prepare fresh. A 10- to 50-fold excess over copper is typical.[14]
Limiting Reagent (Alkyne/Azide) 1 mMµM to low mM rangeDepends on the application.
Excess Reagent (Alkyne/Azide) 1.1 - 2 equivalents1.1 - 5 equivalentsA slight excess can drive the reaction to completion.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the sequential deprotection and conjugation of this compound.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group and expose the primary amine as its TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Toluene

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[10]

  • Cooling: Cool the solution to 0°C in an ice bath.[10]

  • Reagent Addition: Slowly add TFA to a final concentration of 50% (v/v). Add TIS to a final concentration of 5% (v/v) to act as a scavenger.[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[10]

  • Monitoring: Continue stirring and monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[3] The deprotected product will be more polar and have a lower Rf value on TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[3]

    • To ensure complete removal of residual TFA, add toluene to the residue and concentrate again. Repeat this co-evaporation step two more times.[10]

    • The final product, H₂N-CH2CH2-PEG4-Propargyl TFA salt, can be stored under inert gas and used directly in the next step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the deprotected propargyl-PEG linker with an azide-containing molecule.

Materials:

  • Deprotected Propargyl-PEG linker (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, must be prepared fresh )[6]

  • Reaction buffer/solvent (e.g., PBS, HEPES, or a mixture of water and a miscible organic solvent like DMSO or t-BuOH)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve the deprotected Propargyl-PEG linker and the azide-containing molecule in the chosen reaction buffer. A slight molar excess (e.g., 1.1 equivalents) of the azide is recommended.[7]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a final copper concentration of 200 µM, you would use a 5-fold excess of ligand (1 mM final concentration). Vortex briefly and let the mixture stand for 1-2 minutes to allow for complexation.[6]

  • Combine and Mix: Add the catalyst premix to the reaction tube containing the alkyne and azide. Mix gently.

  • Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the mixture. For a 200 µM copper concentration, a final ascorbate concentration of 2.5 mM is a good starting point.[6]

  • Incubation: Mix the reaction gently (avoid vigorous vortexing if proteins are involved) and incubate at room temperature for 1-4 hours. Protect the reaction from light, especially if using fluorescently-labeled molecules.[4]

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS).[15] Once complete, the final conjugate can be purified using standard methods like size-exclusion chromatography (SEC), dialysis, or RP-HPLC to remove excess reagents and the copper catalyst.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms described in this guide.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: CuAAC Reaction start Start with This compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (50% v/v) & TIS (5% v/v) cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor_deprotection Monitor by TLC / LC-MS react->monitor_deprotection workup Concentrate & Co-evaporate with Toluene monitor_deprotection->workup product1 Product 1: H₂N-CH2CH2-PEG4-Propargyl (TFA Salt) workup->product1 product1_input Product 1 dissolve2 Dissolve Alkyne & Azide in Reaction Buffer product1_input->dissolve2 combine Add Catalyst Premix to Reactants dissolve2->combine premix Premix CuSO₄ & THPTA (1:5 ratio) premix->combine initiate Initiate with fresh Sodium Ascorbate combine->initiate react2 Incubate at RT (1-4 hours) initiate->react2 monitor_cuaac Monitor by HPLC / LC-MS react2->monitor_cuaac purify Purify Conjugate (e.g., SEC, HPLC) monitor_cuaac->purify final_product Final Conjugate purify->final_product

Sequential workflow for deprotection and conjugation.

G start Low or No CuAAC Product q1 Is Sodium Ascorbate solution fresh? start->q1 a1_no Prepare fresh Sodium Ascorbate q1->a1_no No q2 Are solvents degassed? q1->q2 Yes end_node Re-run Reaction a1_no->end_node a2_no Degas all solutions with Ar or N₂ q2->a2_no No q3 Is a Cu(I) stabilizing ligand being used? q2->q3 Yes a2_no->end_node a3_no Add THPTA (or other) at 1:1 to 5:1 ratio to Cu q3->a3_no No q4 Is steric hindrance a possibility? q3->q4 Yes a3_no->end_node a4_yes Increase reaction time, temperature, or catalyst concentration q4->a4_yes Yes q4->end_node No a4_yes->end_node

Troubleshooting flowchart for low CuAAC reaction yield.

G CuAAC Catalytic Cycle CuII Cu(II)-Ligand CuI Cu(I)-Ligand CuII->CuI Reduction Intermediate1 Cu-Acetylide CuI->Intermediate1 Alkyne R₁-Alkyne Alkyne->Intermediate1 Azide R₂-Azide Intermediate2 Cu-Triazolide Azide->Intermediate2 Triazole R₁-Triazole-R₂ Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Intermediate1->Intermediate2 Intermediate2->CuI Product Release Intermediate2->Triazole

Simplified catalytic cycle for the CuAAC reaction.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the common challenges encountered during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The core challenge in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[1][2] The PEGylation process often yields a complex blend of:

  • Unreacted Protein/Peptide: The original molecule that did not undergo PEGylation.[2]

  • Unreacted PEG Reagent: Excess PEG that did not attach to the target molecule.[2]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][2]

  • Hydrolyzed PEG: Inactive forms of the PEG reagent resulting from reaction with water.[2]

  • Aggregates: Protein aggregates that can sometimes be induced by the PEGylation process.[2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1]

Q2: Which purification techniques are most effective for PEGylated compounds?

The most common and effective methods for purifying PEGylated compounds are based on chromatography. The choice of technique depends on the specific properties of the PEGylated molecule and the impurities to be removed.[2] The primary methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective for removing smaller unreacted species like the native protein and free PEG from the larger PEGylated conjugate.[1][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of different PEGylated species.[1][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful supplement to IEX for purifying proteins that are difficult to separate by other means.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for analytical purposes and the purification of smaller PEGylated peptides.[2][]

Q3: How does the size of the PEG chain impact purification?

The size of the attached PEG chain significantly influences the purification strategy:[2]

  • Increased Hydrodynamic Radius: Larger PEG chains lead to a more substantial increase in the size of the conjugate, which improves separation from the unreacted protein in SEC.[2]

  • Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can enhance separation in IEX.[2]

  • Resolution: While larger PEGs facilitate the separation of PEGylated from non-PEGylated forms, they can make it more challenging to resolve mono- from di-PEGylated species in SEC, as the relative size difference decreases.[2]

Q4: Are non-chromatographic purification methods viable?

Yes, non-chromatographic techniques can be employed, particularly for initial purification steps or specific applications:[2]

  • Ultrafiltration/Diafiltration: These membrane-based methods separate molecules based on size and are effective for removing small impurities like unreacted PEG.[2]

  • Aqueous Two-Phase Systems (ATPS): This technique partitions molecules between two immiscible aqueous phases and can be a scalable and cost-effective purification method.[2][]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated compounds using various chromatographic techniques.

General Workflow for Chromatographic Purification

G cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis ReactionMixture PEGylation Reaction Mixture Quenching Quench Reaction ReactionMixture->Quenching Filtration Filter Sample (0.22 µm) Quenching->Filtration Chromatography Chromatography (SEC, IEX, HIC, or RP-HPLC) Filtration->Chromatography FractionCollection Collect Fractions Chromatography->FractionCollection PurityAnalysis Analyze Fractions (SDS-PAGE, MS) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling FinalProduct Purified PEGylated Compound Pooling->FinalProduct

A general workflow for the purification and analysis of PEGylated molecules.
Size Exclusion Chromatography (SEC)

Issue Possible Cause Recommended Solution
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1]
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1]
Ion Exchange Chromatography (IEX)
Issue Possible Cause Recommended Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1]
Low Binding Capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1]
Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause Recommended Solution
Poor Resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[1]
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[1]
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[1]
Irreversible binding to the column.If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.[1]
Broad Peaks Heterogeneity of the attached PEG.This can be inherent to the sample. Optimize the gradient for the best possible separation.

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol outlines a general method for the initial cleanup of a PEGylated protein from smaller impurities.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • PEGylation reaction mixture

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.[4]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[4]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[4]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.[4]

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller unreacted protein and unreacted PEG.[2][4]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.[2]

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol is suitable for separating PEGylated species based on differences in surface charge.

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI)

  • HPLC or FPLC system

  • Partially purified PEGylated protein (e.g., after SEC)

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

Methodology:

  • Column Equilibration: Equilibrate the IEX column with Buffer A.[4]

  • Sample Preparation: If necessary, buffer exchange the sample into Buffer A.

  • Sample Loading: Load the sample onto the column.[1]

  • Wash: Wash the column with Buffer A to remove any unbound molecules.[1]

  • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes) to elute the bound proteins.[1]

  • Fraction Collection: Collect fractions across the gradient.[1]

  • Analysis: Analyze the fractions to identify those containing the purified PEGylated protein.

Troubleshooting Logic Diagram

G cluster_troubleshoot Troubleshooting Start Start Purification CheckPurity Assess Purity (e.g., SDS-PAGE, HPLC) Start->CheckPurity IsPure Is Purity Sufficient? CheckPurity->IsPure LowYield Low Yield? IsPure->LowYield No FinalProduct Purified Product IsPure->FinalProduct Yes OptimizeMethod Optimize Chromatographic Method (Gradient, pH, etc.) LowYield->OptimizeMethod No CheckBinding Review Binding/Elution Conditions LowYield->CheckBinding Yes AlternativeMethod Consider Alternative Technique (e.g., HIC, RP-HPLC) OptimizeMethod->AlternativeMethod CheckAggregation Investigate Aggregation/ Precipitation CheckBinding->CheckAggregation AlternativeMethod->Start Re-run CheckAggregation->Start Re-run

A logical workflow for troubleshooting PEGylated compound purification.

References

How to avoid aggregation of ADCs with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists avoid and resolve aggregation issues when using the Propargyl-PEG4-CH2CH2-Boc linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is the function of each component?

A1: The this compound linker is a heterobifunctional molecule designed for the controlled, stepwise construction of complex bioconjugates like ADCs.[1] Its components are:

  • Propargyl Group: This is an alkyne functional group that enables highly efficient and specific "click chemistry" reactions, typically with an azide-modified molecule under mild conditions.[2]

  • PEG4 (Polyethylene Glycol): The short chain of four polyethylene (B3416737) glycol units is a hydrophilic spacer.[3] Its primary role is to increase the water solubility of the ADC, which helps to prevent aggregation, especially when working with hydrophobic payloads.[3][4] The PEG moiety forms a "hydration shell" that can also prolong the ADC's circulation half-life.[2][5]

  • Boc (tert-butyloxycarbonyl) Group: The Boc group is an acid-labile protecting group for the terminal amine.[6][7] It temporarily blocks the amine's reactivity, allowing the propargyl end to be conjugated first.[1] The Boc group can then be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the amine for a second, specific conjugation step.[1][6] This enables a controlled and sequential synthesis process.[6]

cluster_linker This compound Linker cluster_functions Component Functions Propargyl Propargyl Group (Alkyne) PEG4 PEG4 Spacer Propargyl->PEG4 Func_Propargyl Click Chemistry Conjugation (e.g., to Payload) Propargyl->Func_Propargyl BocAmine Boc-Protected Amine PEG4->BocAmine Func_PEG4 Increases Hydrophilicity, Reduces Aggregation PEG4->Func_PEG4 Func_Boc Amine Protection for Stepwise Conjugation (e.g., to Antibody) BocAmine->Func_Boc

Caption: Structure and function of the this compound linker.

Q2: What are the primary causes of ADC aggregation when using a PEGylated linker?

A2: While the PEG4 moiety enhances hydrophilicity, aggregation can still occur. It is a multifaceted issue driven by the overall properties of the final ADC.[8] Key causes include:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic.[9][] Attaching these to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[4][11] There is a direct correlation between increasing payload hydrophobicity and the destabilization of the antibody structure.[12][13]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the ADC's overall hydrophobicity, which is strongly correlated with an increased tendency for aggregation.[9][] While PEG linkers can enable higher DARs compared to fully hydrophobic linkers, there is still a limit before physicochemical properties are compromised.[5][14]

  • Conjugation Process Stress: The chemical conditions used during conjugation and deprotection can stress the antibody. Factors like the use of organic co-solvents to dissolve the payload-linker, suboptimal pH, or elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions that are normally buried and leading to aggregation.[4][9][11]

  • Suboptimal Formulation and Storage: The final buffer composition is critical. An inappropriate pH (especially near the antibody's isoelectric point), low ionic strength, or the absence of stabilizers can lead to aggregation.[8][11] Physical stressors like freeze-thaw cycles, high temperatures, and mechanical shaking can also contribute to the formation of aggregates.[4][9][15]

Q3: My ADC is still aggregating. How can I troubleshoot my conjugation and formulation protocol?

A3: If you observe aggregation, a systematic approach to optimizing your protocol is necessary. The following flowchart and table outline key areas for troubleshooting.

start Aggregation Observed (via SEC-HPLC or DLS) check_dar Is Average DAR > 4? start->check_dar check_conditions Review Conjugation Conditions check_dar->check_conditions No action_dar Optimize Reaction Stoichiometry to Target Lower DAR (2-4) check_dar->action_dar Yes check_purification Review Purification & Formulation check_conditions->check_purification action_temp Lower Reaction Temperature (e.g., to 4°C) and Extend Time check_conditions->action_temp action_solvent Minimize Organic Co-solvent (e.g., <10% final volume) check_conditions->action_solvent action_ph Ensure Buffer pH is Stable and Not Near Antibody pI (e.g., pH 7.2-8.0) check_conditions->action_ph action_excipients Screen for Stabilizing Excipients (e.g., Polysorbates, Sugars, Amino Acids) check_purification->action_excipients action_storage Optimize Storage Conditions (Concentration, Temperature, Protect from Light) check_purification->action_storage end_node Re-analyze for Aggregation action_dar->end_node action_temp->end_node action_solvent->end_node action_ph->end_node action_excipients->end_node action_storage->end_node

Caption: Logical workflow for troubleshooting ADC aggregation.
Table 1: Troubleshooting Guide for ADC Aggregation

ParameterRecommendationRationale
Drug-to-Antibody Ratio (DAR) Optimize the reaction to target a lower average DAR, typically between 2 and 4.[5][9]Higher DARs significantly increase the hydrophobicity of the ADC, which is a primary driver of aggregation.[9][]
Reaction Temperature Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[9]Lower temperatures can slow down the processes of protein unfolding and aggregation.[9][16]
Organic Co-solvent Minimize the final concentration of organic solvent (e.g., DMSO, DMF) to less than 10% of the total reaction volume.[1] Add the linker-payload solution slowly with gentle mixing.[9]Organic solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, exposing hydrophobic cores and promoting aggregation.[4][11]
Reaction/Formulation pH Ensure the pH of the buffer is optimal for reaction chemistry but does not compromise antibody stability (typically pH 7.2-8.0).[9] Avoid pH values near the antibody's isoelectric point (pI).[11]At its pI, a protein has no net charge, reducing its solubility and increasing the likelihood of aggregation.[11]
Formulation Excipients Screen for stabilizing excipients such as polysorbates (e.g., Polysorbate 20/80), sugars (e.g., trehalose (B1683222), sucrose), or amino acids (e.g., arginine, glycine).[4][8]These molecules can prevent and reduce protein aggregation by various mechanisms, including preferential exclusion and inhibiting protein-protein interactions.[4]
Protein Concentration If aggregation is observed at high concentrations, consider performing the final formulation and storage steps at a lower concentration.[9]High protein concentrations increase the frequency of intermolecular interactions that can lead to aggregation.[8][9]
Storage Conditions Store the final ADC in an optimized formulation buffer at a recommended temperature (e.g., 2-8°C for liquid, ≤ -70°C for frozen). Avoid repeated freeze-thaw cycles and protect from light.[4][9]Physical stresses can destabilize the ADC and lead to aggregation. Some payloads are photosensitive, and light exposure can trigger degradation.[4]

Q4: What analytical methods should I use to detect and quantify ADC aggregation?

A4: Several analytical methods are used to monitor aggregation at various stages of development. The two most common techniques are Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[4]

  • Size Exclusion Chromatography (SEC-HPLC): This is the industry standard for quantifying ADC aggregates.[4] It separates molecules based on their size (hydrodynamic volume), allowing for the accurate measurement of the percentage of monomer, dimer, and higher molecular weight (HMW) species.[8]

  • Dynamic Light Scattering (DLS): DLS is a rapid and highly sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[8][17] It is especially useful for identifying the early onset of aggregation during formulation screening.[8]

Table 2: Example SEC-HPLC Data for an ADC Under Thermal Stress
Condition% Monomer% High Molecular Weight (HMW) Aggregates% Low Molecular Weight (LMW) Species
T=0, Stored at 4°C98.5%1.5%0.0%
7 Days at 40°C (No Stabilizer)85.2%14.1%0.7%
7 Days at 40°C (With Trehalose)94.6%5.0%0.4%
7 Days at 40°C (With Polysorbate 20)96.1%3.6%0.3%
(Note: Data are representative examples to illustrate trends.)

This table shows a typical result where the ADC is stable at 4°C but aggregates significantly under thermal stress. The addition of stabilizing excipients like trehalose or Polysorbate 20 clearly reduces the formation of HMW species.[8]

Experimental Protocols

Protocol 1: Two-Step ADC Conjugation and Boc Deprotection

This protocol provides a general framework for a two-step conjugation targeting an azide-modified antibody, followed by Boc deprotection and a second conjugation. Optimization is required for each specific antibody and payload.

Ab Azide-Modified Antibody Step1 Step 1: Click Chemistry (e.g., CuAAC or SPAAC) Ab->Step1 Linker_Payload Propargyl-PEG4-Payload (Boc Protected) Linker_Payload->Step1 Intermediate ADC Intermediate (Boc Protected) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA) Intermediate->Step2 Intermediate_Amine ADC Intermediate (Free Amine) Step2->Intermediate_Amine Step3 Step 3: Amine Coupling (NHS Ester Reaction) Intermediate_Amine->Step3 Second_Molecule NHS-Ester Activated Molecule Second_Molecule->Step3 Purify Purification (e.g., SEC) Step3->Purify Final_ADC Final Dual-Conjugated ADC Purify->Final_ADC

Caption: General experimental workflow for a two-step conjugation.

Materials:

  • Azide-functionalized monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound-Payload construct, dissolved in DMSO.

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in anhydrous dichloromethane (B109758) (DCM).[1]

  • Quenching/Neutralization Buffer: e.g., 0.1 M HEPES, pH 8.0.

  • Purification system (e.g., SEC-HPLC or dialysis cassettes).

Procedure:

  • Antibody Preparation: Buffer exchange the azide-modified mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Step 1: Click Conjugation (SPAAC - Strain-Promoted Alkyne-Azide Cycloaddition): a. Add the Propargyl-PEG4-Boc-Payload solution (in DMSO) to the antibody solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration is below 10%. b. Gently mix and incubate at room temperature for 2-4 hours or at 4°C for 12-18 hours. c. Remove excess linker-payload via dialysis or a desalting column equilibrated with an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Step 2: Boc Deprotection: a. Lyophilize the ADC intermediate from Step 2c to remove all aqueous buffer. b. Dissolve the dried conjugate in anhydrous DCM to a concentration of 10-20 mg/mL.[1] c. Add the TFA/DCM solution to the conjugate.[1] d. Stir the reaction at room temperature for 30-60 minutes. Monitor progress via LC-MS if possible.[1] e. Evaporate the TFA and DCM under a stream of nitrogen.

  • Step 3: Second Conjugation (Amine Coupling): a. Immediately re-dissolve the deprotected ADC in a suitable reaction buffer (e.g., PBS, pH 7.5-8.0). b. Add the second molecule (e.g., an NHS-ester activated dye or therapeutic) at a 10- to 20-fold molar excess. c. Incubate for 1-2 hours at room temperature.

  • Final Purification and Formulation: a. Purify the final ADC conjugate using SEC-HPLC to remove any remaining small molecules and to separate monomer from aggregates. b. Buffer exchange the purified ADC monomer fraction into the final, optimized storage buffer containing any necessary stabilizing excipients. c. Characterize the final product for DAR, purity, and aggregation levels.

Protocol 2: Quantification of Aggregates by SEC-HPLC

Objective: To determine the percentage of monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments in an ADC sample.[8]

Materials:

  • HPLC system with a UV detector.

  • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • ADC sample and unconjugated antibody control.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample and the unconjugated antibody control to a concentration of approximately 1 mg/mL using the mobile phase.[9]

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[8]

  • Elution: Run the separation isocratically for 20-30 minutes. Monitor the eluate using the UV detector at 280 nm.[9]

  • Data Analysis: a. Identify the peaks in the chromatogram. HMW species will elute first, followed by the monomer, and then any LMW fragments. b. Integrate the area under each peak. c. Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks in the chromatogram.[8]

References

Minimizing steric hindrance with Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how does it help minimize steric hindrance?

A1: this compound is a heterobifunctional linker used in bioconjugation and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its primary function is to act as a flexible, hydrophilic spacer connecting two molecular entities.[4][5]

The polyethylene (B3416737) glycol (PEG) chain (PEG4) provides a defined length that helps to overcome steric hindrance by creating physical separation between the conjugated molecules. This separation can be crucial for maintaining the biological activity of proteins or enabling the formation of necessary complexes, such as the ternary complex in PROTACs.[6] While longer PEG chains can sometimes fold back and shield the reactive groups, the relatively short PEG4 linker is designed to provide a balance between adequate spacing and minimizing this self-shielding effect.[6][7]

Q2: What are the roles of the 'Propargyl' and 'Boc' groups in this linker?

A2: The 'Propargyl' group contains a terminal alkyne, which is the reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9][10] This reaction is highly efficient and specific, allowing for the covalent attachment of the linker to a molecule containing an azide (B81097) group to form a stable triazole linkage.[11][12]

The 'Boc' (tert-butoxycarbonyl) group is a common protecting group for the primary amine at the other end of the linker.[7][13] This protection prevents the amine from reacting prematurely. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation, for example, to a carboxylic acid group on a protein or payload.[14][15]

Q3: When should I choose a PEG4 linker over a longer or shorter PEG chain?

A3: The choice of PEG linker length is a critical parameter in the design of bioconjugates.[16]

  • Shorter PEG linkers (e.g., PEG2-PEG4): These are often ideal when a more compact structure is desired.[7] They can be beneficial in applications like PROTACs where an optimal, relatively short linker length is crucial for the stability of the ternary complex.[6]

  • Longer PEG linkers (e.g., PEG8, PEG12, PEG24): These are typically used when conjugating large, bulky molecules that require greater separation to avoid steric clashes.[7] They can also enhance the solubility of highly hydrophobic payloads.[16][17] However, excessively long linkers can sometimes lead to reduced efficiency due to increased flexibility and potential shielding of the reactive site.[6][7]

A PEG4 linker provides a good balance for many applications, offering sufficient spacing to mitigate steric hindrance in many common bioconjugation scenarios without introducing excessive flexibility or potential for the linker to interfere with the reaction.[6]

Troubleshooting Guides

Issue 1: Low Yield During Boc Deprotection

Symptoms:

  • Incomplete removal of the Boc group, as indicated by LC-MS analysis showing a significant amount of starting material remaining.

  • Low yield of the desired amine-containing product after purification.

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis.[14] Ensure the acid (e.g., TFA) is fresh and used at an appropriate concentration (typically 20-50% in DCM). For resistant substrates, consider using a stronger acid system like 4M HCl in dioxane.[14]
Steric Hindrance The PEG chain can sterically hinder the approach of the acid to the Boc group.[7][14] Increase the reaction time (e.g., from 1-2 hours to 4-6 hours) and ensure vigorous stirring. Gentle heating (e.g., to 40°C) may also help overcome the activation barrier, but should be done cautiously to avoid side reactions.[7]
Inadequate Quenching/Work-up Residual acid can lead to product degradation or difficulty in purification. Ensure thorough neutralization with a base (e.g., saturated sodium bicarbonate solution) after the reaction is complete.[14] For highly water-soluble PEGylated amines, precipitation in cold diethyl ether can be an effective purification strategy.[14]
Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • Incomplete consumption of the deprotected Propargyl-PEG4-amine linker or the azide-containing molecule.

  • Formation of side products, such as alkyne homocoupling (Glaser coupling).[10]

  • Low yield of the final conjugated product.

Potential Cause Suggested Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen.[10] Prepare the reducing agent solution (e.g., sodium ascorbate) fresh. Degas all reaction buffers to remove dissolved oxygen. Consider using a Cu(I)-stabilizing ligand like THPTA.[10]
Steric Hindrance The azide or the biomolecule it is attached to may be sterically bulky, hindering its approach to the propargyl group.[7] Increase the molar excess of the less sterically hindered reactant. Optimize the reaction temperature and time; while many click reactions are fast, sterically hindered systems may require longer incubation periods (e.g., overnight at 4°C).[6]
Suboptimal Reaction Conditions Incorrect pH, solvent, or reactant concentrations can negatively impact the reaction.[10] The optimal pH for CuAAC is typically around 7-8. If solubility is an issue, a co-solvent like DMSO can be used, but its concentration should be optimized as it can affect protein stability.[6]
Side Reactions The propargyl group can react with free thiols (e.g., from cysteine residues).[10] If your biomolecule contains free thiols, consider capping them with a reagent like N-ethylmaleimide prior to the click reaction. Alkyne homocoupling can be minimized by ensuring an efficient reduction of Cu(II) to Cu(I) and by limiting oxygen exposure.[10]

Quantitative Data Summary

The following table provides typical reaction parameters for the key steps involving this compound. These should be optimized for your specific substrates.

Parameter Boc Deprotection (TFA/DCM) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Solvent Dichloromethane (B109758) (DCM)Aqueous Buffer (e.g., PBS, pH 7.4), often with a co-solvent (e.g., DMSO, 5-10%)
Key Reagents Trifluoroacetic acid (TFA)CuSO₄, Sodium Ascorbate (B8700270), Azide-containing molecule
Reagent Concentration 20-50% TFA in DCM50-250 µM CuSO₄, 5-fold molar excess of Sodium Ascorbate over CuSO₄
Reactant Molar Ratio N/A1.5 to 5-fold molar excess of one reactant (typically the less complex molecule)
Temperature 0°C to Room TemperatureRoom Temperature or 4°C
Reaction Time 1 - 4 hours1 - 12 hours
Monitoring Technique TLC, LC-MSLC-MS, SDS-PAGE (for proteins)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[14]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%. A scavenger, such as triisopropylsilane (B1312306) (TIS), can be included to prevent side reactions if sensitive functional groups are present.[14]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The appearance of a more polar product (lower Rf on TLC) indicates reaction progression. The reaction is typically complete within 1-2 hours.[7]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[14]

    • Co-evaporate with toluene (B28343) (2-3 times) to help remove residual TFA.

    • Dissolve the residue in a minimal amount of DCM and neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which should be used promptly in the next step.

Protocol 2: CuAAC "Click" Reaction Protocol

This protocol describes the conjugation of the deprotected Propargyl-PEG4-CH2CH2-amine to an azide-functionalized molecule (e.g., a protein or small molecule).

  • Prepare Stock Solutions:

    • Propargyl-PEG4-amine: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

    • Azide-functionalized molecule: Prepare a stock solution in a compatible buffer (e.g., PBS).

    • Catalyst/Reducing Agent: Prepare a 50 mM CuSO₄ solution in water and a 100 mM sodium ascorbate solution in water (prepare this solution fresh).[10] A 50 mM solution of a stabilizing ligand like THPTA in water is also recommended.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and the Propargyl-PEG4-amine linker. A 1.5 to 5-fold molar excess of the linker is a common starting point.[10]

    • Add the THPTA ligand solution to the CuSO₄ solution to pre-complex the copper (a 5:1 ligand-to-copper ratio is typical).[10]

    • Add the CuSO₄/THPTA mixture to the reaction tube. The final concentration of copper is typically 50-250 µM.[10]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of at least 5 times the copper concentration.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently-labeled components.

  • Monitoring and Purification: Monitor the reaction progress using LC-MS or SDS-PAGE (a shift in molecular weight will be observed for proteins). Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted starting materials and catalyst components.[17]

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Linker cluster_1 With Propargyl-PEG4-Linker A Bulky Molecule A B Bulky Molecule B A->B Steric Clash (Interaction Impeded) A2 Bulky Molecule A Linker PEG4 Spacer A2->Linker B2 Bulky Molecule B Linker->B2   Optimal Spacing (Interaction Enabled)

Caption: Role of the PEG4 linker in overcoming steric hindrance.

Experimental_Workflow Start This compound Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate Propargyl-PEG4-CH2CH2-NH2 (Deprotected Linker) Deprotection->Intermediate Click_Reaction Step 2: CuAAC 'Click' Reaction (CuSO4, Ascorbate) Intermediate->Click_Reaction Final_Product Final Conjugate Click_Reaction->Final_Product Azide Azide-Containing Molecule Azide->Click_Reaction

Caption: Experimental workflow for using this compound.

Troubleshooting_Tree Start Low Conjugation Yield? Q1 Is Boc Deprotection Complete? (Check by LC-MS) Start->Q1 A1_No Troubleshoot Deprotection: - Increase reaction time - Use fresh/stronger acid Q1->A1_No No A1_Yes Proceed to CuAAC Troubleshooting Q1->A1_Yes Yes Q2 Are CuAAC Reagents Fresh? (Especially Sodium Ascorbate) A1_Yes->Q2 A2_No Prepare Fresh Reagents Q2->A2_No No A2_Yes Check for Steric Hindrance Q2->A2_Yes Yes A3 Troubleshoot Steric Issues: - Increase molar excess of linker - Optimize reaction time/temp A2_Yes->A3

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

Validating Protein Conjugation of Propargyl-PEG4-CH2CH2-Boc: An SDS-PAGE Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development. It offers numerous advantages, including improved solubility, extended in vivo half-life, and reduced immunogenicity. A key reagent in modern bioconjugation is Propargyl-PEG4-CH2CH2-Boc, a linker that allows for the precise, covalent attachment of a PEG moiety to a protein of interest via "click chemistry."

Following the conjugation reaction, it is imperative to validate the successful attachment of the PEG linker. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible and cost-effective first-line technique for this purpose. This guide provides a comprehensive comparison of SDS-PAGE with other analytical methods, supported by experimental protocols and data, to aid researchers in validating their protein-PEG conjugates.

Comparative Analysis of Validation Techniques

While SDS-PAGE is a powerful screening tool, a multi-faceted approach is often necessary for a comprehensive characterization of PEGylated proteins. The choice of technique depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, or identification of isomers.

Analytical TechniquePrincipleAdvantagesDisadvantagesQuantitative Capability
SDS-PAGE Separation based on the apparent molecular weight after denaturation with SDS. PEGylation increases the hydrodynamic radius, causing a retardation in gel migration.Simple, widely available, cost-effective, and suitable for rapid screening of multiple samples.Provides an apparent molecular weight which can be inaccurate due to anomalous migration of PEGylated proteins. Band broadening or smearing can occur.[1]Semi-quantitative at best, based on band intensity.
Native-PAGE Separation based on the native protein's size, shape, and charge.Avoids the interaction between PEG and SDS, often providing better resolution and sharper bands compared to SDS-PAGE.[1]Migration is not solely dependent on molecular weight, which can complicate the interpretation of results.Semi-quantitative, based on band intensity.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separation based on the hydrodynamic volume of the molecules, with MALS providing an absolute measurement of molar mass.Accurately determines the molecular weight of the unmodified protein and the PEGylated conjugate, allowing for precise quantification of the degree of PEGylation. Can also identify and quantify aggregates.Requires specialized and more expensive instrumentation.Highly quantitative, providing information on molecular weight, degree of PEGylation, and sample heterogeneity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight.Provides the most accurate and definitive confirmation of conjugation by detecting the mass shift corresponding to the attached PEG linker. Can also identify the specific site(s) of PEGylation.Requires highly purified samples and sophisticated, expensive instrumentation. The inherent polydispersity of some PEGs can complicate data analysis.Highly quantitative, providing precise mass and information on the degree and location of PEGylation.

Experimental Validation by SDS-PAGE: A Workflow

The following section details a complete experimental workflow for conjugating this compound to a model protein and subsequently validating the conjugation using SDS-PAGE.

experimental_workflow cluster_modification Step 1: Protein Modification cluster_conjugation Step 2: Click Chemistry Conjugation cluster_analysis Step 3: SDS-PAGE Analysis cluster_result Step 4: Result Interpretation p Model Protein (e.g., BSA) azide_p Azide-Modified Protein p->azide_p Amine-reactive labeling nhs NHS-Azide nhs->azide_p peg Propargyl-PEG4- CH2CH2-Boc peg_p PEGylated Protein peg->peg_p azide_p_ref Azide-Modified Protein azide_p_ref->peg_p CuAAC Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) sample_prep Sample Preparation (Denaturation) sds_page SDS-PAGE sample_prep->sds_page staining Coomassie Staining sds_page->staining gel_image Gel Image Analysis: - Unmodified Protein Band - PEGylated Protein Band (Shifted) - Estimation of Apparent MW staining->gel_image peg_p_ref PEGylated Protein peg_p_ref->sample_prep

Figure 1. Experimental workflow for protein PEGylation and SDS-PAGE validation.
Detailed Experimental Protocols

Protocol 1: Introduction of Azide (B81097) Groups into a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the modification of primary amines (lysine residues and the N-terminus) on a protein with an azide group using an N-Hydroxysuccinimide (NHS) ester functionalized with azide.

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of BSA at 5-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • NHS-Azide Stock Solution: Immediately before use, dissolve NHS-Azide (e.g., Azido-PEG4-NHS Ester) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using a 0.1 M sodium bicarbonate buffer. This pH is optimal for the reaction of NHS esters with primary amines.[2]

    • Add the NHS-Azide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the labeling reagent over the protein.[3]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted NHS-Azide by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS, pH 7.4.

    • The resulting azide-modified protein is now ready for conjugation.

Protocol 2: Conjugation of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the covalent linkage of the alkyne-containing PEG linker to the azide-modified protein.

  • Reagent Preparation:

    • Azide-Modified Protein: Use the purified protein from Protocol 1 at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 100 mM stock solution in water. THPTA is a ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency in aqueous solutions.[4]

    • Sodium Ascorbate (B8700270) Stock Solution: Prepare a 500 mM stock solution in water. This solution must be prepared fresh.[4]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein and the this compound stock solution (typically a 5- to 10-fold molar excess over the protein).

    • Add the THPTA ligand to the mixture to a final concentration of 1 mM.

    • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.

    • Initiate the reaction by adding the CuSO₄/sodium ascorbate mixture to the protein solution. The final concentration should be approximately 1 mM CuSO₄ and 5 mM sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents using a desalting column or spin filtration.

Protocol 3: SDS-PAGE Analysis

This protocol outlines the steps for analyzing the unconjugated and PEGylated protein samples by SDS-PAGE.

  • Sample Preparation:

    • Prepare samples of the unmodified BSA, azide-modified BSA, and the purified PEGylated BSA.

    • To approximately 20 µg of each protein sample, add an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).[5]

    • Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation of the proteins.[5]

  • Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel in an electrophoresis chamber filled with 1x SDS running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the cassette and place it in a staining solution, such as Coomassie Brilliant Blue R-250, for at least 1 hour.[5]

    • Destain the gel with a solution of methanol (B129727) and acetic acid in water until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

Interpreting the Results

The successful conjugation of this compound to the protein will be evident by a shift in the migration of the protein band on the SDS-PAGE gel. The PEGylated protein will have a higher apparent molecular weight compared to the unmodified protein due to the increased hydrodynamic radius conferred by the PEG chain.

sds_page_interpretation cluster_gel SDS-PAGE Gel cluster_logic Interpretation Logic lane1 Lane 1 MW Marker mw1 100 kDa lane2 Lane 2 Unmodified Protein unmodified_band lane3 Lane 3 PEGylated Protein pegylated_band mw2 75 kDa mw3 50 kDa unmodified_pos ~66 kDa unmodified_band->unmodified_pos pegylated_pos >75 kDa (Apparent MW) pegylated_band->pegylated_pos band1_1 band1_2 band1_3 band2_1 band2_2 band2_3 band3_1 band3_2 band3_3 start Observe Band Shift in Lane 3 Compared to Lane 2 decision Is there a distinct band with higher apparent MW? start->decision success Successful Conjugation decision->success Yes failure Incomplete or Failed Conjugation decision->failure No

Figure 2. Interpretation of SDS-PAGE results for protein PEGylation.
Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the SDS-PAGE analysis of a model protein (BSA, ~66 kDa) before and after conjugation with this compound.

SampleActual Molecular Weight (kDa)Apparent Molecular Weight by SDS-PAGE (kDa)Interpretation
Unmodified BSA~66~66Control, baseline migration.
Azide-Modified BSA~66.5~66The small mass addition from the azide linker is typically not resolved by SDS-PAGE.
Mono-PEGylated BSA~67.2~75-80Successful conjugation. The significant increase in apparent MW is characteristic of PEGylated proteins.
Poly-PEGylated BSA>67.2>80 (often as a smear)Multiple PEG chains are attached, leading to a larger and more heterogeneous product.

Note: The apparent molecular weight of a PEGylated protein on SDS-PAGE is often significantly higher than its actual molecular weight. This is due to the large hydrodynamic volume of the PEG chain, which causes it to migrate more slowly through the gel matrix.[1]

Conclusion

SDS-PAGE is a fundamental and highly valuable technique for the initial validation of protein conjugation with reagents like this compound. Its simplicity and accessibility allow for rapid confirmation of a successful reaction by observing a characteristic shift in the apparent molecular weight of the protein. However, for a comprehensive characterization of the PEGylated product, including the precise determination of the degree of PEGylation, purity, and identification of isomers, it is crucial to employ complementary, higher-resolution techniques such as SEC-MALS and mass spectrometry. By combining these methods, researchers and drug developers can ensure the quality, consistency, and efficacy of their therapeutic protein candidates.

References

Mass Spectrometry Analysis for Propargyl-PEG4-CH2CH2-Boc Conjugate Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based techniques for the validation of the Propargyl-PEG4-CH2CH2-Boc conjugate. Supported by theoretical data and established experimental protocols, this document aims to be a comprehensive resource for the characterization of this and similar discrete polyethylene (B3416737) glycol (dPEG®) linkers.

Introduction to this compound Validation

This compound is a heterobifunctional linker featuring a terminal propargyl group for "click chemistry" applications and a Boc-protected amine for subsequent conjugation steps. The discrete nature of the PEG4 chain ensures a defined molecular weight, which is critical for the synthesis of homogeneous bioconjugates. Mass spectrometry is an indispensable tool for confirming the identity, purity, and successful conjugation of this linker.

Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice of technique depends on the specific analytical requirements, including the desired level of structural information and whether the analysis is coupled with a separation method like liquid chromatography.

Table 1: Comparison of ESI-MS and MALDI-TOF MS for this compound Analysis

FeatureElectrospray Ionization-Mass Spectrometry (ESI-MS)Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
Principle A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated, often resulting in multiply charged species.A laser pulse desorbs and ionizes the sample embedded in a crystalline matrix, primarily generating singly charged ions.[1]
Ionization Soft ionization, minimal fragmentation.Soft ionization, but some in-source decay can occur.
Molecular Weight Range Broad, suitable for small molecules to large proteins.Broad, but particularly effective for larger molecules.
Adduct Formation Commonly forms protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts.Primarily forms sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts.[2]
Coupling to LC Easily coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.[3]Typically an offline technique, though coupling with LC is possible.
Sample Throughput High, amenable to automation.High, suitable for rapid screening.
Spectral Complexity Can be complex due to multiple charging, especially for larger molecules.Generally simpler spectra with predominantly singly charged ions.[2]

Expected Mass Spectrometry Data

The theoretical monoisotopic mass of this compound (C₁₈H₃₁NO₇) is approximately 360.21 g/mol . The following table summarizes the expected m/z values for the intact linker in ESI-MS and MALDI-TOF MS.

Table 2: Predicted m/z Values for this compound

IonESI-MS (m/z)MALDI-TOF MS (m/z)
[M+H]⁺361.22Less Common
[M+Na]⁺383.20383.20
[M+K]⁺399.17399.17

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible mass spectrometry data.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

2. Instrumental Analysis (Direct Infusion):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 250 - 350 °C.

  • Mass Range: m/z 100-1000.

3. Data Analysis:

  • Identify the peaks corresponding to the expected protonated and sodiated molecular ions.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest. The fragmentation of the PEG backbone typically results in neutral losses of ethylene (B1197577) glycol units (44.026 Da).[4]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS Protocol

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Cationizing Agent (Optional): To promote the formation of specific adducts, a salt such as sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix or sample.[5]

2. Sample Spotting:

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried-droplet method).

3. Instrumental Analysis:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio.

  • Mass Range: m/z 100-1000.

4. Data Analysis:

  • Identify the peaks corresponding to the expected sodiated and potassiated molecular ions.

Alternative Analytical Techniques

While mass spectrometry is a primary tool for validation, other techniques can provide complementary information.

Table 3: Alternative Analytical Techniques for Linker Validation

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of functional groups and assessment of purity.[6]Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Assesses purity and can be used for quantification.High resolution and reproducibility.Does not provide molecular weight information directly.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of specific functional groups (e.g., alkyne, carbonyl).Rapid and non-destructive.Provides limited structural detail compared to NMR and MS.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow and the logical process of validating the this compound conjugate using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (1-10 µM) stock_solution->working_solution Dilution ms_instrument Mass Spectrometer (ESI or MALDI) working_solution->ms_instrument Sample Introduction data_acquisition Data Acquisition ms_instrument->data_acquisition mass_spectrum Mass Spectrum data_acquisition->mass_spectrum mw_confirmation Molecular Weight Confirmation mass_spectrum->mw_confirmation purity_assessment Purity Assessment mass_spectrum->purity_assessment fragmentation_analysis Fragmentation Analysis (MS/MS) mw_confirmation->fragmentation_analysis

Caption: Experimental workflow for mass spectrometry validation.

logical_relationship cluster_compound Compound Identity cluster_ms_data Mass Spectrometry Data cluster_validation Validation Confirmation theoretical_mass Theoretical Mass (360.21 Da) observed_mass Observed Mass theoretical_mass->observed_mass Matches expected_adducts Expected Adducts ([M+H]⁺, [M+Na]⁺) observed_adducts Observed Adducts expected_adducts->observed_adducts Matches validation Identity & Purity Confirmed observed_mass->validation observed_adducts->validation fragmentation_pattern Fragmentation Pattern (Loss of 44 Da) fragmentation_pattern->validation Confirms Structure

Caption: Logical relationship for conjugate validation by MS.

References

Comparative Guide to Functional Assays for Propargyl-PEG4-CH2CH2-Boc PROTAC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key functional assays essential for validating the activity of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Propargyl-PEG4-CH2CH2-Boc linker. The performance of a hypothetical PROTAC, "PROTAC-PEG4," which incorporates this flexible, hydrophilic linker, is compared with two alternatives: "PROTAC-Alkyl," featuring a shorter, more rigid alkyl chain, and "PROTAC-PEG8," with a longer PEG linker. The experimental data presented, while illustrative, is synthesized from established principles of PROTAC development to provide a robust framework for evaluation.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer; it profoundly influences the PROTAC's physicochemical properties and biological activity, including cell permeability, solubility, and the geometric stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[3] The this compound linker provides a flexible, hydrophilic chain, which can enhance solubility and facilitate the optimal orientation required for efficient ubiquitination and subsequent protein degradation.[3]

PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][4] The process is catalytic: the PROTAC first binds to the target protein and an E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another cycle.[2][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Propargyl-PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI->PROTAC PROTAC Recycling Proteasome 26S Proteasome Ub_POI->Proteasome  Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Performance Comparison

The efficacy of a PROTAC is determined by a series of assays that validate each step of its mechanism. The following tables summarize key performance metrics for our three comparative PROTACs against a target protein (e.g., BRD4).

Table 1: Target Protein Degradation Potency

This table compares the degradation efficiency of the PROTACs. DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation achieved. Lower DC50 and higher Dmax values indicate greater potency.[6]

PROTAC ConstructLinker TypeCell LineDC50 (nM)Dmax (%)
PROTAC-PEG4 This compoundHeLa25>95
PROTAC-Alkyl C4 AlkylHeLa15080
PROTAC-PEG8 PEG8HeLa60>90

Data suggests the PEG4 linker provides an optimal balance of flexibility and length for efficient ternary complex formation, leading to superior degradation compared to a rigid alkyl linker or a potentially less optimal longer PEG linker.

Table 2: Cellular Viability and Apoptosis Induction

This assay measures the functional consequence of target protein degradation. The IC50 value represents the concentration of the PROTAC that inhibits cell growth by 50%.

PROTAC ConstructLinker TypeCell LineCell Viability IC50 (nM)
PROTAC-PEG4 This compoundHeLa45
PROTAC-Alkyl C4 AlkylHeLa250
PROTAC-PEG8 PEG8HeLa95

The lower IC50 value for PROTAC-PEG4 correlates with its higher degradation potency, indicating a more potent downstream anti-proliferative effect.[7]

Experimental Validation Workflow

A systematic, multi-assay approach is required to fully characterize a novel PROTAC. The workflow should confirm target engagement, ubiquitination, degradation, and the resulting cellular phenotype.

Experimental_Workflow Start Start: Synthesize PROTAC Conjugate Degradation 1. Protein Degradation Assay (Western Blot / In-Cell Western) Start->Degradation Decision Degradation Confirmed? Degradation->Decision Ubiquitination 2. Target Ubiquitination Assay (IP-Western) Ternary 3. Ternary Complex Confirmation (Co-IP / BRET) Ubiquitination->Ternary Mechanism_Decision Mechanism Confirmed? Ternary->Mechanism_Decision Viability 4. Cellular Consequence Assay (CellTiter-Glo / Apoptosis Assay) End End: Validated PROTAC Viability->End Decision->Ubiquitination Yes Redesign Redesign PROTAC Decision->Redesign No Mechanism_Decision->Viability Yes Mechanism_Decision->Redesign No

Caption: Key steps in the experimental validation of a PROTAC's activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.[6][8]

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa) in multi-well plates to be 70-80% confluent at the time of harvest.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize bands. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein, a crucial step preceding degradation.[3][8]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein interactions, followed by dilution in a non-denaturing buffer.

  • Immunoprecipitation (IP): Incubate the lysate with an antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot Analysis: Elute the bound proteins and analyze them by Western blot using an antibody that recognizes ubiquitin (e.g., P4D1). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides evidence that the PROTAC physically bridges the target protein and the E3 ligase within the cell.[9]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a fixed concentration (e.g., DC50) for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or the E3 ligase) coupled to protein A/G beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the protein complexes and run a Western blot. Probe the membrane with antibodies against the target protein and the E3 ligase (e.g., VHL or Cereblon). An enhanced band for the E3 ligase in the target protein IP lane (or vice-versa) in the PROTAC-treated sample confirms ternary complex formation.

Protocol 4: Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and health.[10][11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations in triplicate for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or MTT.

    • For CellTiter-Glo®: Add the reagent according to the manufacturer's protocol, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells to calculate the percentage of viability. Plot the results to determine the IC50 value.

References

Propargyl-PEG4-CH2CH2-Boc: A Non-Cleavable Linker Prioritizing Stability and Predictability in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of both efficacy and safety. While cleavable linkers are designed for conditional payload release, non-cleavable linkers like Propargyl-PEG4-CH2CH2-Boc offer a distinct set of advantages rooted in their enhanced stability. This guide provides an objective comparison, supported by experimental insights, for researchers, scientists, and drug development professionals.

This compound is a non-cleavable linker featuring a propargyl group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a Boc-protected amine for further conjugation.[1] Its fundamental advantage lies in its resistance to premature cleavage in systemic circulation, a common challenge with some cleavable linker designs.[2]

Comparative Analysis: Non-Cleavable Stability vs. Cleavable Release

The primary distinction between non-cleavable and cleavable linkers is the mechanism of payload release.[3][4] Non-cleavable linkers release their payload only after the entire conjugate is internalized by the target cell and the antibody or protein component is fully degraded in the lysosome.[5][6] In contrast, cleavable linkers are engineered to break apart in response to specific triggers, such as the acidic environment of tumors, higher concentrations of glutathione (B108866) inside a cell, or the presence of specific enzymes like cathepsins.[7][8]

This difference has profound implications for a drug conjugate's performance:

  • Enhanced Plasma Stability: One of the most significant advantages of non-cleavable linkers is their superior stability in plasma.[4][9] This stability prevents the premature release of the cytotoxic payload into the bloodstream, which can lead to off-target toxicity and a reduced therapeutic window.[10][11] Cleavable linkers, particularly early-generation designs, can be susceptible to enzymatic or chemical degradation in circulation, leading to unintended systemic exposure to the payload.[10][12]

  • Predictable Pharmacokinetics: The stability of non-cleavable linkers contributes to a more predictable and homogenous pharmacokinetic (PK) profile. The ADC or PROTAC largely behaves as a single molecular entity until it reaches its target. This simplifies PK/PD (pharmacokinetic/pharmacodynamic) modeling and can lead to more consistent therapeutic outcomes.

  • Reduced Off-Target Toxicity: By ensuring the payload remains attached until lysosomal degradation within the target cell, non-cleavable linkers minimize the risk of the payload harming healthy, non-target cells.[5][8] This can lead to a significantly improved safety profile and a wider therapeutic index.[4]

  • Dependence on Lysosomal Degradation: A key consideration for non-cleavable linkers is their absolute reliance on the internalization and subsequent lysosomal degradation of the entire conjugate to release the active payload.[6][13] This process results in the payload being released with an attached amino acid residue from the antibody, which can affect the payload's activity and ability to exit the lysosome.[14]

Cleavable linkers, while potentially offering the benefit of a "bystander effect" where the released payload can kill adjacent antigen-negative tumor cells, come with the inherent risk of instability.[3][7] The conditions designed to trigger cleavage at the tumor site can sometimes be found, to a lesser extent, in systemic circulation, leading to premature drug release.[10]

Quantitative Data Summary

The following table summarizes key performance differences observed in comparative studies between non-cleavable and various cleavable linkers. Data is generalized from multiple sources to reflect typical trends.

Parameter Non-Cleavable Linkers (e.g., Propargyl-PEG4 based) Cleavable Linkers (e.g., Disulfide, Hydrazone, Peptide) Reference
Plasma Stability (Half-life) Generally higher; payload remains conjugated for longer periods.Variable; can be significantly lower due to premature cleavage.[4][9]
Off-Target Payload Release Minimal; occurs primarily after lysosomal degradation in target cells.Can be significant, leading to systemic toxicity.[10][11]
Therapeutic Window Potentially wider due to improved safety profile.Can be narrower due to off-target toxicity concerns.[4][5]
Bystander Effect Limited, as the released payload-amino acid complex is typically less membrane-permeable.Can be significant, which is advantageous for heterogeneous tumors.[3][7]
Mechanism of Action Relies on full antibody/protein degradation in the lysosome.Relies on specific environmental triggers (pH, enzymes, redox potential).[4][7]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Non-Cleavable Linker Pathway cluster_1 Cleavable Linker Pathway nc_adc ADC in Circulation (Stable) nc_bind Binds to Target Cell nc_adc->nc_bind nc_internalize Internalization (Endocytosis) nc_bind->nc_internalize nc_lysosome Trafficking to Lysosome nc_internalize->nc_lysosome nc_degrade Antibody Degradation nc_lysosome->nc_degrade nc_release Payload-Linker-AA Released nc_degrade->nc_release c_adc ADC in Circulation (Potential for Instability) c_premature Premature Cleavage (Off-Target Toxicity) c_adc->c_premature c_bind Binds to Target Cell c_adc->c_bind c_internalize Internalization or Extracellular Trigger c_bind->c_internalize c_cleave Linker Cleavage (e.g., by enzymes) c_internalize->c_cleave c_release Free Payload Released c_cleave->c_release

Caption: Comparative pathways of ADCs with non-cleavable vs. cleavable linkers.

G cluster_analysis Analytical Methods start Start: Prepare ADC Stock Solution step1 Incubate ADC in Plasma (e.g., 37°C for 0-7 days) start->step1 step2 Collect Aliquots at Time Points (e.g., 0, 24, 48, 72h) step1->step2 step3 Quench Reaction (Freeze at -80°C) step2->step3 step4 Isolate ADC from Plasma (e.g., Immunoaffinity Capture) step3->step4 step5 Analyze Samples step4->step5 lcms LC-MS for DAR and Free Payload step5->lcms sec SEC for Aggregation step5->sec end End: Determine Stability Profile lcms->end sec->end

Caption: Experimental workflow for an in vitro plasma stability assay.

G stability High Linker Stability delivery Increased On-Target Payload Delivery stability->delivery toxicity Reduced Off-Target Toxicity stability->toxicity efficacy Improved Efficacy delivery->efficacy therapeutic_window Wider Therapeutic Window toxicity->therapeutic_window efficacy->therapeutic_window

Caption: Logical relationship between linker stability and therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a drug conjugate by measuring the amount of intact conjugate and the release of free payload over time in a plasma matrix.[15][16]

Materials:

  • Test ADC or PROTAC

  • Control plasma (human, mouse, rat, etc.)[17]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G)[16]

  • LC-MS system

  • Incubator at 37°C

  • Microcentrifuge tubes or 96-well plates

Protocol:

  • Preparation: Prepare a stock solution of the test conjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Incubation: Thaw the desired species' plasma. In microcentrifuge tubes, add the conjugate stock solution to the plasma to a final concentration (e.g., 100 µg/mL). A buffer control (conjugate in PBS) should be run in parallel.[16]

  • Time Course: Incubate the samples at 37°C.[18]

  • Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-conjugate mixture.[17]

  • Quenching: Immediately freeze the collected samples at -80°C to stop any further degradation until analysis.[16]

  • Sample Preparation for Analysis:

    • Thaw the plasma samples.

    • Isolate the intact conjugate from the plasma matrix using immunoaffinity capture beads.

    • Elute the captured conjugate. The supernatant can be retained to quantify the amount of released free payload.[19]

  • LC-MS Analysis:

    • Analyze the eluted, intact conjugate to determine the average drug-to-antibody ratio (DAR) or the concentration of the intact PROTAC. A decrease in DAR over time indicates linker cleavage.

    • Analyze the supernatant to quantify the concentration of free payload that has been released into the plasma.

  • Data Interpretation: Plot the percentage of intact conjugate or the average DAR as a function of time to determine the half-life of the conjugate in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency (e.g., IC50) of a drug conjugate against target and non-target cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Test conjugate and free payload control

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test conjugate and the free payload in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader to quantify the number of viable cells.

  • Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line. A significantly higher IC50 in antigen-negative cells compared to antigen-positive cells indicates target-specific killing. Comparing the IC50 of a non-cleavable conjugate to a cleavable one can reveal differences in potency and specificity.

References

Navigating In Vivo Stability: A Comparative Guide to Propargyl-PEG4-CH2CH2-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the therapeutic index for antibody-drug conjugates (ADCs) and other targeted biotherapeutics. A linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, while facilitating efficient delivery of the therapeutic cargo to the target site. This guide provides a comprehensive evaluation of the in vivo stability of the Propargyl-PEG4-CH2CH2-Boc linker, comparing its performance with alternative linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a non-cleavable linker featuring a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group for conjugation via click chemistry.[1] The non-cleavable nature of this linker implies that payload release relies on the complete lysosomal degradation of the antibody backbone, a mechanism that generally confers high plasma stability.[2][3] The integrated PEG4 spacer is designed to enhance hydrophilicity, which can improve pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.[4][5]

Comparative In Vivo Stability of ADC Linkers

Direct quantitative in vivo stability data for the this compound linker is not extensively available in public literature.[6] However, by examining data from other non-cleavable and PEGylated linkers, we can extrapolate and provide a reasonable estimation of its expected performance in comparison to other common linker types. The following table summarizes in vivo stability data for various linker classes from preclinical studies.

Linker TypeExample ConjugateAnimal ModelKey Stability FindingReference
Non-Cleavable Thioether Trastuzumab-MCC-DM1 (Kadcyla®)HumanLonger in vivo half-life compared to many cleavable linker ADCs.[7]
Non-Cleavable PEGylated ADC with Hydroxy-PEG12-acid linkerNot SpecifiedPEGylation enhances stability and pharmacokinetic profile.[3]
Cleavable Dipeptide (Val-Cit) ADC with vcMMAERatShows susceptibility to premature cleavage in rat serum.[8]
Cleavable Dipeptide (Protected) ADC with P1' tandem-cleavage linkerRatImproved in vivo stability and payload retention compared to standard vcMMAE.[8]
Cleavable Hydrazone Not SpecifiedNot SpecifiedProne to hydrolysis in the acidic environment of endosomes and lysosomes.[3]
Cleavable Disulfide Not SpecifiedNot SpecifiedSusceptible to reduction in the high glutathione (B108866) environment of the cell cytoplasm.[3]

Experimental Protocols for Evaluating In Vivo Linker Stability

Accurate assessment of in vivo linker stability is paramount for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments used to quantify the stability of ADCs in biological matrices.

Protocol 1: Quantification of Intact ADC in Plasma by ELISA

This method measures the concentration of the ADC that remains fully conjugated in plasma samples over time.

Materials:

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plasma samples from ADC-dosed animals

  • Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload

  • Chromogenic or fluorogenic substrate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[9]

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate and wash.[9]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[9]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[9]

  • Substrate Addition: Add a suitable substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.[9]

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.[9]

Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS

This highly sensitive method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Materials:

  • Plasma samples from ADC-dosed animals

  • Protein precipitation solvent (e.g., cold acetonitrile (B52724) with an internal standard)

  • Microcentrifuge tubes

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw plasma aliquots on ice.[10]

    • Precipitate plasma proteins by adding at least three volumes of cold acetonitrile containing a suitable internal standard.[10]

    • Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.[10]

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully collect the supernatant, which contains the released payload.[10]

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the free payload from other plasma components using a suitable liquid chromatography gradient.

    • Detect and quantify the free payload using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the payload.

    • Calculate the concentration of the free payload in the plasma samples based on the standard curve.[10]

Visualizing Experimental Workflows and Linker Characteristics

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Workflow for In Vivo Stability Assessment cluster_animal_phase In Vivo Phase cluster_analysis Ex Vivo Analysis animal_dosing Animal Dosing with ADC blood_collection Serial Blood Collection animal_dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep elisa ELISA for Intact ADC plasma_prep->elisa Quantifies remaining intact ADC lcms LC-MS/MS for Free Payload plasma_prep->lcms Quantifies released cytotoxic drug data_analysis Pharmacokinetic Modeling elisa->data_analysis lcms->data_analysis

Experimental workflow for assessing ADC in vivo stability.

Comparison of Linker Release Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker (e.g., Val-Cit) nc_adc ADC in Circulation (Stable) nc_internalization Tumor Cell Internalization nc_adc->nc_internalization nc_lysosome Lysosomal Degradation of Antibody nc_internalization->nc_lysosome nc_release Payload-Linker-Amino Acid Release nc_lysosome->nc_release c_adc ADC in Circulation (Potentially Labile) c_internalization Tumor Cell Internalization c_adc->c_internalization c_lysosome Enzymatic Cleavage (e.g., Cathepsins) c_internalization->c_lysosome c_release Payload Release c_lysosome->c_release

Payload release mechanisms for non-cleavable vs. cleavable linkers.

References

The Balancing Act: A Head-to-Head Comparison of PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of effective bioconjugates. The length of this hydrophilic spacer profoundly influences a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of different length PEG linkers, offering insights into how to strike the right balance for optimal bioconjugate performance.

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the pharmacological properties of therapeutic molecules.[1] By increasing the hydrodynamic radius, PEGylation can prolong a bioconjugate's circulation half-life and reduce renal clearance.[2][3] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic payloads and minimize aggregation, particularly in antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs).[4][5] However, the choice of PEG linker length is not a one-size-fits-all solution; a trade-off often exists between enhanced PK properties and the potential for steric hindrance, which could impede the binding of the bioconjugate to its target.[1]

Quantitative Impact of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key bioconjugate parameters.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker LengthTypical IC50 RangeGeneral Trend
No PEG LinkerVariableCan be highly potent but may suffer from poor solubility and aggregation.[6]
Short PEG Linkers (e.g., PEG2, PEG4, PEG8)Generally highly potentOften associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[6][7]
Medium PEG Linkers (e.g., PEG12)Potency may be slightly reducedA trade-off between increased hydrophilicity/solubility and potentially reduced potency.[4][6]
Long PEG Linkers (e.g., PEG24)Potency often reducedWhile significantly improving solubility and in vivo half-life, a decrease in in vitro cytotoxicity is often observed.[4][6]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics of ADCs

Linker LengthTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the body.[6]
Short PEG Linkers (e.g., PEG2, PEG4)Moderately increasedProvides some improvement in circulation time compared to non-PEGylated counterparts.[6][7]
Medium to Long PEG Linkers (e.g., PEG8, PEG12, PEG24)Significantly increasedLonger PEG chains lead to a greater hydrodynamic radius, resulting in slower clearance and prolonged circulation.[4][7]

Table 3: Influence of PEG Linker Length on ADC Aggregation and Stability

Linker LengthPropensity for AggregationGeneral Trend
No PEG LinkerHighHydrophobic payloads can lead to significant aggregation.[5]
Short PEG LinkersModerateProvides some mitigation of hydrophobicity.
Long PEG LinkersLowThe extended hydrophilic PEG chain effectively shields the hydrophobic drug, reducing aggregation and improving stability.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and decision-making processes in the selection and evaluation of PEG linkers for bioconjugation.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation A Antibody/Protein Preparation B PEG Linker Activation C Conjugation Reaction B->C D Purification (e.g., SEC) C->D E Determine Drug-to-Antibody Ratio (DAR) D->E F Assess Aggregation (SEC-MALS) D->F G Evaluate Stability (Plasma Incubation) D->G H In Vitro Cytotoxicity Assay D->H I Receptor Binding Affinity Assay D->I J In Vivo Efficacy Studies D->J K Pharmacokinetic (PK) Analysis J->K

A typical experimental workflow for comparing different length PEG linkers in ADCs.[4]

decision_making_workflow start Define Therapeutic Goal & Target payload Select Payload (Hydrophobicity?) start->payload linker_length Choose Range of PEG Linker Lengths for Screening payload->linker_length synthesis Synthesize Bioconjugates linker_length->synthesis invitro In Vitro Characterization (Potency, Stability, Aggregation) synthesis->invitro invivo In Vivo Evaluation (PK, Efficacy) invitro->invivo optimization Optimize Linker Length Based on Therapeutic Index invivo->optimization final Select Candidate Linker optimization->final

A decision-making workflow for selecting the optimal PEG linker.[8]

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: Conjugation of a PEG-NHS Ester to an Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to the primary amine groups (e.g., lysine (B10760008) residues) of a protein.[2][8]

Materials:

  • Protein to be PEGylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • PEG-NHS Ester (stored at -20°C with desiccant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using dialysis or a desalting column.

  • PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to the desired concentration.

  • Conjugation: Add a calculated molar excess of the dissolved PEG-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG linker and other small molecules by SEC or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation (e.g., using SEC-MALS) and confirm its purity.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is used to assess the stability of the linker and the rate of drug deconjugation in a physiological environment.[4][5]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure DAR (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Sample Collection: At each time point, withdraw an aliquot of the ADC-plasma mixture.

  • Analysis: Analyze the samples to determine the average DAR.

  • Data Analysis: Quantify the decrease in the average DAR over time to assess the rate of drug deconjugation.

Protocol 3: Receptor Binding Affinity Assay

This assay determines how the length of the PEG linker affects the binding affinity of the bioconjugate to its target.[1]

Materials:

  • Bioconjugate with varying PEG linker lengths

  • Target receptor (e.g., purified protein or cells expressing the receptor)

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled)

  • Assay buffer

  • Filtration apparatus or plate reader

Procedure:

  • Competition Binding: In a multi-well plate, add a constant concentration of the labeled ligand and varying concentrations of the unlabeled bioconjugate (competitor) to the target receptor.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).

  • Separation and Detection: Separate the bound from the unbound labeled ligand. Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the bioconjugate to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates that requires careful consideration and empirical validation.[1][4] While shorter PEG linkers may be advantageous for maintaining high in vitro potency in some cases, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[1][5] The optimal PEG linker length is ultimately dependent on the specific antibody or protein, the conjugated payload, and the therapeutic target. A systematic evaluation of different PEG linker lengths is essential to achieve the desired therapeutic outcome.

References

A Comparative Guide to Antibody-Drug Conjugate Efficacy: The Critical Role of Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC). This molecular bridge, connecting a monoclonal antibody to a potent cytotoxic payload, profoundly influences the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective, data-driven comparison of ADCs synthesized with different linker technologies, focusing on the two primary classes: cleavable and non-cleavable linkers.

The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently liberate the cytotoxic agent within the target tumor cells.[1][2] This choice directly impacts the ADC's pharmacokinetic profile, efficacy, and overall safety.[3][4]

At a Glance: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction between linker types lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as enzymes or pH changes.[1] In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[2][5] This mechanistic difference leads to distinct pharmacological properties.

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Payload Release Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage.[5]Proteolytic degradation of the antibody in the lysosome.[2][5]
Released Payload Form Typically the unmodified, potent parent drug.[1][5]The drug molecule with the linker and a residual amino acid attached.[5]
Plasma Stability Generally lower, with a higher potential for premature payload release.[3][5]Generally higher, leading to a more stable ADC in circulation.[1][5]
"Bystander" Efficacy High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[5][6]Low to negligible. The released payload is typically charged and less membrane-permeable.[5][7]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[1][5]Lower potential due to greater stability and a limited bystander effect.[5]
Therapeutic Window Potentially narrower due to off-target toxicities.[5]Potentially wider due to improved tolerability.[2][5]

Quantitative Data Summary: A Comparative Overview

Direct head-to-head in vivo comparisons of ADCs with identical antibodies and payloads but different linkers are not always readily available in published literature. The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview of their performance.

In Vitro Cytotoxicity
ADCLinker TypeTarget Cell LineAssayIC50 (nM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)HER2+ cancer cellsMTT/XTTPotent (nM range)[1]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-Cleavable (Thioether)HER2+ cancer cellsMTT/XTTPotent (nM range)[1]
Anti-FRα-SPP-DM1CleavableHigh & Low FRα-expressing cellsIn vitro cytotoxicityHigher efficacy than non-cleavable[8]
Anti-FRα-MCC-DM1Non-CleavableHigh & Low FRα-expressing cellsIn vitro cytotoxicityLess effective in low-expressing cells[8]
In Vivo Efficacy
ADCLinker TypeXenograft ModelKey FindingReference
cBu-Cit-linker ADCCleavable-Greater tumor suppression than Val-Cit linker ADC.[9]
β-galactosidase-cleavable linker ADCCleavableXenograft mouse model57-58% reduction in tumor volume at 1 mg/kg.[9]
Trastuzumab-mc-DM1 (Kadcyla®)Non-CleavableJIMT-1 Breast CancerDemonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[5]
Site-Specific ADC (AJICAP)-NCI-N87 (HER2+) Xenograft5 mg/kg showed comparable tumor inhibition to 2.5 mg/kg stochastic ADC.[1]
Pharmacokinetics
ADCLinker TypeSpeciesKey ParameterFindingReference
CX-DM1-containing ADCsTriglycyl peptideMouseHalf-life (t1/2)9.9 days, comparable to SMCC-DM1-containing ADCs.[9]
SMCC-DM1-containing ADCsNon-CleavableMouseHalf-life (t1/2)10.4 days[9]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-Cleavable (Thioether)HumanIn vivo half-lifeGenerally longer half-life compared to cleavable linker ADCs.[1]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows.

cluster_0 Cleavable Linker ADC cluster_1 Non-Cleavable Linker ADC ADC Binds to Antigen ADC Binds to Antigen Internalization (Endocytosis) Internalization (Endocytosis) ADC Binds to Antigen->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Enzymatic/pH Cleavage Enzymatic/pH Cleavage Lysosomal Trafficking->Enzymatic/pH Cleavage Payload Release Payload Release Enzymatic/pH Cleavage->Payload Release Target Action (e.g., DNA Damage) Target Action (e.g., DNA Damage) Payload Release->Target Action (e.g., DNA Damage) Bystander Effect Bystander Effect Payload Release->Bystander Effect Membrane Permeable Neighboring Cell Killing Neighboring Cell Killing Bystander Effect->Neighboring Cell Killing ADC Binds to Antigen_2 ADC Binds to Antigen_2 Internalization (Endocytosis)_2 Internalization (Endocytosis)_2 ADC Binds to Antigen_2->Internalization (Endocytosis)_2 Lysosomal Trafficking_2 Lysosomal Trafficking_2 Internalization (Endocytosis)_2->Lysosomal Trafficking_2 Antibody Degradation Antibody Degradation Lysosomal Trafficking_2->Antibody Degradation Payload-Linker-Amino Acid Release Payload-Linker-Amino Acid Release Antibody Degradation->Payload-Linker-Amino Acid Release Target Action (e.g., DNA Damage)_2 Target Action (e.g., DNA Damage)_2 Payload-Linker-Amino Acid Release->Target Action (e.g., DNA Damage)_2 Limited Bystander Effect Limited Bystander Effect Payload-Linker-Amino Acid Release->Limited Bystander Effect Less Permeable

Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.

Start Start Cell Seeding Seed target cells in 96-well plates Start->Cell Seeding ADC Treatment Add serial dilutions of ADC Cell Seeding->ADC Treatment Incubation Incubate for a defined period (e.g., 72h) ADC Treatment->Incubation Viability Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability Assay Data Acquisition Read absorbance/luminescence Viability Assay->Data Acquisition Data Analysis Calculate IC50 values Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

Start Start Tumor Implantation Implant tumor cells into immunocompromised mice Start->Tumor Implantation Tumor Growth Allow tumors to reach a specified size Tumor Implantation->Tumor Growth Treatment Groups Randomize mice into treatment groups (Vehicle, ADC) Tumor Growth->Treatment Groups ADC Administration Administer ADC (e.g., intravenously) Treatment Groups->ADC Administration Monitoring Monitor tumor volume and body weight ADC Administration->Monitoring Endpoint Euthanize mice at endpoint Monitoring->Endpoint Data Analysis Analyze tumor growth inhibition Endpoint->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vivo ADC efficacy study.

Detailed Experimental Protocols

For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of ADCs with different linkers on target cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete cell culture medium

  • ADCs with different linkers

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium from the plates and add the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its effect, typically 72 to 144 hours, at 37°C in a humidified 5% CO2 incubator.[10][11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[10]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software.[11]

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate and compare the anti-tumor efficacy of ADCs with different linkers in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for implantation

  • ADCs with different linkers

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of the desired human cancer cell line into the flank of each mouse.[12][13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[14]

  • ADC Administration: Administer the ADCs and the vehicle control to their respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period.[13]

  • Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of each mouse two to three times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.[14]

  • Endpoint Criteria: The study is concluded when tumors in the control group reach a maximum allowable size, or when other humane endpoints are met.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.[13]

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not one-size-fits-all and is highly dependent on the specific therapeutic context.[5] Cleavable linkers may offer superior efficacy in heterogeneous tumors due to their ability to induce a bystander effect, but this can be associated with a higher risk of off-target toxicity.[5][6] Conversely, non-cleavable linkers generally provide a better safety profile and a potentially wider therapeutic window due to their enhanced plasma stability, making them well-suited for targeting highly and homogeneously expressed tumor antigens.[2][5] A thorough understanding of the target antigen biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.[]

References

A Head-to-Head Comparison: Propargyl-PEG4-CH2CH2-Boc vs. Next-Generation Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioconjugation chemistry is a critical decision that dictates the success of creating precisely modified biomolecules, antibody-drug conjugates (ADCs), and targeted therapeutics. The advent of "click chemistry" has provided a powerful toolkit for these applications, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the two most prominent methodologies.

This guide presents an objective, data-driven benchmark of Propargyl-PEG4-CH2CH2-Boc, a terminal alkyne linker designed for CuAAC, against common SPAAC reagents. We will delve into a quantitative comparison of their performance in terms of reaction kinetics, biocompatibility, and stability, provide detailed experimental protocols for their evaluation, and visualize the underlying chemical pathways and experimental workflows.

The primary distinction between these two approaches lies in the activation of the alkyne. CuAAC, the reaction in which this compound participates, employs a copper(I) catalyst to accelerate the ligation of a terminal alkyne with an azide (B81097). In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which spontaneously reacts with an azide to release ring strain.[1] This fundamental difference has significant implications for their respective applications, particularly concerning reaction speed and biocompatibility.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between the speed of the reaction and the biological compatibility of the reagents. The following tables provide a summary of key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications requiring low reactant concentrations or rapid conjugation.

Reagent ClassSpecific ExampleSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC This compound 10¹ - 10⁴[2]Reaction rate is highly dependent on the choice of copper source and accelerating ligands.[2][3]
SPAAC DBCO derivatives10⁻³ - 1[4][5]Rate is dependent on the specific structure of the strained alkyne.[4][5]
SPAAC BCN derivatives10⁻³ - 1[4][5]Generally slower than CuAAC.[6]

Table 2: Biocompatibility (Cytotoxicity)

The biocompatibility of click chemistry reagents is paramount for in vivo and live-cell applications. The cytotoxicity of the copper catalyst in CuAAC is a significant consideration.

Reagent ClassCytotoxicityMitigation Strategies
CuAAC (this compound) Copper catalyst can be cytotoxic.[3][4]Use of copper-chelating ligands (e.g., THPTA, BTTAA) can reduce toxicity.[1]
SPAAC (DBCO, BCN) Generally high biocompatibility, ideal for live-cell and in vivo studies.[3][4]Not applicable as it is a metal-free reaction.

Table 3: Stability of Resulting Triazole Linkage

The 1,2,3-triazole ring formed by both CuAAC and SPAAC is known for its exceptional stability.

Linkage SourceStability HighlightsStability Concerns
CuAAC (this compound) Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[6]Considered a robust mimic of the amide bond.[6]
SPAAC (DBCO, BCN) Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[6]Some strained alkynes have been reported to have off-target reactivity with thiols.[3]

Experimental Protocols

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are detailed methodologies for assessing the key performance indicators of click chemistry reagents.

Protocol 1: Determination of Second-Order Rate Constant (k₂) for CuAAC

Objective: To quantify the reaction rate of this compound with an azide.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the fluorescent azide in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following to achieve the desired final concentrations in PBS (e.g., 100 µM this compound and 10 µM fluorescent azide):

      • PBS buffer

      • This compound stock solution

      • Fluorescent azide stock solution

      • THPTA stock solution (to a final concentration of 5x the copper concentration)

      • CuSO₄ stock solution (to a final concentration of 100 µM)

  • Initiation and Measurement:

    • Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 5 mM).

    • Immediately begin monitoring the increase in fluorescence over time using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Record data points at regular intervals until the reaction reaches completion (fluorescence plateaus).

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined by plotting the pseudo-first-order rate constants (k_obs) against a range of this compound concentrations (while keeping the fluorescent azide concentration constant and in excess). The slope of the resulting line will be the second-order rate constant.

Protocol 2: Cytotoxicity Assessment by MTT Assay

Objective: To compare the cytotoxicity of CuAAC (using this compound) and SPAAC (using a DBCO derivative) on a relevant cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound

  • DBCO-PEG4-amine (as a representative SPAAC reagent)

  • Azide-functionalized molecule (non-toxic)

  • CuSO₄ and sodium ascorbate

  • THPTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the click chemistry reaction components in cell culture medium. For the CuAAC group, this will include this compound, the azide, CuSO₄, sodium ascorbate, and THPTA. For the SPAAC group, this will include the DBCO derivative and the azide.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of the reagents to determine the IC50 value for each condition.

Protocol 3: Bioconjugate Stability Assessment by HPLC

Objective: To compare the stability of the triazole linkage formed by CuAAC and SPAAC in serum.

Materials:

  • Bioconjugates of a model protein (e.g., BSA) prepared using this compound and a DBCO derivative.

  • Human or mouse serum

  • PBS, pH 7.4

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Incubation:

    • Dissolve the bioconjugates in serum to a final concentration of 1 mg/mL. Prepare a control sample by dissolving the bioconjugates in PBS.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Sample Preparation:

    • To precipitate the serum proteins, add an equal volume of acetonitrile with 0.1% TFA to the aliquot.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the intact bioconjugate from any degradation products.

    • Monitor the elution profile at 280 nm (for the protein).

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

Visualizing the Chemistry and Workflows

To better understand the underlying principles and experimental designs, the following diagrams illustrate the reaction mechanisms and a general workflow for comparing these click chemistry reagents.

CuAAC_Mechanism cluster_catalyst Catalyst Generation & Stabilization Alkyne Propargyl-PEG4-R Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Azide N3-R' Azide->Intermediate Cu_I Cu(I) Catalyst Cu_I->Intermediate Cu_II Cu(II) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Triazole Stable Triazole Product Intermediate->Triazole Cycloaddition

CuAAC Reaction Pathway

SPAAC_Mechanism StrainedAlkyne Strained Alkyne (e.g., DBCO-R) TransitionState Transition State StrainedAlkyne->TransitionState Strain Release Azide N3-R' Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Concerted [3+2] Cycloaddition

SPAAC Reaction Pathway

Experimental_Workflow Start Select Reagents: Propargyl-PEG4 (CuAAC) vs. Strained Alkyne (SPAAC) Kinetics Kinetic Analysis (Protocol 1) Start->Kinetics Cytotoxicity Cytotoxicity Assay (Protocol 2) Start->Cytotoxicity Stability Stability Assay (Protocol 3) Start->Stability Data_Kinetics Determine k₂ Kinetics->Data_Kinetics Data_Cyto Determine IC50 Cytotoxicity->Data_Cyto Data_Stab Determine Half-life Stability->Data_Stab Comparison Comparative Data Analysis Data_Kinetics->Comparison Data_Cyto->Comparison Data_Stab->Comparison Conclusion Select Optimal Reagent for Application Comparison->Conclusion

Benchmarking Workflow

Conclusion

The choice between this compound for CuAAC and strained alkyne reagents for SPAAC is application-dependent. For in vitro applications where reaction speed and cost-effectiveness are the primary drivers, the high reaction rates of CuAAC make this compound an excellent choice, provided that potential copper-induced effects on the biomolecule can be mitigated.[1][4] Conversely, for live-cell imaging, in vivo studies, and the development of therapeutics where biocompatibility is non-negotiable, the catalyst-free nature of SPAAC reagents is a distinct advantage.[3][4] The development of increasingly reactive strained alkynes continues to narrow the kinetic gap, making SPAAC an ever more versatile and powerful tool in bioconjugation. By carefully considering the quantitative data and employing the standardized protocols outlined in this guide, researchers can make an informed decision to select the optimal click chemistry reagent for their specific needs, thereby accelerating their research and development efforts.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-CH2CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Propargyl-PEG4-CH2CH2-Boc, a bifunctional linker commonly used in the synthesis of PROTACs and other drug conjugates. Adherence to these protocols is essential to minimize risks to personnel and the environment.

I. Understanding the Hazards

This compound is a molecule comprised of three key functional components: a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. While PEG itself is generally considered biocompatible and biodegradable, the propargyl group necessitates that this compound be treated as hazardous waste.[1][2][3] Propargyl-containing compounds can be toxic and flammable.[1][2][3] Therefore, proper containment and disposal are paramount. A safety data sheet (SDS) for the closely related compound Propargyl-PEG4-Boc explicitly states to "Dispose of contents/container to hazardous waste disposal."[4]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and potential absorption.[5][6]
Eye Protection Safety goggles with side shields or a face shieldProtects eyes from splashes or aerosols.[5][6]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any potential vapors or dust.[5][6]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted by trained laboratory personnel in accordance with all institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • Do not dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.[5]

  • All waste containing this chemical, including unused product, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.[5][6][7]

2. Waste Container Requirements:

  • The waste container must be made of a material compatible with the chemical and any solvents used.

  • The container must be in good condition and have a secure, leak-proof lid.[6]

  • Label the container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[5][7]

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[5]

  • This storage area should be away from incompatible materials, heat sources, and open flames.[1][2]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

  • Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[5][6]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[5][6]

  • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Report the spill to your laboratory supervisor and EHS office.[7]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[5][6]

  • Ensure all required waste disposal manifests and other paperwork are completed accurately.[5]

Below is a graphical representation of the disposal workflow for this compound.

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Propargyl-PEG4-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propargyl-PEG4-CH2CH2-Boc. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes. A face shield should be used when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.[3][4]
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Compound Handling :

    • Retrieve the this compound from its storage location, which should be at -20°C.[6]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound may be hygroscopic.[5]

    • Conduct all weighing and transferring of the compound within the chemical fume hood.

    • Use dedicated spatulas and weighing boats.

  • Dissolution :

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • This compound is soluble in solvents such as water, DMSO, and methylene (B1212753) chloride.[5]

  • Reaction Setup :

    • If the compound is to be used in a reaction, set up the apparatus within the fume hood.

    • The terminal alkyne group can be reactive, especially in the presence of certain metal catalysts, and may pose a fire risk.[4]

  • Post-Handling :

    • After handling, securely close the container and return it to the -20°C storage.

    • Clean all non-disposable equipment that came into contact with the chemical.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes unused product, reaction byproducts, and contaminated consumables.

  • Solid Waste :

    • Contaminated items such as gloves, weighing boats, and pipette tips should be placed in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions containing the compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.[5]

    • Organic solutions should be collected in a separate, appropriately labeled hazardous liquid waste container compatible with the solvent used.

  • Decontamination :

    • Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinseate collected as hazardous liquid waste.[5]

    • Work surfaces should be decontaminated by wiping with a cloth dampened with 70% ethanol, and the cleaning materials disposed of as solid chemical waste.[5]

  • Final Disposal : All collected hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Workflow for Handling and Disposal

cluster_handling Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Verify fume hood function - Don appropriate PPE retrieve Retrieve Compound: - From -20°C storage - Equilibrate to room temp prep->retrieve handle Handling in Fume Hood: - Weighing and transferring - Dissolution retrieve->handle reaction Reaction Setup: - Assemble apparatus - Monitor for reactivity handle->reaction post_handle Post-Handling: - Securely store compound - Clean equipment reaction->post_handle segregate Waste Segregation: - Hazardous chemical waste post_handle->segregate Generate Waste solid_waste Solid Waste Collection: - Contaminated consumables segregate->solid_waste liquid_waste Liquid Waste Collection: - Aqueous and organic solutions segregate->liquid_waste final_disposal Final Disposal: - Via EHS or licensed contractor solid_waste->final_disposal liquid_waste->final_disposal decon Decontamination: - Glassware and surfaces decon->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.